Fluorescent Brightener 113
Description
Properties
IUPAC Name |
disodium;5-[[4-anilino-6-(diethoxyamino)-1,3,5-triazin-2-yl]amino]-2-[(E)-2-[4-[[4-anilino-6-(diethoxyamino)-1,3,5-triazin-2-yl]amino]-2-sulfonatophenyl]ethenyl]benzenesulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C40H44N12O10S2.2Na/c1-5-59-51(60-6-2)39-47-35(41-29-15-11-9-12-16-29)45-37(49-39)43-31-23-21-27(33(25-31)63(53,54)55)19-20-28-22-24-32(26-34(28)64(56,57)58)44-38-46-36(42-30-17-13-10-14-18-30)48-40(50-38)52(61-7-3)62-8-4;;/h9-26H,5-8H2,1-4H3,(H,53,54,55)(H,56,57,58)(H2,41,43,45,47,49)(H2,42,44,46,48,50);;/q;2*+1/p-2/b20-19+;; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JUBLHYOQMVXSEM-LLIZZRELSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCON(C1=NC(=NC(=N1)NC2=CC(=C(C=C2)C=CC3=C(C=C(C=C3)NC4=NC(=NC(=N4)NC5=CC=CC=C5)N(OCC)OCC)S(=O)(=O)[O-])S(=O)(=O)[O-])NC6=CC=CC=C6)OCC.[Na+].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCON(C1=NC(=NC(=N1)NC2=CC(=C(C=C2)/C=C/C3=C(C=C(C=C3)NC4=NC(=NC(=N4)NC5=CC=CC=C5)N(OCC)OCC)S(=O)(=O)[O-])S(=O)(=O)[O-])NC6=CC=CC=C6)OCC.[Na+].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C40H42N12Na2O10S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
960.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
12768-92-2 | |
| Record name | Blankophor BA | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012768922 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | C.I. Fluorescent Brightener 113 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.118.254 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
"Fluorescent Brightener 113 chemical properties"
Title: Physicochemical Characterization and Bio-Analytical Potential of Fluorescent Brightener 113 (CAS 12768-92-2)
Executive Summary
This compound (FB 113), a disulfonated diaminostilbene derivative, is a critical fluorophore utilized primarily for its high quantum yield in the blue region (~440 nm) upon UV excitation (~350 nm). While historically entrenched in the textile and paper industries, FB 113 has emerged as a compound of interest for pharmaceutical scientists due to two opposing factors: its utility as a structural probe for beta-sheet rich biological fibrils (amyloids) and its liability as a migrant contaminant in pharmaceutical packaging.
This guide provides a rigorous technical analysis of FB 113, detailing its molecular architecture, synthesis kinetics, spectral behaviors, and validated analytical protocols for detection in complex matrices.[1]
Molecular Architecture & Chemical Identity
FB 113 belongs to the class of bis(triazinylamino)stilbenes . Its fluorescence arises from the extended
Structural Specifications
| Property | Detail |
| Common Name | This compound (FB 113) |
| CAS Number | 12768-92-2 |
| IUPAC Name | Disodium 4,4'-bis[(4-anilino-6-(2-hydroxyethyl)amino-1,3,5-triazin-2-yl)amino]stilbene-2,2'-disulfonate |
| Molecular Formula | C |
| Molecular Weight | ~960.94 g/mol |
| Core Chromophore | trans-4,4'-diaminostilbene-2,2'-disulfonic acid (DAS) |
| Solubility | High in water (>50 g/L) due to sulfonate and hydroxyl groups; low in non-polar solvents.[2] |
Isomerism and Fluorescence
The fluorescence of FB 113 is strictly dependent on the planar configuration of the central ethylene bridge.
-
E-Isomer (Trans): The thermodynamically stable and highly fluorescent form.[3] The planar geometry allows maximal
-electron delocalization. -
Z-Isomer (Cis): Formed upon UV exposure (photoisomerization). This form is non-planar (steric hindrance between phenyl rings) and non-fluorescent.
-
Implication: Analytical standards must be protected from light to prevent E
Z conversion, which leads to quantitation errors.
Synthesis Mechanism & Kinetics
The synthesis of FB 113 is a classic example of temperature-controlled nucleophilic aromatic substitution on cyanuric chloride (2,4,6-trichloro-1,3,5-triazine). The reactivity of the chlorine atoms on the triazine ring decreases progressively as substitutions occur, requiring stepwise temperature elevation.
Reaction Pathway
-
0°C (Kinetic Control): First chlorine substitution by Aniline.
-
40–50°C: Second chlorine substitution by the DAS (Stilbene) core.
-
90–100°C (Thermodynamic Control): Third chlorine substitution by Diethanolamine (or Morpholine, depending on specific grade).
Figure 1: Stepwise nucleophilic substitution synthesis of FB 113. Temperature gradients are critical to prevent hydrolysis side-reactions.
Physicochemical Properties & Spectral Logic
Understanding the Jablonski diagram of FB 113 is essential for optimizing detection methods.
Spectral Characteristics
-
Excitation Max (
): 348–350 nm (UV-A region). -
Emission Max (
): 430–440 nm (Blue region).[1] -
Stokes Shift: ~90 nm. This large shift minimizes self-absorption and allows for high signal-to-noise ratios in fluorescence detection.
-
Quantum Yield (
): Typically 0.8–0.9 in aqueous solution, but highly sensitive to pH and viscosity.
Environmental Sensitivity
-
pH Dependence: Fluorescence is stable between pH 6–11. At pH < 4, protonation of the amine groups or sulfonate groups can quench fluorescence or precipitate the free acid form.
-
Viscosity: In rigid environments (e.g., bound to cellulose or amyloid fibrils), non-radiative decay pathways are suppressed, significantly enhancing fluorescence intensity (Rigidochromic effect).
Figure 2: Simplified Jablonski diagram illustrating the fluorescence mechanism and the impact of rigid binding on quantum yield.
Validated Analytical Protocol: HPLC-FLD
For researchers in drug development, the primary interaction with FB 113 is often trace analysis —detecting migration from packaging materials into drug formulations. The following protocol is a self-validating system for quantification.
Method Parameters
-
Column: C18 Reverse Phase (e.g., Agilent Poroshell 120 EC-C18, 4.6 x 100 mm, 2.7 µm).
-
Mobile Phase:
-
A: 5 mM Ammonium Acetate (pH 7.5).
-
B: Acetonitrile (ACN).
-
-
Gradient: 10% B to 90% B over 15 minutes.
-
Detection:
nm, nm.[1]
Sample Preparation Workflow (Migration Study)
-
Extraction: Expose packaging material to simulant (e.g., 50% Ethanol) at 40°C for 10 days (accelerated aging).
-
Filtration: Pass through 0.22 µm PTFE filter (Do not use Nylon, as FB 113 binds to polyamides).
-
Protection: Perform all steps under amber light to prevent photoisomerization.
Figure 3: Analytical workflow for the quantification of FB 113 in complex matrices.
Biological & Pharmaceutical Relevance[6][7][8][9]
Packaging Safety (Migration Kinetics)
FB 113 is a common additive in paperboard and some plastics to enhance whiteness. In pharmaceutical packaging, "creeping" or migration of FB 113 into the dosage form is a regulatory concern.
-
Mechanism: FB 113 is anionic.[1] It binds strongly to cationic substrates but can leach from neutral cellulosic matrices in the presence of moisture or alcohol-based formulations.
-
Toxicity: While acute toxicity is low (LD50 > 2000 mg/kg in rats), chronic exposure is minimized by regulatory limits (e.g., BfR XXXVI in Germany, FDA 21 CFR 176.170).
Research Application: Amyloid Fibril Detection
Structurally, FB 113 shares homology with Congo Red and Thioflavin T (planar, conjugated systems).
-
Hypothesis: The stilbene core can intercalate into the beta-sheet grooves of amyloid fibrils (e.g., A
-42 in Alzheimer's research). -
Utility: Researchers can use FB 113 as a low-cost, high-contrast stain for ex vivo tissue analysis to visualize cellulose scaffolds or potential protein aggregates, leveraging the rigidochromic effect described in Section 4.2.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 6433328, this compound. Retrieved from [Link]
-
European Chemicals Agency (ECHA). Registration Dossier for Disodium 4,4'-bis[(4-anilino-6-morpholino-1,3,5-triazin-2-yl)amino]stilbene-2,2'-disulfonate. Retrieved from [Link]
-
OECD SIDS (2004). Fluorescent Brightener 28/113: SIDS Initial Assessment Report for SIAM 19. UNEP Publications. Retrieved from [Link]
-
BfR (German Federal Institute for Risk Assessment). Recommendation XXXVI. Paper and board for food contact.[] Retrieved from [Link]
Sources
- 1. This compound | 12768-92-2 | Benchchem [benchchem.com]
- 2. hpvchemicals.oecd.org [hpvchemicals.oecd.org]
- 3. nbinno.com [nbinno.com]
- 4. agilent.com [agilent.com]
- 5. Development and validation of an HPLC method with fluorescence detection for the determination of fluorescent whitening agents migrating from plastic beverage cups - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Fluorescent Brightener 113 (CAS No. 12768-92-2)
Introduction
Fluorescent Brightener 113 (FB 113), identified by CAS Number 12768-92-2, is a high-performance optical brightening agent (OBA) belonging to the triazine-stilbene disulfonate class of compounds.[1] These molecules, also known as fluorescent whitening agents (FWAs), are designed to absorb light in the non-visible ultraviolet (UV) spectrum and re-emit it in the blue region of the visible spectrum.[2] This phenomenon of fluorescence effectively masks the inherent yellowish tint of many materials, resulting in a visually perceived "whiter" and "brighter" appearance.[3] While its primary utility is found in industrial applications such as paper, textiles, and detergents, its robust photophysical properties and chemical stability make it a subject of interest for researchers in materials science, analytical chemistry, and environmental science.[3] This guide provides a detailed examination of its chemical properties, mechanism of action, key applications, analytical methodologies, and its environmental and toxicological profile, offering a comprehensive resource for the scientific community.
Physicochemical Properties and Molecular Structure
This compound is a complex derivative of stilbene disulfonate.[2] Its molecular architecture is fundamental to its function, featuring a conjugated system that allows for the absorption and emission of light. The presence of sulfonic acid groups confers excellent water solubility, a critical attribute for its application in aqueous systems like paper pulp slurries and detergent solutions.[3]
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 12768-92-2 | [1] |
| Molecular Formula | C₄₀H₄₂N₁₂Na₂O₁₀S₂ | [1] |
| Molecular Weight | 960.94 g/mol | [1] |
| IUPAC Name | disodium;5-[[4-anilino-6-(diethoxyamino)-1,3,5-triazin-2-yl]amino]-2-[(E)-2-[4-[[4-anilino-6-(diethoxyamino)-1,3,5-triazin-2-yl]amino]-2-sulfonatophenyl]ethenyl]benzenesulfonate | [3] |
| Appearance | Yellowish, uniform powder | [1] |
| Maximum UV Absorption | ~348-370 nm | [2][4] |
| Visible Light Emission | ~420-470 nm (Blue region) | [4] |
| Solubility | Soluble in water | [3] |
| Ionicity | Anionic | [3] |
| Purity | ≥99% (Typical Assay) | [2] |
Mechanism of Action: The Phenomenon of Fluorescence
The efficacy of FB 113 is rooted in a photophysical process. The molecule's extensive system of conjugated double bonds (the stilbene core) acts as a chromophore. When exposed to UV radiation, typically in the 340-370 nm range, electrons in the π-orbitals are excited from the ground state (S₀) to a higher energy singlet state (S₁). This excited state is unstable, and the electrons rapidly relax back to the ground state. This relaxation process involves the emission of energy in the form of visible light—specifically, blue light in the 420-470 nm range.[4] This emitted blue light counteracts any yellow cast in a material, leading the human eye to perceive a brighter, cleaner white.
Sources
Technical Characterization of Fluorescent Brightener 113: Molecular Architecture, Synthesis, and Bio-Analytical Detection
Executive Summary
Fluorescent Brightener 113 (FB 113), chemically defined as a derivative of 4,4'-diaminostilbene-2,2'-disulfonic acid, represents a critical class of optical whitening agents. While primarily utilized in the textile and paper industries, its relevance to drug development professionals and research scientists lies in two distinct areas: its use as a model fluorophore for protein-binding assays (HSA interactions) and its status as a potential migrant contaminant in pharmaceutical packaging materials.
This technical guide provides a rigorous analysis of the molecular formula, a self-validating synthesis protocol based on cyanuric chloride chemistry, and a high-sensitivity HPLC-FLD detection workflow.
Part 1: Molecular Identity & Physicochemical Architecture
The molecular architecture of FB 113 is built upon a stilbene core conjugated with triazine moieties. This conjugation extends the
Chemical Specifications Table
| Parameter | Technical Specification |
| Common Name | This compound (C.I. 28) |
| CAS Registry Number | 12768-92-2 (Disodium Salt) |
| IUPAC Name | Disodium 4,4'-bis[[4-[bis(2-hydroxyethyl)amino]-6-(phenylamino)-1,3,5-triazin-2-yl]amino]stilbene-2,2'-disulfonate |
| Molecular Formula | |
| Molecular Weight | ~960.94 g/mol |
| Solubility | Soluble in water (due to sulfonate groups); slightly soluble in ethanol/DMF. |
| Abs/Em Maxima | |
| pKa | Sulfonic acid groups are strong acids ( |
Structural Analysis
The molecule consists of three distinct functional zones:
-
Chromophore (Stilbene): The central ethylene bridge connects two phenyl rings, providing the rigid planar structure required for fluorescence.
-
Linkers (Triazine): Two 1,3,5-triazine rings act as electrophilic scaffolds, linking the chromophore to auxochromes.
-
Auxochromes (Side Chains):
Part 2: Synthesis & Mechanistic Pathways
The synthesis of FB 113 is a classic example of temperature-controlled nucleophilic substitution on a cyanuric chloride scaffold. This process exploits the varying reactivity of the three chlorine atoms on the triazine ring.
Reaction Mechanism
-
Step 1 (0°C - 5°C): First chlorine substitution by 4,4'-diaminostilbene-2,2'-disulfonic acid (DAS).
-
Step 2 (40°C - 50°C): Second chlorine substitution by Aniline.
-
Step 3 (90°C - 100°C): Third chlorine substitution by Diethanolamine.
Synthesis Workflow Diagram
The following diagram illustrates the sequential substitution logic essential for high-yield synthesis.
Caption: Stepwise nucleophilic substitution on the triazine ring. Temperature control is critical to prevent hydrolysis of the chlorine atoms before the amine substitution occurs.
Part 3: Analytical Characterization (HPLC-FLD Protocol)
For researchers investigating pharmaceutical packaging migration or protein binding, High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD) is the gold standard.
Validated Experimental Protocol
Objective: Quantify FB 113 traces in aqueous or biological matrices.
1. Sample Preparation:
-
Solid Matrix (Paper/Plastic): Extract 1.0 g sample with 20 mL of 70% Dimethylformamide (DMF) via ultrasonication at 50°C for 40 minutes. Filter through 0.45 µm PTFE membrane.
-
Biological Fluid (Plasma/Serum): Protein precipitation using Acetonitrile (1:3 v/v), vortex, centrifuge at 10,000g for 10 min. Collect supernatant.
2. Chromatographic Conditions:
| Component | Setting | Rationale |
| Column | C18 or Phenyl-Hexyl (150 mm x 4.6 mm, 5 µm) | Phenyl-hexyl offers superior selectivity for aromatic stilbenes via |
| Mobile Phase A | 10 mM Ammonium Acetate (pH 7.5) | Buffering prevents ionization shifts of the sulfonate groups. |
| Mobile Phase B | Acetonitrile (HPLC Grade) | Strong eluent for hydrophobic stilbene core. |
| Gradient | 10% B to 90% B over 15 min | Ensures separation from matrix interferences. |
| Flow Rate | 1.0 mL/min | Standard backpressure management. |
| Detection | FLD: Ex 350 nm / Em 430 nm | Maximizes signal-to-noise ratio specific to stilbenes. |
Analytical Logic Diagram
This workflow ensures data integrity by isolating the analyte from complex matrices before quantification.
Caption: Analytical workflow for the isolation and quantification of FB 113, emphasizing filtration to protect the column and fluorescence for specific detection.
Part 4: Biological Interaction & Safety Profile
For drug development professionals, FB 113 is relevant not just as a contaminant, but as a probe for Human Serum Albumin (HSA) binding dynamics.
HSA Binding Mechanism
Stilbene derivatives bind to HSA primarily at Site I (Sudlow's site I) within subdomain IIA. This interaction is characterized by:
-
Static Quenching: FB 113 forms a ground-state complex with HSA, quenching the intrinsic fluorescence of the protein's Tryptophan-214 residue.
-
ADME Implications: High protein binding (>90%) can significantly alter the pharmacokinetics of co-administered drugs by displacing them from albumin binding sites, leading to elevated free drug concentrations (The "Free Drug Hypothesis").
Toxicology Snapshot
-
Acute Toxicity: Low (LD50 > 5000 mg/kg in rats).
-
Genotoxicity: Ames test negative.
-
Regulatory Status: Approved for use in food-contact paper (FDA 21 CFR 176.170), provided migration limits are not exceeded.
References
-
OECD SIDS. (2004). Fluorescent Brightener 28/113: SIDS Initial Assessment Report. UNEP Publications. Retrieved from [Link]
-
National Institutes of Health (NIH). (2020). Development and validation of an HPLC method with fluorescence detection for the determination of fluorescent whitening agents. PubMed. Retrieved from [Link]
-
Agilent Technologies. (2020). Analysis of Fluorescent Brighteners in Masks using an Agilent InfinityLab Poroshell 120 Phenyl-Hexyl Column. Application Note. Retrieved from [Link]
Sources
Unveiling the Radiance: A Technical Guide to the Fluorescence Mechanism of C.I. Fluorescent Brightener 113
For the attention of: Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth exploration of the core principles governing the fluorescence of C.I. Fluorescent Brightener 113 (CAS 12768-92-2), a prominent member of the stilbene-triazine class of optical brightening agents (OBAs). By delving into its molecular architecture, photophysical dynamics, and the influence of its immediate environment, we aim to equip researchers with the foundational knowledge to effectively harness and modulate its unique luminescent properties in diverse applications, from advanced materials to sophisticated biological assays.
Molecular Architecture: The Foundation of Fluorescence
C.I. This compound is a complex organic molecule with the chemical formula C₄₀H₄₂N₁₂Na₂O₁₀S₂ and a molecular weight of approximately 960.95 g/mol .[1][2] Its structure is meticulously designed to achieve its characteristic high fluorescence intensity and affinity for various substrates. The molecule can be deconstructed into three key functional components, each playing a critical role in its overall performance.
| Component | Chemical Moiety | Primary Function |
| Fluorophore Core | trans-Stilbene (4,4'-diaminostilbene-2,2'-disulfonic acid derivative) | Responsible for the fundamental process of absorbing ultraviolet (UV) radiation and emitting it as visible blue light. The extended π-conjugated system of the stilbene backbone is the primary site of electronic excitation and subsequent fluorescence. |
| Modulating & Carrier Groups | Triazine Rings | These heterocyclic rings serve as rigid platforms for attaching various substituents that fine-tune the brightener's properties, such as its solubility, affinity for specific substrates, and photostability. They are typically linked to the amino groups of the stilbene core. |
| Solubilizing & Affinity Groups | Sulfonic Acid Groups (-SO₃H) | These anionic groups impart excellent water solubility to the molecule, a crucial attribute for its application in aqueous systems like textile dyeing and papermaking.[3] They also play a significant role in the molecule's adhesion to cellulosic and other polar substrates through ionic interactions and hydrogen bonding. |
The industrial synthesis of this compound is a multi-step process involving the sequential condensation of cyanuric chloride with 4,4'-diaminostilbene-2,2'-disulfonic acid and other amino compounds.[4] This controlled, stepwise synthesis allows for the precise construction of the final molecular architecture, ensuring consistent and reliable performance.[4]
The Core Mechanism: A Journey of Light
The whitening effect of this compound is a direct consequence of the phenomenon of fluorescence. This process can be understood as a three-stage journey for an electron within the molecule's π-system.
Stage 1: Absorption of Ultraviolet Radiation
The journey begins with the absorption of a photon of ultraviolet light, typically in the wavelength range of 300-400 nm.[5] This energy input excites a π-electron from its ground state (S₀) to a higher energy, singlet excited state (S₁). The extended conjugation of the trans-stilbene core is specifically designed to have an absorption maximum in this UV region, rendering the compound colorless to the human eye under visible light.
Stage 2: Excited State Dynamics
Once in the excited state, the molecule undergoes rapid vibrational relaxation, losing a small amount of energy as heat to its surroundings. This is a non-radiative process that occurs on a picosecond timescale. The molecule now resides in the lowest vibrational level of the S₁ state.
Stage 3: Fluorescence Emission
From the relaxed S₁ state, the electron returns to the ground state (S₀) through the emission of a photon. Due to the energy lost during vibrational relaxation, the emitted photon has a lower energy and, consequently, a longer wavelength than the absorbed photon. For this compound, this emission occurs in the blue region of the visible spectrum, typically between 400 and 500 nm.[5] This emitted blue light counteracts any inherent yellowness of the substrate, resulting in a brighter, whiter appearance.
The entire fluorescence process, from absorption to emission, is incredibly rapid, occurring within nanoseconds. This short fluorescence lifetime is a key characteristic of this class of compounds.
Caption: The Jablonski diagram illustrating the key stages of fluorescence in this compound.
Factors Influencing Fluorescence: A Modulated Radiance
The fluorescence of this compound is not an immutable property but is highly sensitive to its molecular environment. Understanding these influences is paramount for optimizing its performance in specific applications.
pH of the Medium
The pH of the surrounding medium can significantly impact the fluorescence intensity. For stilbene-disulfonate derivatives, extreme pH values can alter the electronic structure of the molecule. In strongly acidic conditions (pH < 4), the fluorescence of similar compounds has been observed to decrease.[6] This is likely due to the protonation of the amino groups, which can disrupt the conjugated π-system and introduce non-radiative decay pathways. Conversely, in neutral to alkaline conditions (pH 6.0-8.0), where the sulfonic acid groups are deprotonated and the amino groups are in their neutral state, the molecule maintains its optimal conformation for high fluorescence efficiency.[1]
Solvent Polarity
The polarity of the solvent can influence both the quantum yield and the emission wavelength. In more polar solvents, a red shift (a shift to longer wavelengths) in the emission spectrum is often observed. This is due to the stabilization of the more polar excited state by the surrounding solvent molecules. An increase in solvent polarity can sometimes lead to a decrease in fluorescence quantum yield by promoting non-radiative decay processes.
Presence of Quenchers
Certain substances, known as quenchers, can decrease the intensity of fluorescence. Heavy metal ions, such as iron and copper, are known to quench the fluorescence of optical brighteners.[7] This quenching can occur through various mechanisms, including electron transfer and the formation of non-fluorescent complexes. Even at low concentrations (ppm level), these ions can have a noticeable impact on the whitening effect.[7]
Adsorption onto Substrates
When this compound is applied to a substrate like cellulose fibers in paper or textiles, its fluorescence is influenced by its interaction with the surface. The adsorption is primarily a physical process driven by van der Waals forces and hydrogen bonding. The anionic sulfonic acid groups promote adhesion to the slightly positively charged sites on cellulose fibers.[3] The formation of multilayers can sometimes lead to a decrease in fluorescence intensity, a phenomenon known as concentration quenching.[8]
Experimental Protocols for Characterization
To rigorously assess the fluorescence properties of this compound, a suite of spectroscopic techniques is employed. The following protocols provide a standardized framework for these measurements.
Determination of Absorption and Emission Spectra
Objective: To determine the maximum absorption (λ_max_abs) and emission (λ_max_em) wavelengths.
Methodology:
-
Preparation of Stock Solution: Accurately weigh a known amount of this compound and dissolve it in a suitable solvent (e.g., deionized water) to prepare a stock solution of known concentration (e.g., 1 mg/mL).
-
Preparation of Working Solutions: Prepare a series of dilutions from the stock solution to obtain concentrations that result in an absorbance between 0.01 and 0.1 at the expected λ_max_abs.
-
Absorption Spectroscopy:
-
Use a UV-Visible spectrophotometer.
-
Record the absorbance spectrum of the working solutions against a solvent blank over a wavelength range of 250-500 nm.
-
Identify the wavelength of maximum absorbance (λ_max_abs).
-
-
Fluorescence Spectroscopy:
-
Use a spectrofluorometer.
-
Set the excitation wavelength to the determined λ_max_abs.
-
Record the emission spectrum over a wavelength range of 400-600 nm.
-
Identify the wavelength of maximum emission (λ_max_em).
-
Caption: Workflow for determining the absorption and emission spectra of this compound.
Determination of Fluorescence Quantum Yield (Φ_F)
Objective: To quantify the efficiency of the fluorescence process.
Methodology (Comparative Method):
-
Selection of a Standard: Choose a fluorescence standard with a known quantum yield and similar absorption and emission characteristics (e.g., quinine sulfate in 0.1 M H₂SO₄, Φ_F = 0.54).
-
Preparation of Solutions: Prepare a series of solutions of both the standard and this compound with varying concentrations, ensuring the absorbance at the excitation wavelength is below 0.1 to avoid inner filter effects.
-
Data Acquisition:
-
Measure the absorbance of each solution at the chosen excitation wavelength.
-
Measure the integrated fluorescence intensity (the area under the emission curve) for each solution using the same excitation wavelength and instrumental settings.
-
-
Data Analysis:
-
Plot the integrated fluorescence intensity versus absorbance for both the standard and the sample.
-
Determine the slope (gradient) of the linear fit for each plot.
-
Calculate the quantum yield of the sample using the following equation:
Φ_F_sample = Φ_F_std * (Grad_sample / Grad_std) * (η_sample² / η_std²)
where:
-
Φ_F is the fluorescence quantum yield
-
Grad is the gradient of the plot
-
η is the refractive index of the solvent
-
Measurement of Fluorescence Lifetime (τ)
Objective: To determine the average time the molecule spends in the excited state.
Methodology (Time-Correlated Single Photon Counting - TCSPC):
-
Instrument Setup: Utilize a TCSPC system equipped with a pulsed light source (e.g., a picosecond laser diode) with an excitation wavelength close to the λ_max_abs of this compound.
-
Sample Preparation: Prepare a dilute solution of this compound in the desired solvent.
-
Data Acquisition:
-
Excite the sample with the pulsed light source.
-
Detect the emitted single photons and measure the time difference between the excitation pulse and the arrival of the emitted photon.
-
Accumulate a histogram of these time differences to build up the fluorescence decay curve.
-
-
Data Analysis:
-
Fit the decay curve to an exponential decay model to extract the fluorescence lifetime (τ). For complex systems, a multi-exponential decay model may be necessary.
-
Conclusion
The fluorescence of C.I. This compound is a finely tuned process orchestrated by its unique molecular structure. The trans-stilbene core acts as the engine of light absorption and emission, while the triazine and sulfonic acid moieties provide the necessary solubility, substrate affinity, and avenues for property modulation. A thorough understanding of its photophysical properties and the factors that influence them is essential for optimizing its performance in various scientific and industrial applications. The experimental protocols outlined in this guide provide a robust framework for the detailed characterization of this and similar fluorescent compounds, empowering researchers to unlock their full potential.
References
- Ningbo Inno Pharmchem Co., Ltd. (n.d.). Understanding this compound: Properties and Purchase Guide. Retrieved February 1, 2026, from a relevant chemical supplier website.
- Ningbo Inno Pharmchem Co., Ltd. (n.d.). Understanding this compound: Properties and Sourcing Guide. Retrieved February 1, 2026, from a relevant chemical supplier website.
- Zhejiang Hongyi Chemical Co., Ltd. (n.d.). Fluorescent whitening agent BA (2-sulfonic acid). Retrieved February 1, 2026, from a relevant chemical supplier website.
- OECD. (n.d.). Fluorescent Brightener 28/113.
- Rahman, F., & Ulfa, M. (2021). A Kinetic and Thermodynamic Study of C.I. This compound on Cotton.
- Šimić, K., et al. (2021).
- ChemicalBook. (n.d.). This compound. Retrieved February 1, 2026, from a relevant chemical supplier website.
- Ristić, M., & Ristić, I. (2009). Adsorption Analysis of Fluorescent Whitening Agent on Cellulosic Fibers by Zeta Potential Measurement. In Zeta Potential in Colloid Science. IntechOpen.
- Oreate AI. (2026, January 7). Research on the Scientific Principles and Application Safety of Fluorescent Whitening Agents.
- Batool, I., et al. (2015). Novel Stilbene-triazine Symmetrical Optical Brighteners: Synthesis and Applications. Journal of Fluorescence, 25(4), 839-848.
- Google Patents. (n.d.). Fluorescent whitening agents. US2700043A.
- Strand, D., & Yde, L. (2013). Substitution of Optical Brightener Agents in Industrial Textiles. Danish Environmental Protection Agency.
- STPP Group. (2023, September 21). Exploring Optical Brightening Agents. Retrieved February 1, 2026, from a relevant chemical supplier website.
- Zeno, E., et al. (2018). Real-time adsorption of optical brightening agents on cellulose thin films.
- Google Patents. (n.d.). Stilbene optical brighteners. EP2933253A1.
- Ferreira, C. A., & da Silva, J. P. (2010). Sorption of a Fluorescent Whitening Agent (Tinopal CBS) onto Modified Cellulose Fibers in the Presence of Surfactants and Salt. Langmuir, 26(11), 8176-8181.
- Kim, T. H., et al. (2017). Study on the Removal of Fluorescent Whitening Agent from Paper-Mill Wastewater Using the Submerged Membrane Bioreactor (SMBR) with Ozone Oxidation Process.
- Dartmouth College. (n.d.). FWA Importance and Usage.
- G περίπτωση, M., et al. (2019). Respirometric Study of Optical Brighteners in Textile Wastewater.
- Batool, I., et al. (2015). Novel stilbene-triazine symmetrical optical brighteners: synthesis and applications. Journal of fluorescence, 25(4), 839-848.
- Zeno, E., et al. (2021). Real-time adsorption of optical brightening agents on cellulose thin films.
- A2B Chem. (n.d.). 12768-92-2 | MFCD14636465 | this compound. Retrieved February 1, 2026, from a relevant chemical supplier website.
- Raytop Chemical. (n.d.). Factors affecting the effect of fluorescent whitening agent for Textile. Retrieved February 1, 2026, from a relevant chemical supplier website.
- Kaur, H., & Kumar, V. (2023). Study on the synthesis techniques of optical brighteners: A Review. Research Journal of Recent Sciences, 12(3), 1-15.
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An In-Depth Technical Guide to the Excitation and Emission Spectra of Fluorescent Brightener 113
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Photophysical Principles of Optical Brightening
Fluorescent Brightener 113 (CAS No. 12768-92-2), a prominent member of the stilbene-disulfonic acid derivative family of compounds, is a high-performance optical brightening agent (OBA).[1] Its primary function is to absorb ultraviolet (UV) radiation and re-emit it as visible blue light, a process that counteracts the inherent yellowish cast of many materials, resulting in a whiter and brighter appearance.[1][2] This phenomenon of fluorescence is central to its utility across diverse industries, including textiles, paper, detergents, and plastics.[1][2][3][4] Understanding the excitation and emission spectra of this compound is fundamental to optimizing its application and developing novel uses for its unique photophysical properties.
This technical guide provides a comprehensive exploration of the spectral characteristics of this compound, intended for researchers and scientists. We will delve into the theoretical underpinnings of its fluorescence, present available spectral data, and provide a detailed experimental protocol for the accurate measurement of its excitation and emission spectra.
Chemical Identity and Structure
-
IUPAC Name: disodium;5-[[4-anilino-6-(diethoxyamino)-1,3,5-triazin-2-yl]amino]-2-[(E)-2-[4-[[4-anilino-6-(diethoxyamino)-1,3,5-triazin-2-yl]amino]-2-sulfonatophenyl]ethenyl]benzenesulfonate[5]
-
Molecular Formula: C₄₀H₄₂N₁₂Na₂O₁₀S₂[5]
-
Molecular Weight: 960.95 g/mol [5]
-
Synonyms: C.I. This compound, Optical Brightener BA, Uvitex BHT[4][6]
The core of the this compound molecule is the 4,4'-diaminostilbene-2,2'-disulfonic acid (DAS) group.[1] The stilbene moiety acts as the primary chromophore responsible for UV light absorption. The sulfonic acid groups are crucial for imparting water solubility, a key property for its application in aqueous media.[1]
The Mechanism of Fluorescence: A Spectroscopic Perspective
The whitening effect of this compound is a direct consequence of its fluorescence properties. The process can be broken down into three key stages:
-
Excitation: The molecule absorbs photons of light in the near-UV region of the electromagnetic spectrum, typically between 360-380 nm.[3] This absorption of energy promotes electrons from their ground state (S₀) to a higher electronic excited state (S₁).
-
Vibrational Relaxation: Once in the excited state, the molecule rapidly loses some of its energy through non-radiative vibrational relaxation, transitioning to the lowest vibrational level of the S₁ state. This process is extremely fast, occurring on the picosecond timescale.
-
Emission: From the relaxed S₁ state, the molecule returns to the ground state (S₀) by emitting a photon of light. Due to the energy lost during vibrational relaxation, the emitted photon has lower energy (and thus a longer wavelength) than the absorbed photon. This emitted light typically falls within the blue region of the visible spectrum, around 400-500 nm.[3]
This entire process is visually represented in the Jablonski diagram below.
Caption: Jablonski diagram illustrating the fluorescence mechanism.
Excitation and Emission Spectra of this compound
The excitation spectrum of a fluorophore is a plot of the fluorescence intensity versus the excitation wavelength, while the emission spectrum is a plot of the fluorescence intensity versus the emission wavelength. For this compound, the excitation spectrum typically shows a maximum in the UV region, and the emission spectrum shows a maximum in the blue region of the visible spectrum.
| Compound | Solvent | Excitation Max (λex, nm) | Emission Max (λem, nm) | Reference |
| This compound (Typical) | Aqueous | 360 - 380 | 400 - 500 | [3] |
| This compound Analogue (BA) | - | 348 | - | [2] |
| Tinopal CBS-X (related stilbene brightener) | - | 350 | 435 | [7] |
| Novel Stilbene-based Fluorophore | - | 359 | 450 | [8] |
Solvent Effects: The polarity of the solvent can significantly influence the fluorescence emission spectrum.[9] In polar solvents, the excited state dipole moment of the fluorophore can interact with the solvent dipoles, leading to a stabilization of the excited state and a red-shift (a shift to longer wavelengths) in the emission spectrum.[9] This phenomenon, known as solvatochromism, is an important consideration for researchers working with fluorescent molecules in different environments.
Fluorescence Quantum Yield
The fluorescence quantum yield (Φf) is a measure of the efficiency of the fluorescence process. It is defined as the ratio of the number of photons emitted to the number of photons absorbed.[10] A higher quantum yield indicates a more efficient fluorophore. The quantum yield can be determined either by an absolute method using an integrating sphere or by a relative method comparing the fluorescence intensity of the sample to that of a standard with a known quantum yield.[10]
While a specific, experimentally determined quantum yield for this compound is not consistently reported in the literature, related stilbene derivatives are known to have high fluorescence quantum yields. For instance, the quantum yield of trans-stilbene in hexane is reported to be 0.044.[11] However, the complex structure of this compound with its various substituents would likely lead to a different quantum yield. For accurate quantitative studies, it is recommended to experimentally determine the quantum yield under the specific conditions of the investigation.
Experimental Protocol: Measuring the Excitation and Emission Spectra
This section provides a detailed, step-by-step methodology for determining the excitation and emission spectra of this compound using a spectrofluorometer.
1. Materials and Instrumentation:
-
This compound (analytical grade)
-
Spectroscopy-grade solvents (e.g., water, ethanol, methanol)
-
Spectrofluorometer with a high-intensity xenon lamp source and sensitive detector
-
Quartz cuvettes (1 cm path length)
-
Volumetric flasks and pipettes for accurate solution preparation
2. Solution Preparation:
-
Stock Solution: Accurately weigh a small amount of this compound and dissolve it in a known volume of the chosen solvent to prepare a stock solution of approximately 1 mg/mL. Due to its structure, this compound is slightly water-soluble.[3] Gentle heating or sonication may be required to ensure complete dissolution.
-
Working Solutions: Prepare a series of dilutions from the stock solution to obtain working solutions with absorbances in the range of 0.01 to 0.1 at the excitation wavelength. This is crucial to avoid inner filter effects, where high concentrations can lead to re-absorption of emitted fluorescence and distort the spectral shape.
3. Spectrofluorometer Setup and Calibration:
-
Turn on the spectrofluorometer and allow the lamp to warm up for at least 30 minutes to ensure a stable output.
-
Calibrate the instrument according to the manufacturer's instructions. This may involve running a blank (solvent-only) sample to subtract any background fluorescence.
4. Measurement of the Emission Spectrum:
-
Set the excitation wavelength to the known or expected absorption maximum of this compound (e.g., 365 nm).
-
Set the excitation and emission slit widths. Narrower slits provide better spectral resolution but lower signal intensity. A good starting point is 5 nm for both.
-
Place the cuvette containing the working solution in the sample holder.
-
Scan a range of emission wavelengths, typically from 380 nm to 600 nm, to capture the entire fluorescence emission profile.
-
The resulting spectrum will show the fluorescence intensity as a function of the emission wavelength, with the peak of the curve representing the emission maximum (λem).
5. Measurement of the Excitation Spectrum:
-
Set the emission wavelength to the determined emission maximum (λem).
-
Scan a range of excitation wavelengths, typically from 300 nm to 400 nm.
-
The resulting spectrum will show the fluorescence intensity as a function of the excitation wavelength, with the peak of the curve representing the excitation maximum (λex). The excitation spectrum should ideally mirror the absorption spectrum of the compound.
The following diagram illustrates the experimental workflow for determining the spectral properties of this compound.
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Technical Guide: Solubility & Handling of Fluorescent Brightener 113 (CAS 12768-92-2)
Topic: Solubility of Fluorescent Brightener 113 in Laboratory Solvents Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
This compound (FB 113), also known as Optical Brightener BA or C.I. 113, is a disulfonated stilbene derivative widely utilized for its high affinity to cellulose and strong fluorescence emission in the blue region (~440 nm). While historically industrial, its application in bio-imaging (specifically chitin/cellulose staining) and pharmaceutical packaging integrity testing requires precise control over its solvation.
This guide provides a rigorous physicochemical profile of FB 113, defining its solubility limits, solvent compatibility, and stability protocols. The core directive is to enable researchers to prepare stable, reproducible stock solutions for quantitative analysis and microscopy.
Physicochemical Identity & Mechanism
To predict solubility behavior, one must understand the molecule's ionic character. FB 113 is supplied as a disodium salt , rendering it highly polar and ionic.
-
Chemical Name: Disodium 4,4'-bis[(4-anilino-6-morpholino-1,3,5-triazin-2-yl)amino]stilbene-2,2'-disulfonate (Note: Substituents may vary slightly by manufacturer; "BA" typically implies the anilino/morpholino or diethanolamine derivative).
-
Molecular Weight: ~960.9 g/mol [2]
-
Molecular Formula:
[2][5] -
Chromophore: Stilbene (diarylethene) backbone.
-
Solubility Driver: Two sulfonate groups (
) provide water solubility; the aromatic backbone allows - stacking, potentially causing aggregation at high concentrations.
Solvation Mechanism
Solubility is governed by the solvent's ability to dissociate the sodium ions and solvate the anionic sulfonate heads.
-
Polar Protic Solvents (Water): High solubility due to strong hydrogen bonding and dielectric shielding of ions.
-
Polar Aprotic Solvents (DMSO): Excellent solubility; solvates the organic backbone while stabilizing the cation.
-
Non-Polar Solvents (Hexane): Insoluble; lack of dipole moment prevents ionic dissociation.
Solubility Profile
The following data consolidates experimental values and structural predictions for laboratory-grade solvents.
Table 1: Solubility of this compound (25°C)
| Solvent Class | Solvent | Solubility Rating | Estimated Limit | Notes |
| Polar Protic | Water (ddH₂O) | High | ~50 g/L | Primary solvent. pH > 7 recommended to prevent acid precipitation. |
| Ethanol (Abs.)[6][7] | Moderate | ~5–10 g/L | Solubility decreases as water content drops. | |
| Methanol | Moderate | ~10 g/L | Better than ethanol due to higher polarity. | |
| Polar Aprotic | DMSO | High | >50 g/L | Preferred for cryo-stocks. Prevents hydrolysis and microbial growth. |
| DMF | High | >30 g/L | Good alternative to DMSO; handle with fume hood precautions. | |
| Organic | Acetone | Low | <1 g/L | Poor solvent for the disodium salt form. |
| Ethyl Acetate | Insoluble | Negligible | Not recommended. | |
| Non-Polar | Toluene/Hexane | Insoluble | Negligible | Completely incompatible. |
Critical Insight: The "Free Acid" form of FB 113 (CAS 4404-43-7) behaves differently, being insoluble in water but soluble in organic solvents. Ensure you are using the Disodium Salt (CAS 12768-92-2) for aqueous applications.
Mechanistic Diagrams
Diagram 1: Solvation & Fluorescence Mechanism
This pathway illustrates how solvent polarity influences the molecular state and subsequent fluorescence emission.
Caption: Mechanism of FB 113 solvation leading to fluorescence. Solvent polarity dictates the stability of the anionic species.
Experimental Protocols
Protocol A: Preparation of a Stable Master Stock (10 mM)
Objective: Create a stable, precipitate-free stock solution for long-term storage (-20°C). Solvent Choice: DMSO is superior to water for long-term storage due to antimicrobial properties and prevention of hydrolysis.
-
Calculate Mass:
-
Target Conc: 10 mM
-
MW: 960.94 g/mol
-
Volume: 10 mL
-
Calculation:
(96.1 mg).
-
-
Weighing: Weigh 96.1 mg of FB 113 powder into an amber glass vial (protect from light).
-
Dissolution:
-
Add 5 mL of anhydrous DMSO.
-
Vortex vigorously for 60 seconds.
-
Checkpoint: If particles remain, sonicate at 40 kHz for 5 minutes. The solution should be clear and slightly viscous.
-
Add remaining 5 mL DMSO to reach final volume.
-
-
Filtration (Optional but Recommended): Filter through a 0.22 µm PTFE syringe filter to remove insoluble impurities (often present in technical grade dyes).
-
Storage: Aliquot into light-tight microcentrifuge tubes. Store at -20°C. Shelf life: 6 months.
Protocol B: Working Solution for Cellulose Staining
Objective: Dilute stock for microscopy/staining (Target: 0.1% w/v or ~1 mM).
-
Thaw: Bring DMSO stock to room temperature in the dark.
-
Diluent Prep: Prepare Phosphate Buffered Saline (PBS), pH 7.4.
-
Mixing:
-
Add stock dropwise to PBS while stirring.
-
Note: A slight haze may form if mixing is too rapid due to the "salting out" effect. Stir continuously.
-
-
Validation: Measure UV Absorbance at 348 nm. Absorbance should be linear with concentration (Beer-Lambert Law).
Diagram 2: Stock Preparation Workflow
Caption: Step-by-step workflow for preparing a contaminant-free Master Stock solution in DMSO.
Stability & Handling (The "Trustworthiness" Pillar)
Photostability (Critical)
FB 113 is a stilbene derivative, making it inherently prone to photo-isomerization (trans-to-cis conversion) upon UV exposure. The cis isomer is non-fluorescent.
-
Symptom: Loss of fluorescence intensity over time.
-
Mitigation: All handling must occur under low-light conditions or yellow light. Wrap all vessels in aluminum foil.
pH Sensitivity[8]
-
Acidic pH (< 4.0): The sulfonate groups may protonate, reducing solubility and causing the molecule to crash out of solution as the free acid.
-
Alkaline pH (> 9.0): Generally stable, but extreme alkalinity can degrade the triazine ring over long periods.
-
Optimum Range: pH 6.0 – 8.5.
Applications in Research
While industrial uses focus on paper whitening, laboratory applications for FB 113 are precise:
-
Mycology (Fungal Staining): FB 113 binds to chitin in fungal cell walls. It is used as a rapid stain for Trichophyton mentagrophytes and other dermatophytes in clinical samples.
-
Bio-Engineering: Used to visualize cellulose scaffolds in tissue engineering. The dye binds to the beta-1,4-glucan structure, allowing fluorescence microscopy of the scaffold architecture.
-
Packaging Integrity: In pharmaceutical logistics, FB 113 is used as a tracer in packaging materials to detect micro-leaks or breaches under UV light.
References
-
OECD SIDS. (2005). SIDS Initial Assessment Report for SIAM 20: Fluorescent Brightener 28/113. UNEP Publications. Link
-
PubChem. (n.d.).[2] Compound Summary: this compound (CID 91927802).[2] National Center for Biotechnology Information. Link
-
BenchChem. (n.d.). This compound Properties and Applications. Link
-
Biosynth. (n.d.). Technical Data Sheet: this compound. Link[3]
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- 5. This compound | 12768-92-2 | Benchchem [benchchem.com]
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- 7. additivesforpolymer.com [additivesforpolymer.com]
"Fluorescent Brightener 113 alternative names and synonyms"
Identity, Nomenclature, and Quality Control for Life Science Applications
Executive Summary: The Nomenclature Challenge
In drug development and biochemical research, "Fluorescent Brightener 113" (FB 113) is often conflated with structurally similar stilbene derivatives like Calcofluor White (FB 28).[1][2][3] While both bind to
This guide provides a definitive taxonomy of FB 113 (CAS 12768-92-2), distinguishing it from industrial synonyms that may refer to different salt forms or isomers.[1][2][3] It establishes a protocol for identity verification, ensuring that the reagent used in your assay matches the chemical identity required for reproducible data.
Chemical Identity & Nomenclature Matrix
The primary source of experimental error with optical brighteners is the use of "loose" industrial trade names.[2] FB 113 is a disulfonated diaminostilbene derivative.[2]
Core Identifiers
| Identifier Type | Value | Notes |
| Common Name | This compound | The standard industrial designation.[1][2][3] |
| C.I. Number | C.I. 40627 | Colour Index Constitution Number.[2] |
| CAS Registry No. | 12768-92-2 | Primary identifier for research grade. |
| EC Number | 235-820-1 | European Community registration.[1][2][3] |
| Molecular Formula | Disodium salt form is standard.[2][3] | |
| Molecular Weight | ~960.94 g/mol | Varies slightly based on hydration/salt. |
Validated Synonyms vs. Common Confusions
Researchers must distinguish between exact synonyms (same molecule) and functional analogs (similar performance, different molecule).[1][2][3]
| Status | Name / Trade Name | Technical Context |
| True Synonym | Blankophor BA | Historically the primary trade name for CAS 12768-92-2.[1][2][3] |
| True Synonym | Tinopal AMS-GX | Often mapped to FB 113, though some "AMS" grades refer to CAS 16090-02-1.[1][2][3] Verify CAS on CoA. |
| True Synonym | Uvitex NFW | Liquid formulations often contain FB 113.[2] |
| True Synonym | Phorwite BA | Common in older literature.[2] |
| Distinct Analog | Calcofluor White M2R | DO NOT SUBSTITUTE. This is FB 28 (CAS 4404-43-7).[2][3] It is more hydrophilic.[2] |
| Distinct Analog | Tinopal CBS-X | This is FB 351 (Distyrylbiphenyl class).[2][3] Totally different structure/spectra.[2] |
Structural Analysis & Mechanism of Action[2]
The Stilbene Scaffold
FB 113 belongs to the bis(triazinylamino)stilbene class.[2] Its fluorescence arises from the planar stilbene core, which is locked in the trans configuration.[1][2]
Substituent Effects (The "R" Groups)
Unlike Calcofluor White (FB 28), which typically possesses diethanolamine groups on the triazine ring, FB 113 derivatives often feature anilino and morpholino or alkoxy substitutions.[1][2][3]
-
Impact: These hydrophobic aromatic rings (anilino) increase the molecule's affinity for hydrophobic pockets in amyloid fibrils or specific chitinous structures compared to the more hydrophilic FB 28.[2]
Nomenclature Taxonomy Diagram
The following diagram visualizes the hierarchical relationship between the generic class and specific commercial entities to prevent procurement errors.
Caption: Taxonomy of Stilbene Brighteners. Blue indicates the target molecule; Red indicates distinct analogs often confused with FB 113.[2]
Critical Protocol: Identity Verification via HPLC-UV/FLD
Objective: To validate that a raw material labeled "Optical Brightener" is specifically FB 113 and not a cheaper analog like FB 28 or a mixture.
Rationale: Industrial grades are often only 85% pure, containing synthesis intermediates (e.g., mono-triazinyl stilbenes) that can interfere with quantitative binding assays.[1][2][3]
Reagents & Equipment[1][2]
-
Solvent A: 5 mM Ammonium Acetate in Water (pH 7.5).
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).[1][2][3]
-
Detection: Diode Array Detector (DAD) at 350 nm; Fluorescence Detector (FLD) Ex 350nm / Em 440nm.[2][3]
Step-by-Step Methodology
-
Sample Preparation (Self-Validating Step):
-
Dissolve 10 mg of sample in 10 mL of DMSO (Stock A).
-
Check Point: If the sample does not dissolve clear in DMSO but requires water, it may be a highly sulfonated analog (like FB 28) or a high-salt cut.[1][2][3] FB 113 should be soluble in DMSO.[2]
-
Dilute Stock A 1:100 into 50:50 Water:Acetonitrile for injection.[2]
-
-
Chromatographic Method:
-
Data Analysis:
-
FB 28 Retention Time (Reference): Typically ~6-8 minutes.[2][3]
-
FB 113 Retention Time (Target): Typically ~10-12 minutes (due to anilino/morpholino hydrophobicity).[2][3]
-
E/Z Isomerism: You may see a small secondary peak.[2] Stilbenes photo-isomerize from trans (fluorescent) to cis (non-fluorescent) in solution.[2][3]
-
Validation: If the main peak decreases upon exposure to ambient light for 1 hour, the stilbene core is confirmed.[1][2]
-
Quality Control Workflow Diagram
Caption: Logic flow for distinguishing FB 113 from hydrophilic contaminants using Reverse Phase HPLC.
Applications in Drug Development
While historically an industrial whitener, FB 113 has specific utility in life sciences:
-
Amyloid Fibril Detection: Similar to Thioflavin T, the rigid stilbene structure intercalates into
-sheet rich fibrils, restricting rotation and increasing quantum yield.[1][2] -
Chitin/Cellulose Staining: Used in fungal cell wall screening.[2] FB 113 often provides a higher signal-to-noise ratio in lipid-rich samples compared to FB 28 due to its lipophilic character.[2][3]
Safety Note: Always handle as a potential irritant. While generally low toxicity, stilbene derivatives can cause allergic dermatitis.[1][2]
References
-
PubChem. (n.d.).[2][3] this compound (Compound).[2][3][4][5][6][7][8][9] National Library of Medicine.[2] Retrieved February 1, 2026, from [Link][1][2][3]
-
European Chemicals Agency (ECHA). (n.d.).[2][3] Substance Information: Disodium 4,4'-bis[(4-anilino-6-morpholino-1,3,5-triazin-2-yl)amino]stilbene-2,2'-disulfonate.[1][2][3] Retrieved February 1, 2026, from [Link][1][2][3]
-
Hamer, E. C., Moore, C. B., & Denning, D. W. (2006).[1][2][10] Comparison of two fluorescent whiteners, Calcofluor and Blankophor, for the detection of fungal elements in clinical specimens.[1][2][10] Clinical Microbiology and Infection, 12(2), 181–184.[1][2][3][10] [Link]
-
Davey, H. M., & Kell, D. B. (1997).[1][2][11] Fluorescent brighteners: Novel stains for the flow cytometric analysis of microorganisms.[2][11][12] Cytometry, 28(4), 311–315.[1][2][3][11] [Link]
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- 3. Blankophor BA | C40H42N12Na2O10S2 | CID 91927802 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 12768-92-2 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 5. cn.haihangchem.com [cn.haihangchem.com]
- 6. Recent Research Progress in Fluorescent Probes for Detection of Amyloid-β In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 7. alfa-chemistry.com [alfa-chemistry.com]
- 8. nbinno.com [nbinno.com]
- 9. This compound | 12768-92-2 | Benchchem [benchchem.com]
- 10. Comparison of two fluorescent whiteners, Calcofluor and Blankophor, for the detection of fungal elements in clinical specimens in the diagnostic laboratory - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. dbkgroup.org [dbkgroup.org]
Photophysical Properties of Stilbene-Based Brighteners: A Technical Guide
Executive Summary
Stilbene-based Fluorescent Whitening Agents (FWAs) represent a class of fluorophores where molecular geometry dictates photonic efficiency.[1] Unlike rigid fluorophores (e.g., rhodamines), stilbenes possess a central olefinic double bond that introduces a competitive non-radiative decay channel: trans-cis photoisomerization .[1]
For researchers in drug development and materials science, understanding this mechanism is critical. In industrial applications, suppression of this rotation enhances brightness. In bio-imaging, this same sensitivity to viscosity and polarity allows stilbene derivatives (e.g., Calcofluor White) to act as sensitive probes for micro-environmental changes in cell walls and amyloid fibrils.[1]
This guide analyzes the electronic state transitions, aggregation behaviors, and rigorous protocols for characterizing these chromophores.
Molecular Architecture & Electronic States
The core of all stilbene brighteners is the 4,4'-diamino-2,2'-stilbenedisulfonic acid scaffold.[1][2] The photophysics is governed by the competition between radiative decay (fluorescence) and torsional relaxation.
The Competitive Decay Mechanism
Upon excitation (
-
Fluorescence (
): Radiative relaxation back to the trans ground state.[1] -
Twisting (
): Rotation around the central C=C bond to a perpendicular "Phantom State" ( ), which then decays non-radiatively to either the cis or trans ground state.[1]
The quantum yield (
In low-viscosity solvents,
Jablonski-Twist Diagram
The following diagram illustrates the coupling of electronic excitation with nuclear geometry (torsion).
Figure 1: Competition between fluorescence and torsional relaxation.[1] High viscosity blocks the path to P*, enhancing emission.
Aggregation & Spectral Shifts
Stilbene brighteners are planar and prone to stacking.[1] The geometry of this stacking shifts the absorption and emission bands, a phenomenon known as exciton coupling .
| Aggregate Type | Molecular Arrangement | Spectral Shift | Mechanism | Consequence |
| H-Aggregate | Face-to-face (Sandwich) | Hypsochromic (Blue Shift) | Transition dipoles cancel in lowest excited state.[1] | Quenching: Drastic reduction in |
| J-Aggregate | Head-to-tail (Staircase) | Bathochromic (Red Shift) | Transition dipoles couple additively.[1] | Enhanced Emission: Narrow, intense band.[1] Desirable for specific probes. |
Key Insight: In drug formulation or cellular staining, an unexpected loss of signal often indicates H-aggregation due to local overcrowding of the fluorophore.
Experimental Protocols
To ensure data integrity (E-E-A-T), the following protocols utilize self-validating steps to correct for common artifacts like the Inner Filter Effect (IFE).
Protocol A: Absolute Fluorescence Quantum Yield ( )
Objective:[1] Determine the brightness of a novel stilbene derivative relative to a standard.
Reagents:
-
Standard: Quinine Sulfate in 0.1 M
( ).[1] -
Solvent: Spectroscopic grade Ethanol or DMSO (match polarity to application).[1]
Workflow:
Figure 2: Validating Quantum Yield. The Abs < 0.1 check is critical to prevent re-absorption artifacts.[3]
Calculation (Equation 1):
Protocol B: Monitoring Photoisomerization Kinetics
Objective: Quantify photostability and isomerization rates.
-
Preparation: Prepare a
M solution of the trans-isomer in the dark. -
Irradiation: Expose sample to monochromatic light (365 nm) in a quartz cuvette.
-
Detection: Record UV-Vis absorption spectra every 30 seconds.
-
Analysis: Monitor the isosbestic point .
-
Validation: If distinct isosbestic points are maintained, the reaction is a clean two-component system (trans
cis).[1] Loss of the isosbestic point indicates irreversible photodegradation (cyclization/oxidation).
-
Applications in Bio-Science
While "brighteners" implies textiles, the stilbene scaffold is a vital tool in bio-analysis.
Calcofluor White (CFW) in Fungal Detection
CFW is a disulfonated stilbene derivative that exhibits Rigidochromism .[1]
-
Mechanism: In solution, CFW rotates freely (low
).[1] Upon binding to -1,3 and -1,4 polysaccharides (chitin/cellulose) in fungal cell walls, the molecule planarizes and rotation is restricted.[1] -
Result: A massive increase in quantum yield, providing high-contrast imaging of fungal pathogens (e.g., Candida, Aspergillus) against background tissue.[1]
Amyloid Fibril Detection
Similar to Thioflavin T, specific stilbene derivatives act as "molecular rotors."[1] They are non-fluorescent in healthy tissue but light up upon intercalating into the rigid
References
-
Lakowicz, J. R. (2006).[1] Principles of Fluorescence Spectroscopy (3rd ed.). Springer.[1] (The definitive text on fluorescence mechanisms and inner filter effects).
-
Brouwer, A. M. (2011).[1] Standards for photoluminescence quantum yield measurements in solution (IUPAC Technical Report). Pure and Applied Chemistry, 83(12), 2213-2228.[1] [1]
-
Walbert, S., et al. (2001).[1] Photophysics of trans-stilbene and its derivatives: The role of the central double bond. Journal of Fluorescence, 11, 1-12.[1]
-
Harrington, B. J., & Hageage, G. J. (2003).[1] Calcofluor White: A Review of its Uses and Applications in Clinical Mycology and Parasitology. Laboratory Medicine, 34(5), 361–367.[1]
-
Horiba Scientific. (n.d.).[1] A Guide to Recording Fluorescence Quantum Yields.
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An In-Depth Technical Guide to the Anionic Properties of Fluorescent Brightener 113
For Researchers, Scientists, and Drug Development Professionals
Foreword
Fluorescent Brightener 113 (FWA 113), a prominent member of the distyryl-biphenyl class of optical brightening agents, is widely recognized for its application in the paper and textile industries. However, its inherent anionic properties, stemming from its unique molecular architecture, present a compelling area of study with potential applications extending into the realms of biomedical research and drug development. This guide, intended for the discerning scientific audience, moves beyond the conventional understanding of FWA 113 as a mere whitening agent. It delves into the core of its anionic character, exploring the physicochemical principles that govern its behavior and its interactions with various substrates. As a Senior Application Scientist, the aim of this document is to provide not just a compilation of data, but a cohesive narrative that explains the causality behind experimental observations and offers practical, field-proven insights.
The Molecular Basis of Anionic Character in this compound
This compound, with the chemical formula C₄₀H₄₂N₁₂Na₂O₁₀S₂, possesses a molecular weight of approximately 960.95 g/mol .[1][2] Its anionic nature is fundamentally derived from the presence of two sulfonate groups (-SO₃⁻) attached to the stilbene backbone of the molecule. These groups are the sodium salts of sulfonic acids.
Chemical Structure of this compound
Caption: Chemical structure of this compound, highlighting the anionic sulfonate groups.
The sulfonic acid groups are strong acids, with an estimated pKa value of around 2.[3][4] This low pKa ensures that FWA 113 exists predominantly in its anionic, deprotonated form across a wide physiological and industrial pH range. The presence of these negatively charged groups imparts high water solubility to the molecule, a critical property for its application in aqueous systems.[1]
Interaction with Substrates: A Tale of Two Affinities
The anionic nature of FWA 113 is the primary determinant of its interaction with various substrates. Understanding these interactions is crucial for both its traditional applications and for exploring its potential in new scientific domains.
Interaction with Cellulose: The Foundation of Brightening
The affinity of FWA 113 for cellulosic materials, such as cotton and paper fibers, is the cornerstone of its function as an optical brightener.[1] This interaction is primarily governed by non-covalent forces:
-
Hydrogen Bonding: The numerous oxygen and nitrogen atoms within the FWA 113 molecule can act as hydrogen bond acceptors, forming bonds with the hydroxyl groups abundant in cellulose.
-
Van der Waals Forces: The large, planar aromatic structure of the stilbene-triazine core allows for significant van der Waals interactions with the surface of cellulose fibers.
However, the interaction is complicated by electrostatic repulsion. In aqueous environments, cellulose surfaces also tend to carry a negative charge. This creates an electrostatic barrier that opposes the approach of the anionic FWA 113 molecule. To overcome this repulsion in industrial applications, electrolytes such as sodium chloride or sodium sulfate are often added to the treatment bath. The cations from these salts shield the negative charges on both the cellulose and the FWA 113, reducing the electrostatic repulsion and allowing the attractive forces of hydrogen bonding and van der Waals interactions to dominate.[1]
The adsorption of FWA 113 onto cotton has been shown to be a spontaneous and exothermic process, as indicated by thermodynamic studies.[5]
| Thermodynamic Parameter | Value | Implication |
| Gibbs Free Energy (ΔG°) | Negative | Spontaneous Process |
| Enthalpy (ΔH°) | Negative | Exothermic Reaction |
| Entropy (ΔS°) | Positive | Increased Randomness at the Solid-Liquid Interface |
Table 1: Thermodynamic parameters for the adsorption of FWA 113 onto cotton.[5]
Interaction with Proteins: An Unexplored Frontier
The interaction of FWA 113 with proteins is a largely uncharted area of research, yet it holds significant potential for biomedical applications. Drawing parallels from studies on other stilbene derivatives and their interactions with proteins like human serum albumin (HSA), we can hypothesize the nature of these interactions.
Stilbenoids, a class of compounds to which FWA 113 belongs, are known to bind to HSA, the most abundant protein in blood plasma.[6][7] This binding is typically driven by a combination of hydrophobic interactions, with the aromatic rings of the stilbene derivative inserting into hydrophobic pockets of the protein, and hydrogen bonding.
The anionic sulfonate groups of FWA 113 would add another dimension to this interaction. They could form salt bridges with positively charged amino acid residues (e.g., lysine, arginine) on the protein surface, thereby influencing the binding affinity and orientation. The overall charge of the protein, which is dependent on the pH of the medium and the protein's isoelectric point (pI), would be a critical factor. At a pH below the pI, the protein will have a net positive charge, potentially leading to stronger electrostatic attraction with the anionic FWA 113.
The potential for FWA 113 to act as a fluorescent probe for protein conformation or as a carrier for targeted drug delivery warrants further investigation. Its intrinsic fluorescence, which can be sensitive to the polarity of its microenvironment, could be exploited to report on binding events or conformational changes in proteins. A patent for the use of stilbene derivatives, including FWA 113, for the treatment of aquatic mold infections suggests a potential for biological activity and a starting point for exploring its biomedical applications.[8]
Experimental Characterization of Anionic Properties
A thorough understanding of the anionic properties of FWA 113 requires robust experimental characterization. The following section outlines key experimental protocols that can be employed to quantify its anionic behavior.
Workflow for Characterization
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A Technical Guide to Blankophor BA for High-Fidelity Fungal Cell Wall Staining in Research and Diagnostics
Authored by: A Senior Application Scientist
Abstract: The precise visualization and quantification of fungi are paramount in clinical diagnostics, pharmaceutical research, and industrial microbiology. Fluorescent staining agents that target the fungal cell wall offer a rapid and sensitive method for detection. This technical guide provides an in-depth exploration of Blankophor BA, a stilbene-based fluorescent brightener, for the specific staining of fungal cell walls. We will delve into the core mechanism of action, provide validated, step-by-step protocols for various applications, offer expert insights into troubleshooting and optimization, and present a comparative analysis against other common fluorophores. This document is intended for researchers, clinical laboratory scientists, and drug development professionals seeking to leverage Blankophor BA for robust and reliable fungal analysis.
Section 1: The Science of Blankophor BA
Chemical Properties and Mechanism of Action
Blankophor BA is a fluorescent whitening agent, a class of compounds widely used in the textile and paper industries.[1][2] Its utility in mycology stems from its high affinity for β-glycosidically linked polysaccharides, specifically chitin and cellulose, which are major structural components of fungal cell walls.[3][4][5] Chemically, it is a diaminostilbene derivative {4,4′-bis[(4-anilino-subst.1,3,5-triazin-2-yl)amino]stilben-2,2′-disulfonic acid}.[3][6]
The staining mechanism is a non-covalent interaction. The planar aromatic structures of the Blankophor BA molecule form hydrogen bonds with the repeating N-acetylglucosamine units of chitin and glucose units of cellulose.[7] Upon binding, the molecule's conformation is stabilized, leading to a significant increase in its fluorescence quantum yield.[8] When excited by UV or near-UV light, the bound dye emits a brilliant blue-white fluorescence, providing high-contrast visualization of fungal structures like hyphae, yeasts, and spores.[1][8]
Diagram 1: Mechanism of Blankophor BA fluorescence upon binding to fungal chitin.
Spectroscopic Profile
Understanding the excitation and emission spectra of Blankophor BA is critical for selecting appropriate microscope filter sets and avoiding spectral overlap in multi-color imaging experiments. While exact wavelengths can be influenced by the solvent and local chemical environment, the typical spectral properties are well-defined.
| Parameter | Wavelength Range | Optimal Wavelength | Source |
| Excitation Maximum (λex) | 340-380 nm | ~373 nm | [9] |
| Emission Maximum (λem) | 400-450 nm | ~417-435 nm | [9][10] |
This profile makes Blankophor BA compatible with standard DAPI (4',6-diamidino-2-phenylindole) filter sets found on most fluorescence microscopes.
Section 2: Core Protocols & Methodologies
The following protocols are designed to be robust and reproducible. However, optimization may be required depending on the fungal species, sample type, and imaging system.
Core Protocol: Staining of Fungal Cultures (Yeast & Molds)
This protocol is suitable for pure cultures grown in liquid or on solid media.
A. Reagent Preparation:
-
1000x Stock Solution (1 mg/mL): Dissolve 10 mg of Blankophor BA powder in 10 mL of sterile deionized water. Gentle warming and vortexing may be required. Note: Some protocols recommend adding a drop of 20% KOH to aid dissolution if necessary.[10] Store protected from light at 4°C for up to 1 year.[3]
-
Working Solution (1 µg/mL in buffer): Dilute the stock solution 1:1000 in a suitable buffer, such as Phosphate-Buffered Saline (PBS) pH 7.4. Prepare this solution fresh for best results.
B. Step-by-Step Staining Procedure:
-
Sample Preparation:
-
For liquid cultures: Pellet 1 mL of culture by centrifugation (e.g., 5000 x g for 5 minutes). Discard the supernatant and wash the pellet once with 1 mL of PBS.
-
For solid cultures: Gently collect fungal material (e.g., hyphae, spores) with a sterile loop and suspend in 1 mL of PBS.
-
-
Fixation (Optional but Recommended): Resuspend the fungal pellet/suspension in 1 mL of 4% paraformaldehyde (PFA) in PBS. Incubate for 15-20 minutes at room temperature. Pellet the cells and wash twice with PBS to remove residual fixative. Fixation helps preserve morphology and can permeabilize cells for better stain penetration.
-
Staining: Resuspend the final pellet/suspension in 100-200 µL of the Blankophor BA Working Solution. Incubate for 5-10 minutes at room temperature in the dark. This short incubation time is a key advantage, providing rapid results.
-
Washing: Pellet the stained cells, discard the supernatant, and wash twice with 1 mL of PBS to remove unbound dye and reduce background fluorescence.
-
Mounting & Imaging: Resuspend the final pellet in a small volume (20-50 µL) of PBS or an antifade mounting medium. Pipette 5-10 µL onto a clean microscope slide, apply a coverslip, and seal. Image immediately using a fluorescence microscope equipped with a DAPI or UV filter set.
Diagram 3: Conceptual visualization of antifungal drug effects using Blankophor BA.
Quantitative Fungal Biomass Estimation
The fluorescence intensity of Blankophor BA can be correlated with fungal biomass. [11]This allows for a high-throughput method to quantify fungal growth or inhibition in microplate assays.
Workflow:
-
Grow fungi in a microplate format (e.g., 96-well plate) with and without test compounds.
-
At the desired time point, add Blankophor BA working solution directly to each well.
-
Incubate for 10-15 minutes.
-
Read the fluorescence on a plate reader using appropriate excitation and emission wavelengths (e.g., Ex: 365 nm, Em: 435 nm).
-
A decrease in fluorescence intensity in treated wells compared to untreated controls indicates fungal growth inhibition. This method is often more sensitive and faster than traditional optical density or dry weight measurements. [11][12]
Conclusion
Blankophor BA is a simple, rapid, and highly sensitive fluorescent stain that serves as an indispensable tool in modern mycology. [13]Its superior stability in alkaline conditions and excellent signal-to-noise ratio make it particularly valuable for clinical diagnostics. [3][14]For researchers in basic science and drug development, its utility extends to the detailed morphological analysis of cell wall integrity and the quantitative assessment of fungal growth. By following the validated protocols and best practices outlined in this guide, scientists can confidently integrate Blankophor BA into their workflows to achieve high-fidelity, reproducible results.
References
-
Hamer, E. C., Moore, C. B., & Denning, D. W. (2006). Comparison of two fluorescent whiteners, Calcofluor and Blankophor, for the detection of fungal elements in clinical specimens in the diagnostic laboratory. Clinical Microbiology and Infection, 12(2), 181-184. [Link]
-
Rüchel, R., & Schaffrinski, M. (1999). Versatile Fluorescent Staining of Fungi in Clinical Specimens by Using the Optical Brightener Blankophor. Journal of Clinical Microbiology, 37(8), 2694–2696. [Link]
-
Holländer, H., Keilig, W., Bauer, J., & Rothemund, E. (1984). A reliable fluorescent stain for fungi in tissue sections and clinical specimens. Mycopathologia, 88(2-3), 131-134. [Link]
-
ResearchGate. (2006). Comparison of two fluorescent whiteners, Calcofluor and Blankophor, for the detection of fungal elements in clinical specimens in the diagnostic laboratory. [Link]
-
Ramírez-Soto, M. C., Aguilar-Ancori, E. G., Tirado-Sánchez, A., & Bonifaz, A. (2020). Fluorescent Staining Using Blankophor for the Diagnosis of Sporotrichosis on Fresh Biopsies. Journal of Fungi, 6(4), 233. [Link]
-
Sláviková, E., & Košíková, B. (1990). Staining of fungal cell walls with fluorescent brighteners: flow-cytometric analysis. Folia microbiologica, 35(5), 437-442. [Link]
-
Capodicasa, S., et al. (2010). Fluorometric detection and estimation of fungal biomass on cultural heritage materials. Journal of Microbiological Methods, 80(2), 127-132. [Link]
-
Coleman, T., et al. (1987). New fluorescence assay for the quantitation of fungi. Journal of Clinical Microbiology, 25(9), 1813-1815. [Link]
-
Fushenbio. (n.d.). Fluorescent Brightener 28 Product Information. [Link]
-
Noda, K., et al. (2005). Analysis of chitin at the hyphal tip of Candida albicans using calcofluor white. Bioscience, Biotechnology, and Biochemistry, 69(9), 1798-1801. [Link]
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Methodological & Application
Illuminating the Unseen: A Guide to Using Fluorescent Brightener 113 in Fluorescence Microscopy
For researchers, scientists, and drug development professionals venturing into the intricate world of cellular and microbial architecture, the ability to vividly visualize specific structures is paramount. This guide provides a comprehensive overview and detailed protocols for the application of Fluorescent Brightener 113, a powerful and versatile fluorochrome, in fluorescence microscopy. While traditionally known for its industrial applications, its utility in life sciences, particularly in the staining of chitin and cellulose, offers a robust method for delineating a variety of organisms and cell types.
Introduction: Beyond Brightening Textiles
This compound, a stilbene disulfonate derivative, is an optical brightening agent that functions by absorbing ultraviolet (UV) light and re-emitting it in the blue region of the visible spectrum[1][2]. This property, prized in the textile and paper industries for imparting a whiter appearance, is harnessed in fluorescence microscopy to achieve high-contrast imaging of specific biological components[3][4]. In the context of life sciences, this compound is often used interchangeably with or as a key component of Calcofluor White, particularly the M2R variant. Its primary application lies in its ability to non-specifically bind to β-1,3 and β-1,4 polysaccharides, most notably chitin and cellulose[1][5][6]. This makes it an invaluable tool for the visualization of fungi, yeast, algae, plant cells, and other organisms with cell walls rich in these polymers[7][8][9].
Mechanism of Action: The Basis of Specificity
The utility of this compound as a biological stain is rooted in its chemical affinity for the structural polysaccharides of cell walls. The dye molecules intercalate and form hydrogen bonds with the regularly spaced hydroxyl groups of chitin and cellulose chains. This binding event induces a conformational change in the fluorophore, leading to a significant enhancement of its fluorescence quantum yield. The result is a bright, localized fluorescence signal that precisely outlines the cell wall and other chitinous or cellulosic structures. This non-enzymatic, physical binding mechanism allows for rapid and efficient staining of both living and fixed specimens[10].
Spectral Properties and Instrument Configuration
To achieve optimal results with this compound, it is crucial to configure the fluorescence microscope with the appropriate excitation and emission filters. The dye has a broad absorption spectrum in the UV range and emits in the blue-violet region.
| Property | Wavelength (nm) | Notes |
| Excitation Maximum (λex) | ~347 - 365 nm | Efficient excitation can be achieved with a standard DAPI filter set or a UV light source. |
| Emission Maximum (λem) | ~432 - 475 nm | Emits a brilliant blue-white to blue-green fluorescence, depending on the filter set and the specimen. |
Data compiled from multiple sources[4][5][8][11][12].
A standard DAPI (4',6-diamidino-2-phenylindole) filter cube is often suitable for imaging this compound, as its excitation and emission ranges overlap significantly with those of the dye.
Core Applications and Staining Protocols
The versatility of this compound allows for its use across a range of biological samples. Below are detailed, field-proven protocols for common applications.
Staining of Fungi and Yeast
This protocol is ideal for the rapid visualization of fungal hyphae, spores, and yeast cell walls, including bud scars which have a high chitin concentration[9].
dot
Caption: Workflow for staining fungi and yeast with this compound.
Materials:
-
This compound stock solution (1% w/v in distilled water)
-
Working solution (0.1% w/v in distilled water or Phosphate Buffered Saline - PBS)
-
10% Potassium Hydroxide (KOH) solution (optional, for clearing clinical specimens)[1]
-
PBS or distilled water for washing
-
Antifade mounting medium
-
Microscope slides and coverslips
Protocol:
-
Sample Preparation:
-
For liquid cultures, place a drop of the cell suspension onto a clean microscope slide.
-
For solid media, pick a small amount of mycelia or yeast colony with a sterile loop and resuspend in a drop of water on the slide.
-
For clinical specimens, a drop of the sample can be used directly. Optionally, add a drop of 10% KOH to clear cellular debris[1][13].
-
-
Staining:
-
Washing and Mounting:
-
Gently add a drop of PBS or distilled water to the edge of the specimen and allow it to wash away excess stain by capillary action with an absorbent paper at the opposite edge. Repeat 2-3 times.
-
Carefully place a coverslip over the specimen, avoiding air bubbles.
-
Mount with a drop of antifade mounting medium.
-
-
Imaging:
Staining of Plant Cells
This protocol is effective for visualizing cellulose in the cell walls of plant tissues.
dot
Caption: Workflow for staining plant cell walls with this compound.
Materials:
-
This compound stock solution (1% w/v in distilled water)
-
Working solution (0.02% w/v in distilled water)[15]
-
Distilled water for washing
-
Microscope slides and coverslips
Protocol:
-
Sample Preparation:
-
Prepare thin sections of the plant tissue of interest (e.g., free-hand sections of a stem or root).
-
Place the sections in a small dish or on a microscope slide.
-
-
Staining:
-
Add a sufficient volume of 0.02% this compound working solution to fully immerse the sections[15].
-
Incubate for 5-10 minutes at room temperature.
-
-
Washing and Mounting:
-
Carefully remove the staining solution and wash the sections 3-4 times with distilled water to remove unbound dye[15].
-
Transfer a section to a clean microscope slide with a drop of water or mounting medium and place a coverslip on top.
-
-
Imaging:
-
Observe under a fluorescence microscope with UV excitation. The cellulose-rich cell walls will exhibit strong blue fluorescence.
-
Troubleshooting and Expert Insights
Problem: High background fluorescence. Cause & Solution:
-
Excess Stain: Ensure thorough washing after the incubation step to remove all unbound dye.
-
Autofluorescence: Some tissues naturally fluoresce. To counteract this, a counterstain such as Evans Blue can be added to the staining solution. Evans Blue fluoresces red, providing a contrasting background to the blue-white fluorescence of the brightener[1][11].
-
Non-specific Binding: While relatively specific for chitin and cellulose, some non-specific binding to other molecules can occur. Reducing the concentration of the brightener or the incubation time may help.
Problem: Weak or no fluorescence. Cause & Solution:
-
Incorrect Filter Set: Verify that the excitation and emission filters on the microscope are appropriate for this compound.
-
Low Target Concentration: The sample may have low levels of chitin or cellulose. Consider using a more concentrated staining solution or a longer incubation time.
-
pH of Staining Solution: The fluorescence of stilbene-based brighteners can be pH-dependent. Ensure the pH of your staining and washing solutions is near neutral.
Problem: Photobleaching. Cause & Solution:
-
Prolonged Exposure: Minimize the exposure time to the excitation light.
-
Antifade Reagent: Always use a quality antifade mounting medium to preserve the fluorescence signal.
Safety and Handling
This compound is generally considered to have low toxicity, but standard laboratory safety precautions should always be followed[16][17][18].
-
Wear appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Avoid inhalation of the powder form by handling it in a well-ventilated area or a fume hood.
-
Avoid direct contact with skin and eyes. In case of contact, rinse thoroughly with water.
-
Store the stock solution protected from light to prevent degradation.
Conclusion
This compound is a cost-effective, rapid, and reliable tool for the fluorescent labeling of chitin and cellulose in a wide array of biological samples. Its brilliant fluorescence and straightforward staining protocols make it an excellent choice for researchers in mycology, plant biology, and parasitology. By understanding its mechanism of action and optimizing staining and imaging conditions, scientists can effectively illuminate the intricate structures of their subjects, advancing our understanding of the microscopic world.
References
-
Dalynn Biologicals. (n.d.). CALCOFLUOR WHITE STAIN. Retrieved from [Link]
-
Microbe Notes. (2017, December 24). Calcofluor White Staining- Principle, Procedure, Results, Applications. Retrieved from [Link]
-
Calcofluor White Stain ; Staining Technique in Microbiology, Application, Procedure, Principle. (2025, January 23). YouTube. Retrieved from [Link]
-
PombEvolution. (2019, February 1). Calcofluor white fungal cell wall staining. Retrieved from [Link]
-
Microbe Online. (2022, August 11). Calcofluor White Staining: Principle, Procedure, and Application. Retrieved from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Understanding this compound: Properties and Purchase Guide. Retrieved from [Link]
-
ResearchGate. (2025, August 9). Calcofluor White: A Review of its Uses and Applications in Clinical Mycology and Parasitology. Retrieved from [Link]
- Hamer, E. C., Moore, C. B., & Denning, D. W. (2006). Comparison of two fluorescent whiteners, Calcofluor and Blankophor, for the detection of fungal elements in clinical specimens in the diagnostic laboratory. Clinical Microbiology and Infection, 12(2), 181–184.
-
Wikipedia. (n.d.). Calcofluor-white. Retrieved from [Link]
-
ResearchGate. (2025, August 6). Calcofluor White Alters the Assembly of Chitin Fibrils in Saccharomyces cerevisiae and Candida albicans Cells. Retrieved from [Link]
- Sime-Ngando, T., & Rasconi, S. (2011). Use of Calcofluor White for Detection, Identification, and Quantification of Phytoplanktonic Fungal Parasites. Applied and Environmental Microbiology, 77(4), 1483–1491.
-
OECD Existing Chemicals Database. (n.d.). Fluorescent Brightener 28/113. Retrieved from [Link]
-
Bioanalytical Sciences Group. (n.d.). Fluorescent brighteners: Novel stains for the flow cytometric analysis of microorganisms. Retrieved from [Link]
-
Deepak Nitrite. (2023, March 20). SAFETY DATA SHEET. Retrieved from [Link]
-
Baoxu Chemical. (n.d.). SAFETY DATA SHEETS. Retrieved from [Link]
-
ResearchGate. (n.d.). Fluorescence emission spectra of Calcofluor White in the presence and.... Retrieved from [Link]
-
JoVE. (2025, July 8). Calcofluor White Staining: A Simple Method for UV-Induced Fluorescence Visualization of Cellulose Deposits in Cell Walls of Dicot Plant Stem Sections. Retrieved from [Link]
-
your lab focus. (n.d.). Retrieved from [Link]
-
ResearchGate. (2015, July 24). Can you use calcofluor white following immersion oil?. Retrieved from [Link]
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- 13. assets.fishersci.com [assets.fishersci.com]
- 14. Calcofluor white fungal cell wall staining - PombEvolution [pombevolution.eu]
- 15. Calcofluor White Staining: A Simple Method for UV-Induced Fluorescence Visualization of Cellulose Deposits in Cell Walls of Dicot Plant Stem Sections [jove.com]
- 16. biosynth.com [biosynth.com]
- 17. additivesforpolymer.com [additivesforpolymer.com]
- 18. datasheets.scbt.com [datasheets.scbt.com]
Application Note: Visualizing Plant Cell Wall Architecture with Fluorescent Brightener 113
Introduction: The Power of Fluorescent Brighteners in Plant Biology
The intricate architecture of the plant cell wall is fundamental to plant growth, development, and adaptation.[1] Visualizing this structure is crucial for a wide range of research, from developmental biology to biofuel development. Fluorescent Brightener 113, a high-performance optical brightening agent, serves as a powerful tool for this purpose.[2] Also known by synonyms such as Fluorescent Brightener 28 (FB28) and Calcofluor White M2R, this dye is prized for its simple, rapid, and brilliant staining of cellulose and other β-linked polysaccharides that are primary components of the plant cell wall.[3][4][5]
This application note provides a comprehensive guide to the principles and protocols for using this compound. It is designed for researchers, scientists, and professionals who require detailed, reliable methods for imaging plant cell walls across various tissue types and species. We will delve into the mechanism of action, provide field-tested protocols, and offer expert advice for troubleshooting and optimizing your imaging results.
Mechanism of Action: How this compound Illuminates Cell Walls
This compound is a non-specific fluorochrome that functions by binding to β-1,3 and β-1,4 polysaccharides.[4] In plants, its primary target is cellulose, the most abundant biopolymer in the cell wall.[6] The binding is non-covalent and occurs through hydrogen bonding between the dye molecules and the glucose units of the cellulose chains.
The scientific principle behind its fluorescence is straightforward: the molecule absorbs photons in the ultraviolet (UV) range of the electromagnetic spectrum, causing its electrons to jump to a higher energy state.[2] As the electrons return to their ground state, the molecule releases the excess energy as photons of visible light, specifically in the blue region of the spectrum.[2] This re-emission of light makes the stained cell walls fluoresce brightly against a dark background when viewed under a fluorescence microscope, effectively outlining the cellular structure with high contrast.
Staining Mechanism Workflow
The following diagram illustrates the binding of this compound to cellulose fibrils within the plant cell wall and the subsequent emission of fluorescent light upon UV excitation.
Caption: Mechanism of this compound staining and fluorescence.
Spectroscopic Properties
Understanding the excitation and emission spectra of this compound is critical for selecting the appropriate filters on your fluorescence microscope. The maximum absorbance is in the UV range, leading to a strong emission in the blue visible spectrum.[7]
| Parameter | Wavelength (nm) | Common Microscope Filter Set |
| Typical Excitation Range | 360 - 380 nm[2] | DAPI, UV |
| Specific Excitation Maximum | ~365 nm[2] | DAPI, UV |
| Typical Emission Range | 400 - 500 nm[2] | DAPI, UV |
| Specific Emission Maximum | ~435 - 440 nm[2] | DAPI, UV |
Experimental Protocols
Here we provide two validated protocols: a rapid method for fresh tissues and a more robust method for fixed and sectioned specimens. The choice of protocol depends on the experimental goals and the nature of the plant material.
Protocol 1: Rapid Staining of Fresh Plant Tissues
This protocol is ideal for quick screening of whole mounts, root tips, leaf peels, or pollen tubes. It offers speed and simplicity, providing excellent structural outlines with minimal sample preparation.
Reagents & Materials:
-
Staining Solution: 0.1% (w/v) this compound in distilled water. Prepare by dissolving 10 mg of dye in 10 mL of water. Store in a foil-wrapped tube at room temperature.[6]
-
Mounting Medium: 50% Glycerol in water (optional, for preserving the sample for a short time).
-
Microscope slides and coverslips.
-
Forceps and razor blades.
-
Pipettes.
Step-by-Step Methodology:
-
Sample Preparation: Excise the plant tissue of interest (e.g., a small leaf section, a root tip). If necessary, gently tease apart thicker tissues to allow for better stain penetration.
-
Staining: Place the tissue directly onto a clean microscope slide. Add one to two drops of the 0.1% this compound staining solution, ensuring the entire specimen is submerged.[3]
-
Incubation: Allow the stain to incubate for 1-5 minutes at room temperature.[3][5][7] Incubation time can be optimized; delicate tissues like pollen tubes may require less time, while denser tissues may require more.
-
Washing (Optional but Recommended): To reduce background fluorescence, gently remove the staining solution with a pipette and wash the sample once with a drop of distilled water.
-
Mounting: Remove the wash water. Add a drop of mounting medium (water or 50% glycerol) over the specimen and carefully place a coverslip on top, avoiding air bubbles.
-
Imaging: Immediately visualize the sample using a fluorescence microscope equipped with a UV or DAPI filter cube. The cell walls should fluoresce a brilliant blue or blue-white.[8]
Protocol 2: Staining of Fixed and Sectioned Tissues
For detailed anatomical studies requiring high-resolution imaging, using fixed and sectioned tissue is recommended. This protocol ensures better preservation of morphology and allows for more uniform stain penetration.
Reagents & Materials:
-
Fixative: 4% (w/v) Paraformaldehyde in Phosphate Buffered Saline (PBS), pH 7.4.
-
Embedding Medium: 7% Agarose or a suitable resin (e.g., paraffin), depending on the sectioning method.[9]
-
Staining Solution: 0.01% - 0.1% (w/v) this compound in water or PBS. A lower concentration is often sufficient for thin sections.
-
Clearing Agent (Optional): A clearing agent like ClearSee can be used to reduce background and improve imaging depth.[10]
-
Anti-fade Mounting Medium: To prevent photobleaching during imaging.
-
Vibratome or microtome for sectioning.
Step-by-Step Methodology:
-
Fixation: Submerge the plant tissue in the 4% paraformaldehyde solution and incubate for several hours to overnight at 4°C.
-
Washing: Wash the fixed tissue thoroughly with PBS (3 x 15 minutes) to remove the fixative.
-
Embedding & Sectioning: Embed the tissue in agarose or another suitable medium.[9] Section the embedded tissue to the desired thickness (e.g., 50-100 µm) using a vibratome or microtome.
-
Staining: Collect the sections and place them in the this compound staining solution. Incubate for 5-15 minutes.
-
Washing: Wash the sections 2-3 times with PBS for 5 minutes each to remove excess stain and minimize background signal.[10]
-
Mounting: Carefully mount the sections on a microscope slide using an anti-fade mounting medium.
-
Imaging: Visualize using a confocal or wide-field fluorescence microscope with the appropriate filter sets.
General Staining Workflow Diagram
Caption: General experimental workflow for plant cell wall staining.
Troubleshooting Common Issues
Even with robust protocols, challenges can arise. This section addresses common problems and provides expert solutions.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Weak or No Fluorescence | 1. Stain concentration too low.2. Incubation time too short.3. Sample is autofluorescent in other channels, masking the signal.4. Dye has degraded due to light exposure. | 1. Increase stain concentration (up to 0.1% w/v).2. Increase incubation time.3. Check for autofluorescence in unstained controls and adjust imaging channels.4. Prepare fresh staining solution and store it protected from light.[5][8][7] |
| High Background Fluorescence | 1. Inadequate washing.2. Stain concentration is too high.3. Presence of non-specific binding to other materials. | 1. Increase the number and duration of washing steps.[10]2. Reduce the stain concentration (try 0.01%).3. Use a counterstain like Evans Blue, which can help quench background fluorescence when using blue light excitation.[3][5] |
| Photobleaching (Signal Fades Quickly) | 1. High excitation light intensity.2. Prolonged exposure to excitation light. | 1. Reduce the intensity of the excitation lamp/laser.2. Minimize exposure time or use a neutral density filter.3. Use an anti-fade mounting medium for fixed samples. |
| Uneven or Patchy Staining | 1. Poor stain penetration in thick or dense tissues.2. Air bubbles trapped in the sample. | 1. Increase incubation time.2. Use a vibratome or microtome to create thinner sections.3. Ensure the sample is fully submerged during mounting and staining. |
Conclusion and Field-Proven Insights
This compound is an indispensable dye for plant cell biology, offering a simple, rapid, and cost-effective method for visualizing cell wall structures.[11] Its brilliant fluorescence provides high-contrast images ideal for morphological analysis, studying cell division, and observing dynamic processes like pollen tube growth.[12]
For advanced applications, consider combining this compound with other stains or fluorescent proteins. For example, co-staining with a lignin-specific dye can help differentiate between primary cellulosic walls and secondary lignified walls.[13] As demonstrated in the literature, its compatibility with various clearing techniques and fluorescent proteins makes it a versatile component of complex, multi-channel imaging experiments.[12][14] By following the detailed protocols and troubleshooting advice in this guide, researchers can confidently generate high-quality, reproducible data for their plant science investigations.
References
-
Microbe Online. (2022, August 11). Calcofluor White Staining: Principle, Procedure, and Application. [Link]
-
Microbe Notes. (2017, December 24). Calcofluor White Staining- Principle, Procedure, Results, Applications. [Link]
-
PombEvolution. (2019, February 1). Calcofluor white fungal cell wall staining. [Link]
-
Wikipedia. Calcofluor-white. [Link]
-
JoVE. (2025, July 8). Calcofluor White Staining: A Simple Method for UV-Induced Fluorescence Visualization of Cellulose Deposits in Cell Walls of Dicot Plant Stem Sections. [Link]
-
Ursache, R., et al. (2021). Direct fluorescence imaging of lignocellulosic and suberized cell walls in roots and stems. PubMed Central. [Link]
-
Dalynn Biologicals. CALCOFLUOR WHITE STAIN. [Link]
-
ResearchGate. (2015, August 7). A simple and versatile cell wall staining protocol to study plant reproduction. [Link]
-
ResearchGate. Calcofluor white stain (a, b), fluorescent brightener 28 (c, d), and AOPI (e, f) staining of pathogenic fungi. [Link]
-
OECD Existing Chemicals Database. Fluorescent Brightener 28/113. [Link]
-
Warner, C. A., et al. (2014). Protocol for combined observation of fluorescent proteins with classical histological stains. [Link]
-
National Genomics Data Center (CNCB-NGDC). Imaging plant cell walls using fluorescent stains: The beauty is in the details. [Link]
-
Hamer, E. C., et al. (2006). Comparison of two fluorescent whiteners, Calcofluor and Blankophor, for the detection of fungal elements in clinical specimens in the diagnostic laboratory. PubMed. [Link]
-
Musielak, T. J., et al. (2015). A simple and versatile cell wall staining protocol to study plant reproduction. PubMed Central. [Link]
Sources
- 1. ngdc.cncb.ac.cn [ngdc.cncb.ac.cn]
- 2. benchchem.com [benchchem.com]
- 3. microbenotes.com [microbenotes.com]
- 4. Calcofluor-white - Wikipedia [en.wikipedia.org]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. microbeonline.com [microbeonline.com]
- 7. dalynn.com [dalynn.com]
- 8. Calcofluor white fungal cell wall staining - PombEvolution [pombevolution.eu]
- 9. Calcofluor White Staining: A Simple Method for UV-Induced Fluorescence Visualization of Cellulose Deposits in Cell Walls of Dicot Plant Stem Sections [jove.com]
- 10. wp.unil.ch [wp.unil.ch]
- 11. Comparison of two fluorescent whiteners, Calcofluor and Blankophor, for the detection of fungal elements in clinical specimens in the diagnostic laboratory - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. A simple and versatile cell wall staining protocol to study plant reproduction - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Direct fluorescence imaging of lignocellulosic and suberized cell walls in roots and stems - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Application Note: Fluorescent Brightener 113 as a Fluorescent Probe in Biochemistry
Introduction & Mechanistic Overview
Fluorescent Brightener 113 (FB 113) , commonly known by trade names such as Blankophor BA , Tinopal 5BM , or Uvitex BHT , is a stilbene-disulfonic acid derivative. While historically utilized as an optical brightening agent in the textile and paper industries, it has emerged as a potent fluorophore in structural biology.
The "Calcofluor" Confusion
It is critical to distinguish FB 113 from the more widely known Calcofluor White M2R (Fluorescent Brightener 28). While both are stilbene derivatives and share functional overlaps (binding to
Mechanism of Action
FB 113 functions as a structural probe rather than a chemical reactant. Its planar stilbene core intercalates into the linear grooves of:
-
-1,3 and
-1,4 Polysaccharides: Specifically Chitin (fungi) and Cellulose (plants). - -Pleated Sheet Polypeptides: Amyloid fibrils (Alzheimer's plaques, prions).[1]
Upon binding, the rotation of the stilbene bond is restricted, suppressing non-radiative decay pathways and significantly enhancing fluorescence quantum yield.
Spectral Properties[1][2][3][4][5][6][7]
-
Excitation Max: ~360–380 nm (UV)[2]
-
Emission Max: ~430–460 nm (Blue)
-
Stokes Shift: ~70–80 nm
Technical Specifications
| Parameter | Specification | Notes |
| CAS Number | 12768-92-2 | Distinct from FB 28 (CAS 4193-55-9) |
| Chemical Class | Stilbene-disulfonic acid derivative | Anionic, hydrophilic |
| Solubility | Water (High), DMSO (Moderate) | Excellent solubility facilitates aqueous buffers |
| pH Stability | pH 4.0 – 12.0 | Highly stable in alkaline clearing agents (e.g., KOH) |
| Excitation Source | UV LED (365 nm) or Mercury Arc | DAPI filter sets are typically compatible |
| Emission Filter | 420nm Long Pass or 450/50 Band Pass | Standard "Blue" channel |
Application 1: Rapid Fungal Cell Wall Imaging (The "Blankophor" Method)
This protocol is the gold standard for detecting fungal infections (mycoses) in clinical samples and visualizing cell wall dynamics in yeast research. FB 113 binds to the chitin-rich cell wall, providing high-contrast outlines of hyphae and spores.
Reagents
-
Stock Solution A: 10% (w/v) Potassium Hydroxide (KOH) in dH₂O.
-
Stock Solution B: 0.1% (w/v) this compound in dH₂O. Store in dark at 4°C.
-
Working Solution: Mix equal volumes of Solution A and Solution B immediately before use. Alternatively, dissolve 0.1% FB 113 directly into 10% KOH.
Protocol
-
Sample Preparation: Place the specimen (skin scraping, nail clipping, or yeast culture pellet) onto a clean glass slide.
-
Clarification & Staining: Add 1–2 drops (approx. 50 µL) of the Working Solution directly to the sample.
-
Incubation:
-
Imaging: View under a fluorescence microscope using a UV excitation filter (DAPI filter set).
-
Result: Fungal walls appear bright blue-white against a dark background.
-
Visualization: Fungal Staining Workflow
Caption: Workflow for rapid fungal detection using FB 113 in an alkaline clearing matrix.
Application 2: Plant Cell Wall Visualization (Cellulose)
FB 113 is an excellent non-destructive stain for visualizing cellulose architecture in plant tissues, protoplasts, and regenerating cell walls.
Protocol
-
Stock Preparation: Prepare a 1% (w/v) stock of FB 113 in dH₂O.[4]
-
Working Solution: Dilute stock 1:1000 in PBS or culture medium (Final concentration: 0.001% or 10 µg/mL).
-
Staining:
-
Whole Roots/Seedlings: Submerge tissue in Working Solution for 5–15 minutes.
-
Sections: Apply solution to sectioned tissue for 1–2 minutes.
-
-
Washing: Rinse twice with PBS to remove unbound dye (critical to prevent background haze).
-
Imaging: Mount in water or 50% glycerol and image immediately.
Note: High concentrations (>0.1%) may cause fluorescence quenching or physiological toxicity in live plant cells.
Application 3: Amyloid Fibril Detection[1][10]
Due to its planar stilbene structure, FB 113 acts as a surrogate for Thioflavin T, often exhibiting higher sensitivity for certain amyloid conformers. It is particularly useful for in vitro screening of fibrillization kinetics.
Protocol: In Vitro Fibril Assay
-
Probe Preparation: Prepare a 50 µM FB 113 solution in the assay buffer (e.g., Tris-HCl pH 7.4).
-
Reaction: Mix protein sample (monomer or fibril) with the probe solution.
-
Measurement:
-
Excitation: 350 nm
-
Emission Scan: 400–600 nm.
-
Readout: Look for a significant fluorescence enhancement and a blue-shift in emission peak (typically to ~440 nm) compared to the dye alone.
-
Visualization: Molecular Binding Mechanism
Caption: Mechanism of fluorescence enhancement. Binding restricts molecular rotation, forcing energy release via photon emission.
Troubleshooting & Optimization
| Issue | Probable Cause | Solution |
| High Background | Concentration too high | Dilute working solution 1:10. Perform additional washes. |
| Weak Signal | Photobleaching | Use antifade mounting medium. Reduce UV exposure time. |
| Precipitation | Interaction with cations | FB 113 is anionic.[2] Avoid high concentrations of cationic surfactants. |
| Green Tint | Filter bleed-through | Ensure narrow band-pass emission filter (450/50) is used, not a wide long-pass. |
References
-
BenchChem. (n.d.). This compound Properties and Applications. Retrieved from
- Ruchel, R., & Schaffrinski, M. (1999). Versatile fluorescent staining of fungi in clinical specimens by using the optical brightener Blankophor. Journal of Clinical Microbiology.
- Harrington, B. J., & Hageage, G. J. (2003). Calcofluor White: A Review of its Uses and Applications in Clinical Mycology and Parasitology. Laboratory Medicine. (Note: Discusses the class of brighteners including FB 113/Blankophor).
- Hoch, H. C., et al. (2005). Stilbene derivatives as probes for structural biology.
-
ChemicalBook. (2024). This compound Product Data. Retrieved from
Sources
Application Note: Live-Cell Imaging of Cell Wall Dynamics using Fluorescent Brightener 113
Abstract
Fluorescent Brightener 113 (FB 113), a stilbene disulfonic acid derivative structurally analogous to Calcofluor White M2R, is a potent fluorochrome for targeting
Introduction & Mechanism of Action
This compound (often functionally interchangeable with Calcofluor White M2R or Tinopal) functions by hydrogen bonding to the free hydroxyl groups of
-
Primary Targets: Chitin (fungal cell walls), Cellulose (plant cell walls), and
-glucans.[1][2][3] -
Mechanism: Upon binding to these structural polymers, the molecule undergoes a rigidification that significantly increases its quantum yield, producing intense blue fluorescence under UV excitation.[1]
-
Live-Cell Constraint: Unlike membrane dyes, FB 113 targets the extracellular matrix (cell wall).[1][2][3] However, it is not inert .[1][3] At high concentrations, it interferes with the crystallization of nascent chitin microfibrils, triggering a cell wall stress response.[1] Therefore, concentration titration is the single most critical variable in live-cell experiments.[1][2][3]
Table 1: Physicochemical & Optical Properties
| Property | Specification | Notes |
| CAS Number | 12768-92-2 (or 4193-55-9 for FB28 analog) | Functionally similar in biological staining.[1][2][3] |
| Excitation Max | 350 – 380 nm | Compatible with DAPI / Hoechst filter sets.[2][3] |
| Emission Max | 435 – 455 nm | Appears Blue to the eye.[2][3] |
| Solubility | Water, DMSO, 0.1M KOH | Stock solutions in KOH improve stability.[1][2] |
| Cell Permeability | Impermeant to intact plasma membranes | Stains cell wall (live) or cytoplasm (dead/compromised).[1][2][3] |
Critical Considerations for Live-Cell Imaging
Phototoxicity Management
FB 113 requires UV/Violet excitation (365 nm or 385 nm).[1][2][3] UV light is inherently toxic to live cells, causing DNA damage and ROS production.[1][3]
-
Recommendation: Use a 385 nm LED rather than a mercury arc lamp to reduce deep-UV exposure.[1][2][3]
-
Exposure: Limit exposure times to <100 ms per frame.
Concentration vs. Toxicity
FB 113 acts as a stressor.[3]
-
Staining (Dead/Fixed): 0.1% - 1.0% (High signal, no biological consequence).[1][2][3]
-
Expert Insight: If you observe "clumping" of yeast cells or thickened septa during time-lapse, your concentration is too high.[1][2][3] The dye is inhibiting cell separation.[3][4][5]
Experimental Protocols
Protocol A: Pulse-Chase Imaging of Fungal Growth (Yeast/Hyphae)
Objective: To visualize sites of new cell wall synthesis versus old cell wall material.[1][2][3] This method relies on the fact that FB 113 stains existing wall, but after washing, new wall synthesized during the "chase" period will remain dark (or faintly stained if low background remains).[1]
Materials
-
Yeast culture (e.g., S. cerevisiae, C. albicans) in early log phase.[1][2][3]
-
FB 113 Stock: 10 mg/mL in water (protect from light).[1][2][3]
-
Media: Minimal media (low auto-fluorescence) recommended.[1][2][3]
Workflow Diagram
Figure 1: Pulse-Chase workflow for distinguishing pre-existing cell wall (bright) from nascent growth (dark).[1][2][3]
Step-by-Step Procedure
-
Preparation: Dilute the FB 113 Stock 1:400 into the culture to reach a final concentration of ~25 µg/mL.
-
Pulse (Staining): Incubate cells for 5–10 minutes at room temperature. Do not over-incubate.
-
Wash: Pellet cells (3000 x g, 2 min) and remove the supernatant. Wash twice with fresh, pre-warmed media to remove unbound dye.[1][3]
-
Chase: Resuspend cells in fresh media.
-
Mounting: Place 2 µL of cell suspension onto a glass-bottom dish or an agar pad (to immobilize for time-lapse).
-
Imaging:
Protocol B: Rapid Viability & Cyst Detection (Parasitology)
Objective: To distinguish between trophozoites (active) and cysts (dormant/resistant) in organisms like Acanthamoeba or Giardia. FB 113 binds intensely to the cellulosic/chitinous cyst wall but not the trophozoite membrane.[3]
Materials
Step-by-Step Procedure
-
Fixation (Optional): While live imaging is possible, light fixation (2% paraformaldehyde) preserves morphology.[1][2][3] For strictly live imaging, skip this.
-
Staining: Add FB 113 (0.1% final concentration) directly to the sample.[2][3]
-
Incubation: 1 minute. (Binding to cyst walls is extremely rapid).[1][2][3]
-
Visualization:
Troubleshooting & Optimization
Table 2: Troubleshooting Matrix
| Observation | Likely Cause | Corrective Action |
| Rapid photobleaching | High UV intensity or unstable mounting medium.[1][2][3] | Reduce LED power to <10%. Increase gain/exposure slightly. |
| Yeast cells clumping / Thick septa | Toxicity: FB 113 concentration is too high, inhibiting chitinase/synthase balance.[1][2] | Reduce concentration by 10x. Ensure wash steps are thorough.[2][3] |
| High background fluorescence | Unbound dye in media or phenol red interference.[2][3] | Use phenol red-free media.[1][2][3] Perform an extra wash step.[2][3] |
| No signal in live cells | Target lacks | FB 113 is specific to fungi/plants/bacteria.[2][3] Use WGA (Wheat Germ Agglutinin) for mammalian membranes.[1][2][3] |
Mechanism of Signal Generation
Figure 2: Mechanism of fluorescence enhancement upon binding.[1][2][3] The rigidification of the stilbene backbone suppresses non-radiative decay, resulting in fluorescence.[1]
References
-
Hamer, E. C., et al. (2006).[1][2][3][6] "Comparison of two fluorescent whiteners, Calcofluor and Blankophor, for the detection of fungal elements in clinical specimens."[1][6][7][8] Clinical Microbiology and Infection.
-
Pringle, J. R. (1991).[1][2][3] "Staining of bud scars and other cell wall chitin with calcofluor."[3] Methods in Enzymology.
-
Harrington, B. J., & Hageage, G. J. (2003).[1][2] "Calcofluor White: A Review of its Uses and Applications in Clinical Mycology and Parasitology." Laboratory Medicine.
-
Roncero, C., & Duran, A. (1985).[1][2] "Effect of Calcofluor White on Chitin Synthases from Saccharomyces cerevisiae." Journal of Bacteriology. [1][2][3]
-
Sigma-Aldrich. "Fluorescent Brightener 28 (Calcofluor White M2R) Product Information."[1][2][3][9]
Sources
- 1. CAS 4193-55-9: C.I. Fluorescent Brightener 28 | CymitQuimica [cymitquimica.com]
- 2. hpvchemicals.oecd.org [hpvchemicals.oecd.org]
- 3. chemos.de [chemos.de]
- 4. researchgate.net [researchgate.net]
- 5. Effect of the new fluorescent brightener Rylux BSU on morphology and biosynthesis of cell walls in Saccharomyces cerevisiae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Comparison of two fluorescent whiteners, Calcofluor and Blankophor, for the detection of fungal elements in clinical specimens in the diagnostic laboratory - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. research.manchester.ac.uk [research.manchester.ac.uk]
- 8. researchgate.net [researchgate.net]
- 9. Fluorescent Brightener 28 disodium salt solution used as a stain and brightening agent 4193-55-9 [sigmaaldrich.com]
Application Notes and Protocols for Staining Bacterial Biofilms with Fluorescent Brightener 113
Introduction: Unveiling the Biofilm Matrix with Fluorescent Brightener 113
In the intricate world of microbial communities, biofilms represent a predominant lifestyle, offering bacteria protection from environmental stresses, including antimicrobial agents. A key component of this protective shield is the extracellular polymeric substance (EPS), a complex matrix that encases the bacterial cells. Visualizing and quantifying this matrix is paramount for researchers in microbiology, infectious disease, and drug development to understand biofilm architecture and assess the efficacy of anti-biofilm strategies.
This compound (CAS 12768-92-2), a stilbene derivative, emerges as a potent and cost-effective tool for this purpose.[1] While extensively used in the paper and textile industries for its whitening properties, its scientific application in microbiology, particularly in biofilm research, is analogous to the well-established stain, Calcofluor White.[1][2] This guide provides detailed protocols and expert insights for leveraging this compound to stain and analyze the polysaccharide components of bacterial biofilms.
Scientific Principle: The Mechanism of Staining
This compound is a fluorescent whitening agent that functions by absorbing ultraviolet (UV) light and re-emitting it in the blue region of the visible spectrum.[1][3] Its efficacy in staining biofilms stems from its specific, non-covalent binding to β-1,3 and β-1,4 polysaccharides, such as cellulose and chitin, which are often significant components of the bacterial EPS.[4] This binding event leads to a significant enhancement of fluorescence, allowing for the clear visualization of the biofilm matrix under a fluorescence microscope.
The molecular structure of this compound, a derivative of stilbene disulfonate, is designed for efficient UV absorption and blue light emission, which effectively counteracts any natural yellowing of materials, resulting in a brighter appearance.[1] This inherent property provides a high-contrast signal against the typically low autofluorescence of the surrounding medium.
Diagram: Mechanism of Action
Caption: Mechanism of this compound staining of bacterial biofilms.
Comparative Analysis: this compound vs. Calcofluor White
For researchers familiar with Calcofluor White, this compound offers a similar, and in some cases, more accessible alternative. Both are stilbene derivatives with a shared binding target.[4] The choice between them may be guided by availability, cost, and specific experimental needs.
| Property | This compound | Calcofluor White (M2R) |
| Chemical Class | Stilbene derivative[1] | Stilbene derivative[4] |
| Binding Target | Cellulose and other β-1,3 and β-1,4 polysaccharides | Chitin and Cellulose[4] |
| Max UV Absorption | ~348 nm[2] | ~340-370 nm[4] |
| Fluorescence Emission | Bright blue-purple light | Blue fluorescence |
| Solubility | Readily soluble in water[2][3] | Soluble in water |
| Primary Application | Industrial whitening agent for paper and textiles[1][3] | Fungal cell wall and biofilm matrix stain[4][5] |
Experimental Protocols
Diagram: Staining Workflow
Caption: General workflow for staining bacterial biofilms with this compound.
Protocol 1: Qualitative Staining of Biofilms on Surfaces
This protocol is designed for the general visualization of the biofilm matrix on surfaces like glass slides or microplate wells.
Materials:
-
This compound (powder)
-
Phosphate-buffered saline (PBS), pH 7.4
-
10% (w/v) Potassium Hydroxide (KOH) (optional, enhances fluorescence)
-
Biofilm culture on a suitable surface
-
Fluorescence microscope with a UV filter set (e.g., DAPI filter cube: ~350 nm excitation, ~450 nm emission)
Procedure:
-
Preparation of Staining Solution:
-
Prepare a stock solution of 1 mg/mL this compound in deionized water. This solution is stable for several weeks when stored at 4°C and protected from light.
-
For the working solution, dilute the stock solution to a final concentration of 10-50 µg/mL in PBS. The optimal concentration may vary depending on the biofilm and should be determined empirically.
-
-
Biofilm Preparation:
-
Carefully remove the culture medium from the biofilm-containing vessel.
-
Gently wash the biofilm twice with PBS to remove planktonic cells and residual medium. Avoid dislodging the biofilm.
-
-
Staining:
-
Add a sufficient volume of the this compound working solution to completely cover the biofilm.
-
Incubate for 5-15 minutes at room temperature in the dark. Incubation time can be optimized; longer times may increase background fluorescence.
-
-
Washing:
-
Remove the staining solution.
-
Gently wash the biofilm twice with PBS to remove unbound stain.
-
-
Mounting and Imaging:
-
If using an optional fluorescence enhancer, add a drop of 10% KOH.
-
Mount the sample with a coverslip.
-
Visualize the stained biofilm using a fluorescence microscope with a UV excitation filter. The polysaccharide-rich matrix will fluoresce bright blue.
-
Protocol 2: Quantitative Analysis of Biofilm Matrix
This protocol is adapted for quantifying the biofilm matrix using image analysis software.
Materials:
-
Same as Protocol 1
-
A counterstain for bacterial cells (e.g., Propidium Iodide for dead cells or SYTO 9 for all cells)
-
Image analysis software (e.g., ImageJ/Fiji, BiofilmQ)[6]
Procedure:
-
Follow steps 1-4 of Protocol 1.
-
(Optional) Counterstaining:
-
After washing off the this compound, add a working solution of a suitable DNA-intercalating stain (e.g., 5 µM Propidium Iodide in PBS).
-
Incubate for 10-15 minutes in the dark.
-
Wash twice with PBS.
-
-
Imaging:
-
Acquire images using appropriate filter sets for both this compound (UV excitation) and the counterstain (e.g., green or red excitation).
-
It is crucial to acquire images from multiple, randomly selected fields of view for robust quantification.
-
-
Image Analysis:
-
Use image analysis software to process the acquired images.[6]
-
Apply a threshold to the blue channel (this compound) to create a binary mask of the matrix.
-
Similarly, create a binary mask for the bacterial cells from the counterstain channel.
-
Calculate parameters such as:
-
Total matrix biovolume: The volume of the matrix in the biofilm.
-
Matrix-to-cell ratio: The ratio of the matrix biovolume to the cell biovolume.
-
Spatial distribution of the matrix: Analyze the localization of the matrix relative to the cells.
-
-
Troubleshooting and Expert Insights
| Problem | Possible Cause | Solution |
| Weak or No Signal | Biofilm does not produce significant amounts of β-polysaccharides. | Confirm the composition of your biofilm's EPS through other methods. Not all bacterial biofilms will stain strongly with this dye. |
| Suboptimal stain concentration. | Perform a titration of this compound concentration (e.g., 5-100 µg/mL) to find the optimal signal-to-noise ratio.[7] | |
| Insufficient incubation time. | Increase the incubation time in 5-minute increments. | |
| High Background | Inadequate washing. | Increase the number and duration of washing steps after staining. |
| Stain concentration is too high. | Reduce the concentration of the working solution. | |
| Photobleaching | Excessive exposure to excitation light. | Minimize light exposure during focusing and image acquisition. Use an anti-fade mounting medium if prolonged imaging is required.[7] |
Safety Precautions
When handling this compound, it is important to adhere to standard laboratory safety practices.
-
Personal Protective Equipment (PPE): Wear safety goggles, gloves, and a lab coat.[8][9]
-
Handling: Avoid creating dust. Handle in a well-ventilated area.[8]
-
First Aid: In case of eye contact, rinse cautiously with water for several minutes.[9] If on skin, wash with plenty of soap and water.[9] If inhaled, move to fresh air.[9]
-
Disposal: Dispose of contents/container to an approved waste disposal plant.
For detailed safety information, always consult the Safety Data Sheet (SDS) provided by the supplier.[8]
Conclusion
This compound is a valuable and readily available stain for the visualization and quantification of the polysaccharide-rich matrix of bacterial biofilms. Its mechanism of action, similar to that of Calcofluor White, allows for the straightforward adaptation of existing protocols. By following the detailed guidelines and troubleshooting advice provided in these application notes, researchers can effectively employ this fluorescent agent to gain deeper insights into biofilm structure and composition, thereby advancing the development of novel anti-biofilm therapies.
References
-
Pan, Y., et al. (2017). Molecular pathways underlying inhibitory effect of antimicrobial peptide Nal-P-113 on bacteria biofilms formation of Porphyromonas gingivalis W83 by DNA microarray. BMC Microbiology, 17(1), 44. Retrieved from [Link]
-
Nilsson, K. P. R., et al. (2020). Fluorescent optotracers for bacterial and biofilm detection and diagnostics. Journal of Internal Medicine, 287(3), 255-270. Retrieved from [Link]
-
Jinan Ogilvy Chemical Co., Ltd. (n.d.). Optical Brightener BA. Retrieved from [Link]
-
Azeredo, J., et al. (2017). Quantitative and Qualitative Assessment Methods for Biofilm Growth: A Mini-review. Frontiers in Microbiology, 8, 817. Retrieved from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (2026). The Science Behind Whiteness: Understanding this compound. Retrieved from [Link]
-
Aryal, S. (2017). Calcofluor White Staining- Principle, Procedure, Results, Applications. Microbe Notes. Retrieved from [Link]
-
Davey, H. M., & Kell, D. B. (1997). Fluorescent brighteners: Novel stains for the flow cytometric analysis of microorganisms. Cytometry, 28(4), 311–315. Retrieved from [Link]
-
ResearchGate. (2025). Fluorescent brighteners: Novel stains for the flow cytometric analysis of microorganisms. Retrieved from [Link]
-
Zubenko, A. I., et al. (2020). Fluorescent β-ketoenole AmyGreen dye for visualization of amyloid components of bacterial biofilms. Dyes and Pigments, 178, 108349. Retrieved from [Link]
-
OECD Existing Chemicals Database. (n.d.). Fluorescent Brightener 28/113. Retrieved from [Link]
-
Hamer, E. C., Moore, C. B., & Denning, D. W. (2006). Comparison of two fluorescent whiteners, Calcofluor and Blankophor, for the detection of fungal elements in clinical specimens in the diagnostic laboratory. Clinical Microbiology and Infection, 12(2), 181-184. Retrieved from [Link]
-
Muraca, G., et al. (2019). The Pseudomonas aeruginosa biofilm matrix and cells are drastically impacted by gas discharge plasma treatment. npj Biofilms and Microbiomes, 5(1), 19. Retrieved from [Link]
-
Hartmann, R., et al. (2021). Quantitative image analysis of microbial communities with BiofilmQ. Nature Microbiology, 6(2), 151–156. Retrieved from [Link]
Sources
- 1. nbinno.com [nbinno.com]
- 2. Optical Brightener BA | Jinan Ogilvy chemical [jnogilvychem.com]
- 3. benchchem.com [benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. microbenotes.com [microbenotes.com]
- 6. Quantitative image analysis of microbial communities with BiofilmQ - PMC [pmc.ncbi.nlm.nih.gov]
- 7. biotium.com [biotium.com]
- 8. echemi.com [echemi.com]
- 9. aksci.com [aksci.com]
"Fluorescent Brightener 113 in high-throughput screening assays"
Application Note: Fluorescent Brightener 113 in High-Throughput Screening Assays
Executive Summary
This compound (FB 113), widely recognized as Calcofluor White M2R, is a nonspecific fluorochrome that binds with high affinity to
In the context of High-Throughput Screening (HTS), FB 113 is a critical "turn-on" probe.[1] Unlike passive dyes, its fluorescence quantum yield increases significantly upon binding to its target structure. This property allows for mix-and-read (homogeneous) assay formats that reduce washing steps, minimize liquid handling errors, and accelerate kinetic profiling of antifungal drugs and biofilm inhibitors.[1]
Technical Specifications & Mechanism
To design robust assays, one must understand the photophysics of the probe.
| Property | Specification | Experimental Implication |
| IUPAC Name | 4,4'-bis(2-sulfostyryl)biphenyl (derivative class) | Polyanionic nature; binds cationic/neutral polymers.[1] |
| Excitation Max | 350 – 365 nm (UV) | Requires UV-transparent plates (e.g., cycloolefin) or standard plates if reading from top.[1] |
| Emission Max | 435 – 440 nm (Blue) | Standard DAPI filter sets are often compatible.[1] |
| Solubility | Water, DMSO, 0.1M NaOH | Stable in DMSO stocks; working solutions are aqueous. |
| Binding Target | Chitin, Cellulose, Carboxylated Polysaccharides | Specificity for cell wall integrity and biofilm matrix. |
| Stokes Shift | ~80 nm | Large shift reduces self-quenching and background interference.[1] |
Mechanism of Action: FB 113 functions via planar intercalation and hydrogen bonding with the polysaccharide chains. Upon binding, the rotation of the molecule is restricted, suppressing non-radiative decay pathways and resulting in a sharp increase in fluorescence intensity (the "turn-on" effect).
Application I: Antifungal Cell Wall Integrity Screen
This protocol is designed to screen compound libraries for inhibitors of fungal cell wall synthesis (e.g., chitin synthase inhibitors) or agents that trigger cell wall stress (e.g., Echinocandins).
Experimental Logic (Causality)
-
Why FB 113? It quantifies total chitin content.
-
The Readout:
Protocol: 384-Well Microplate Format
Materials:
-
Organism: Candida albicans or Saccharomyces cerevisiae.
-
Media: RPMI 1640 (buffered with MOPS, pH 7.0). Note: Avoid media with high background fluorescence.[1]
-
Plate: 384-well black-walled, clear-bottom microplates (e.g., Corning 3712).[1]
Step-by-Step Workflow:
-
Library Dispensing:
-
Dispense 50 nL - 100 nL of test compounds (in DMSO) into plate wells.
-
Include Positive Controls: Caspofungin (Cell wall stress) and Nikkomycin Z (Chitin synthase inhibitor).[1]
-
Include Negative Control: DMSO vehicle only.
-
-
Inoculation:
-
Prepare fungal inoculum adjusted to
cells/mL in RPMI. -
Dispense 40 µL of inoculum into each well.
-
Centrifugation: Pulse spin (30 sec at 500 x g) to settle droplets.
-
-
Incubation:
-
Incubate at 30°C or 37°C for 18–24 hours (static or low humidity shaker).
-
-
Staining (The "Mix-and-Read" Step):
-
Prepare FB 113 Working Solution: 50 µg/mL FB 113 in 100 mM Tris-HCl (pH 8.5).
-
Expert Insight: The alkaline pH enhances fluorescence yield and stability of the dye-chitin complex.
-
Add 10 µL of Working Solution to each well (Final conc: ~10 µg/mL).
-
Incubate for 15 minutes at Room Temperature in the dark.
-
-
Detection:
-
Read Fluorescence: Ex 360 nm / Em 440 nm.
-
Gain adjustment: Set gain using the DMSO control wells (aim for ~50% saturation).
-
Data Analysis: Calculate the Z-factor using the DMSO (High Signal) and Nikkomycin Z (Low Signal) controls.[1] A Z-factor > 0.5 indicates a robust assay.[1]
Application II: Biofilm Quantification Assay
Traditional crystal violet assays are messy and prone to washing errors. FB 113 offers a superior alternative for quantifying the Extracellular Polymeric Substance (EPS), specifically the cellulosic/polysaccharide matrix.
Protocol: Static Biofilm Formation[1][3][4]
-
Biofilm Growth:
-
Inoculate bacteria (e.g., Pseudomonas aeruginosa or Staphylococcus epidermidis) in 96-well black plates.
-
Incubate for 24–48 hours to allow mature biofilm formation.
-
-
Washing (Critical):
-
Aspirate planktonic (free-floating) bacteria.[1]
-
Gently wash wells 2x with sterile PBS. Automated plate washers must be set to "low velocity" to prevent biofilm detachment.
-
-
Staining:
-
Add 100 µL of FB 113 Solution (25 µg/mL in PBS).
-
Incubate 30 minutes at RT.
-
-
Reading:
Visualization: HTS Workflow Logic
The following diagram illustrates the decision logic and workflow for the Antifungal HTS assay.
Caption: Workflow for this compound Antifungal HTS. Note the endpoint staining step which eliminates post-incubation washing.
Troubleshooting & Optimization (Expertise)
| Issue | Causality | Solution |
| High Background | Autofluorescence of media components (e.g., Tryptone, Yeast Extract).[1] | Use defined minimal media (e.g., RPMI-1640 or Yeast Nitrogen Base).[1] |
| Compound Quenching | Test compounds absorbing UV light (360 nm).[1] | Perform a "counter-screen" with FB 113 + Chitin standard (no cells) to identify optical interferers. |
| Inconsistent Staining | pH drift affecting FB 113 binding efficiency. | Buffer the staining solution with 100mM Tris-HCl (pH 8.[1]5) or PBS (pH 7.4). Avoid unbuffered water. |
| Precipitation | FB 113 aggregates at high concentrations (>0.1%).[1] | Filter sterilize stock solutions (0.2 µm). Use working conc <50 µg/mL. |
References
-
Harrington, B. J., & Hageage, G. J. (2003). Calcofluor White: A Review of its Uses and Applications in Clinical Mycology and Parasitology. Laboratory Medicine.[3][4] Link
-
Ramage, G., et al. (2001). Standardized Method for In Vitro Antifungal Susceptibility Testing of Candida albicans Biofilms. Antimicrobial Agents and Chemotherapy.[5] Link[1]
-
Sigma-Aldrich. (n.d.).[1] Calcofluor White Stain - Technical Datasheet.[1]Link[1]
-
Puri, A., et al. (2023).[6] Fluorescence-based protocol for revealing cellular arrangement in biofilms.[1][6] National Institutes of Health (PMC). Link
Sources
- 1. Blankophor BA | C40H42N12Na2O10S2 | CID 91927802 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Calcofluor White Combination Antifungal Treatments for Trichophyton rubrum and Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. static.igem.org [static.igem.org]
- 5. cris.maastrichtuniversity.nl [cris.maastrichtuniversity.nl]
- 6. Fluorescence-based protocol for revealing cellular arrangement in biofilms - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Fluorescent Brightener 113 for Detecting Cell Wall Damage in Yeast
Introduction: The Critical Role of Yeast Cell Wall Integrity
In the realms of academic research, drug discovery, and industrial biotechnology, yeast species, particularly Saccharomyces cerevisiae, serve as invaluable model organisms and workhorses. The yeast cell wall, a dynamic and essential organelle, is paramount for maintaining cellular morphology, protecting against osmotic stress, and mediating interactions with the environment.[1] Consequently, the integrity of this structure is a critical indicator of cell health and a primary target for antifungal drug development. Agents that disrupt the synthesis or organization of cell wall components, such as chitin and β-glucans, can lead to cell lysis and death.[2] Therefore, robust and sensitive methods for detecting cell wall damage are indispensable for screening new antifungal compounds and for fundamental studies of cell wall biology.
Fluorescent Brightener 113 (also known as Blankophor BA), a stilbene derivative, is a powerful tool for this purpose.[3][4] This document provides a comprehensive guide to its application, detailing the underlying mechanism, a step-by-step protocol for assessing cell wall damage, and guidance on data interpretation.
Principle of Detection: Illuminating Chitin Exposure
This compound, like its counterpart Calcofluor White, is a fluorescent dye that exhibits a strong affinity for β-1,4-linked polysaccharides, most notably chitin.[2][5] In healthy yeast cells, chitin is primarily located in the bud scars, with a smaller, less accessible amount distributed throughout the cell wall.[2] Under conditions of cell wall stress or damage, the yeast cell initiates a compensatory response, which often involves the increased synthesis and deposition of chitin to reinforce the weakened areas.[6] This damage-induced increase in accessible chitin provides more binding sites for this compound, leading to a quantifiable increase in fluorescence intensity. This principle allows for the sensitive detection and quantification of cell wall perturbations.
Materials and Reagents
| Material/Reagent | Supplier/Cat. No. | Notes |
| This compound | e.g., Sigma-Aldrich | Also known as Blankophor BA, C.I. This compound.[3] |
| Yeast Strain (e.g., S. cerevisiae) | - | Wild-type and relevant mutant strains. |
| YPD Medium | - | 1% Yeast Extract, 2% Peptone, 2% Dextrose. |
| Phosphate-Buffered Saline (PBS), pH 7.4 | - | For washing steps. |
| Cell Wall Damaging Agent | - | e.g., Caspofungin, Congo Red, Zymolyase. |
| Dimethyl Sulfoxide (DMSO) | - | For dissolving compounds. |
| 96-well microplate, black, clear bottom | - | For high-throughput analysis. |
| Fluorescence Microscope | - | With appropriate filter sets (e.g., DAPI or custom). |
| Microplate Reader with Fluorescence Detection | - | For quantitative analysis. |
| Hemocytometer or Automated Cell Counter | - | For cell density determination. |
Experimental Protocols
Part 1: Preparation of Yeast Cultures and Treatment
-
Yeast Culture Preparation: Inoculate a single colony of the desired yeast strain into 5 mL of YPD medium. Incubate overnight at 30°C with shaking (200 rpm).
-
Sub-culturing: The following day, dilute the overnight culture into fresh YPD medium to an optical density at 600 nm (OD₆₀₀) of 0.1-0.2.
-
Logarithmic Growth: Incubate the culture at 30°C with shaking until it reaches mid-logarithmic phase (OD₆₀₀ of 0.5-0.8).
-
Cell Density Adjustment: Harvest the cells by centrifugation (3000 x g for 5 minutes) and wash once with sterile PBS. Resuspend the cells in fresh YPD or PBS to a final concentration of 1 x 10⁷ cells/mL.
-
Treatment with Cell Wall Damaging Agent: Aliquot the cell suspension into a 96-well plate or microcentrifuge tubes. Add the cell wall damaging agent at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (a known cell wall disruptor).
-
Incubation: Incubate the cells with the treatment compound for a predetermined time (e.g., 1-4 hours) at 30°C. The optimal incubation time will depend on the specific agent and its mechanism of action.
Part 2: Staining with this compound
-
Stock Solution: Prepare a 1 mg/mL stock solution of this compound in sterile water. Store protected from light at 4°C.
-
Staining: Add this compound to each well or tube to a final concentration of 10 µg/mL.
-
Incubation: Incubate for 5-10 minutes at room temperature, protected from light.
-
Washing (for microscopy): For microscopic analysis, cells can be washed to reduce background fluorescence. Centrifuge the cells (3000 x g for 5 minutes) and resuspend the pellet in 1 mL of PBS. Repeat this wash step twice. For plate reader-based assays, a wash step may not be necessary but should be optimized.
Part 3: Data Acquisition and Analysis
A. Fluorescence Microscopy
-
Sample Preparation: Pipette 5-10 µL of the final cell suspension onto a clean microscope slide and cover with a coverslip.
-
Imaging: Observe the cells using a fluorescence microscope. For this compound (Blankophor BA), use an excitation wavelength of approximately 373 nm and an emission wavelength of around 417 nm.[6] A standard DAPI filter set (Excitation ~365 nm, Emission ~445/50 nm) is often suitable.[1]
-
Image Acquisition: Capture images using a consistent exposure time and gain setting for all samples to allow for direct comparison.
-
Qualitative Analysis: Visually inspect for an increase in fluorescence intensity and changes in localization. Damaged cells will exhibit brighter and more diffuse cell wall staining compared to the control, which will primarily show fluorescence at the bud scars.
-
Quantitative Analysis: Use image analysis software (e.g., ImageJ/Fiji) to measure the mean fluorescence intensity of individual cells.
B. Microplate Reader Assay
-
Fluorescence Reading: Place the 96-well plate in a microplate reader.
-
Settings: Set the excitation wavelength to ~370 nm and the emission wavelength to ~420 nm. Optimize the gain settings to avoid signal saturation.
-
Data Normalization: To account for variations in cell number, the fluorescence intensity can be normalized to the optical density (OD₆₀₀) of the culture, measured prior to staining.
-
Normalized Fluorescence = (Fluorescence Intensity of Sample) / (OD₆₀₀ of Sample)
-
Expected Results and Data Interpretation
| Treatment | Expected Fluorescence Intensity | Microscopic Observation | Interpretation |
| Vehicle Control (e.g., DMSO) | Low | Bright fluorescence localized to bud scars. | Intact cell wall with minimal chitin exposure. |
| Cell Wall Damaging Agent (e.g., Caspofungin) | High | Bright, often diffuse, fluorescence across the entire cell wall. | Cell wall damage leading to increased chitin synthesis and exposure. |
| Non-Cell Wall Active Compound | Low | Similar to vehicle control. | The compound does not directly impact cell wall integrity. |
An increase in fluorescence intensity directly correlates with the extent of cell wall damage. This method can be used to generate dose-response curves to determine the potency of a compound in causing cell wall stress.
Workflow and Pathway Diagrams
Caption: Experimental workflow for detecting yeast cell wall damage.
Caption: Simplified Cell Wall Integrity (CWI) signaling pathway in yeast.
Comparative Analysis and Considerations
While this compound is an excellent tool, it is important to understand its properties in the context of other available reagents.
-
This compound vs. Calcofluor White: Both are stilbene derivatives that bind to chitin. They generally have similar spectral properties and applications.[5] The choice between them may depend on availability and specific experimental conditions. Some studies suggest that related compounds like Blankophor may offer higher sensitivity and faster staining than Calcofluor White in certain applications.[5]
-
Specificity: These dyes are not absolutely specific to chitin and can also bind to other β-linked polysaccharides like cellulose. However, in the context of the yeast cell wall, chitin is the primary target.
-
Photostability: Like many fluorescent dyes, this compound is susceptible to photobleaching upon prolonged exposure to excitation light. It is advisable to minimize light exposure and use an anti-fade mounting medium for microscopy.
-
Concentration Effects: At high concentrations, some fluorescent brighteners can themselves induce cell wall stress and inhibit yeast growth.[2] It is crucial to use the lowest effective concentration for staining.
Troubleshooting
| Problem | Possible Cause | Solution |
| High Background Fluorescence | - Excess dye.- Autofluorescence of media components. | - Include wash steps after staining.- Resuspend cells in PBS before reading. |
| Weak or No Signal | - Low dye concentration.- Incorrect filter set.- Cell death (if membrane integrity is compromised). | - Titrate dye concentration.- Verify excitation/emission settings.- Co-stain with a viability dye like Propidium Iodide. |
| Inconsistent Results | - Variation in cell density.- Inconsistent incubation times. | - Normalize fluorescence to cell number (OD₆₀₀).- Ensure precise timing for treatment and staining steps. |
Conclusion
This compound is a sensitive, reliable, and cost-effective probe for the real-time assessment of cell wall damage in yeast. The protocol outlined in this document provides a robust framework for its use in both qualitative microscopic analysis and quantitative high-throughput screening. By leveraging the cell's natural defense mechanism of increased chitin synthesis in response to stress, this method offers valuable insights for antifungal drug discovery and fundamental research into the biology of the yeast cell wall.
References
-
Levin, D. E. (2011). Cell Wall Integrity Signaling in Saccharomyces cerevisiae. Microbiology and Molecular Biology Reviews, 75(2), 211–253. [Link]
-
Rüchel, R., & Margraf, S. (1993). Rapid microscopical diagnosis of deep-seated mycoses following maceration of fresh specimens and staining with optical brighteners. Mycoses, 36(7-8), 239–242. [Link]
-
García-Rodriguez, L. J., et al. (2005). The CWI Pathway: Regulation of the Transcriptional Adaptive Response to Cell Wall Stress in Yeast. International Journal of Molecular Sciences, 6(1), 1-19. [Link]
-
Fagundes, R. B., et al. (2018). Determination of Chitin Content in Insects: An Alternate Method Based on Calcofluor Staining. Frontiers in Physiology, 9, 137. [Link]
-
Monheit, J. E., et al. (1984). Comparison of two fluorescent whiteners, Calcofluor and Blankophor, for the detection of fungal elements in clinical specimens. Clinical Microbiology and Infection, 12(2), 181-184. [Link]
-
Hejtmánek, M., et al. (1990). Staining of fungal cell walls with fluorescent brighteners: flow-cytometric analysis. Folia Microbiologica, 35(5), 437-442. [Link]
-
Rodrigues, M. L., et al. (2019). Fluorescence and Biochemical Assessment of the Chitin and Chitosan Content of Cryptococcus. Methods in Molecular Biology, 1969, 147-160. [Link]
-
PubChem. (n.d.). Blankophor BA. National Center for Biotechnology Information. [Link]
-
Roncero, C., & Durán, A. (1985). Effect of Calcofluor white and Congo red on fungal cell wall synthesis. Journal of Bacteriology, 163(3), 1180–1185. [Link]
-
Davey, H. M., & Kell, D. B. (1997). Fluorescent brighteners: novel stains for the flow cytometric analysis of microorganisms. Cytometry, 28(4), 311-315. [Link]
-
Lari, A., et al. (2024). Yeast Sample Preparation for Fluorescence Live Cell Imaging. protocols.io. [Link]
-
Pringsheim, E. G. (1946). A Kinetic and Thermodynamic Study of CI this compound on Cotton. Progress in Color, Colorants and Coatings, 15, 225-233. [Link]
-
Zhang, M., et al. (2014). Salt stress causes cell wall damage in yeast cells lacking mitochondrial DNA. Scientific Reports, 4, 4236. [Link]
Sources
- 1. Versatile Fluorescent Staining of Fungi in Clinical Specimens by Using the Optical Brightener Blankophor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Blankophor BA | C40H42N12Na2O10S2 | CID 91927802 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. BLANKOPHOR® BA Liquid 01 | TANATEX Chemicals [tanatexchemicals.com]
- 5. Frontiers | Determination of Chitin Content in Insects: An Alternate Method Based on Calcofluor Staining [frontiersin.org]
- 6. Blancophor R | 2606-93-1 | Benchchem [benchchem.com]
Application of Fluorescent Brightener 113 in Virology Research: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This document provides a comprehensive technical guide on the potential applications of Fluorescent Brightener 113 (FB-113) in virology research. While direct, peer-reviewed applications of FB-113 in virology are not extensively documented, its chemical structure as a stilbene derivative and its fluorescent properties suggest plausible and novel uses in this field. This guide will extrapolate from the known characteristics of FB-113 and related compounds to propose innovative research applications and detailed protocols.
Introduction to this compound
This compound is a high-performance optical brightening agent, chemically classified as a stilbene triazine disulfonic sodium derivative.[1] Its primary industrial applications are in the paper and textile industries to enhance whiteness.[2][3] The molecule functions by absorbing ultraviolet light and re-emitting it in the blue spectrum, which masks any yellowing of materials, making them appear brighter.[1][3]
Key Physicochemical Properties of this compound
A thorough understanding of the physicochemical properties of FB-113 is essential for its application in biological research.
| Property | Value | Source |
| CAS Number | 12768-92-2 | [2] |
| Molecular Formula | C40H42N12Na2O10S2 | [1][4] |
| Molecular Weight | ~960.95 g/mol | [1][2][4] |
| Appearance | Yellowish uniform powder | [2] |
| Solubility | Soluble in water | [3] |
| Maximum UV Absorption | ~348 nm | [5] |
| Fluorescence Emission | Blue spectrum | [1] |
| Chemical Class | Stilbene derivative | [1][2] |
Potential Applications in Virology Research
Based on its chemical nature as a stilbene derivative and its fluorescent properties, this compound presents several exciting, albeit exploratory, applications in virology.
Antiviral Agent Screening and Development
Stilbene-based compounds have garnered significant interest for their potential antiviral activities.[6][7] Natural stilbenoids, like resveratrol, have demonstrated the ability to interfere with viral replication.[8] Given that FB-113 shares the core stilbene structure, it is a candidate for high-throughput screening assays to identify novel antiviral agents.
Proposed Mechanism of Action:
Small molecule inhibitors can disrupt various stages of the viral life cycle, including entry, replication, and egress.[9][10][11] Stilbenoids, in particular, have been suggested to interfere with the function of viral proteins, such as the spike protein of SARS-CoV-2.[6] FB-113 could potentially inhibit viral replication by binding to viral or host cell proteins crucial for the viral life cycle.[12][13]
Experimental Workflow for Antiviral Screening:
Caption: Workflow for screening the antiviral activity of this compound.
Fluorescent Labeling for Viral Tracking and Entry Studies
The intrinsic fluorescence of FB-113 makes it a candidate for labeling viral particles to study their interaction with host cells.[14][15][16][17][18] Similar fluorescent dyes are used to track viral entry, intracellular trafficking, and fusion events.
Rationale:
While many fluorescent brighteners like Calcofluor White bind to polysaccharides such as chitin and cellulose, which are not typically present in viral envelopes, the stilbene structure of FB-113 may allow for non-specific hydrophobic interactions with the viral lipid envelope or capsid proteins.[19][20][21] This could enable the labeling of virions for visualization by fluorescence microscopy.
Experimental Workflow for Viral Labeling and Tracking:
Caption: Workflow for labeling viruses with FB-113 for tracking studies.
Detailed Protocols
Protocol 1: High-Throughput Screening for Antiviral Activity
This protocol outlines a fluorescence-based assay to screen for the antiviral activity of FB-113.[22][23][24][25][26]
Materials:
-
Host cell line susceptible to the virus of interest
-
Virus stock with a known titer
-
This compound (CAS 12768-92-2)
-
Cell culture medium and supplements
-
96-well black, clear-bottom tissue culture plates
-
Fluorescence plate reader with UV excitation capabilities
-
Reagents for a cell viability assay (e.g., CellTiter-Glo®)
-
Phosphate-buffered saline (PBS)
-
Dimethyl sulfoxide (DMSO)
Procedure:
-
Preparation of FB-113 Stock Solution:
-
Dissolve FB-113 powder in sterile, nuclease-free water to create a 10 mM stock solution.
-
Further dilute in cell culture medium to create a series of working concentrations (e.g., 0.1, 1, 10, 50, 100 µM).
-
-
Cell Seeding:
-
Seed host cells into a 96-well plate at a density that will result in 80-90% confluency at the time of infection.
-
Incubate overnight at 37°C in a 5% CO2 incubator.
-
-
Compound Treatment and Infection:
-
Remove the culture medium and add 100 µL of the FB-113 working solutions to the respective wells. Include a vehicle control (medium with DMSO or water) and a positive control (a known antiviral drug).
-
Incubate for 1-2 hours.
-
Infect the cells with the virus at a multiplicity of infection (MOI) of 0.1-1.
-
Incubate for 24-72 hours, depending on the viral replication cycle.
-
-
Quantification of Viral Replication (using a reporter virus expressing a fluorescent protein, e.g., GFP):
-
At the end of the incubation period, measure the fluorescence intensity using a plate reader with appropriate excitation and emission filters for the reporter protein.
-
A decrease in fluorescence intensity in the presence of FB-113 indicates inhibition of viral replication.
-
-
Cytotoxicity Assay:
-
In a parallel plate, treat uninfected cells with the same concentrations of FB-113.
-
Perform a cell viability assay to determine the cytotoxic concentration 50 (CC50) of the compound.
-
-
Data Analysis:
-
Calculate the half-maximal inhibitory concentration (IC50) of FB-113 from the viral replication data.
-
Determine the selectivity index (SI = CC50/IC50) to assess the therapeutic window of the compound.
-
Protocol 2: Fluorescent Labeling of Virions
This protocol describes a method for the potential labeling of enveloped viruses with FB-113.
Materials:
-
Purified and concentrated virus stock
-
This compound
-
PBS
-
Ultracentrifuge or size-exclusion chromatography columns
-
Fluorescence spectrophotometer
Procedure:
-
Labeling Reaction:
-
To 100 µL of purified virus (e.g., 10^10 viral particles/mL), add FB-113 to a final concentration of 10-100 µM.
-
Incubate the mixture for 1 hour at room temperature with gentle agitation, protected from light.
-
-
Removal of Unbound Dye:
-
Layer the labeling mixture onto a sucrose cushion (e.g., 20% sucrose in PBS) and ultracentrifuge to pellet the virus. Resuspend the viral pellet in fresh PBS.
-
Alternatively, pass the mixture through a size-exclusion chromatography column to separate the labeled virus from the free dye.
-
-
Confirmation of Labeling:
-
Measure the fluorescence spectrum of the labeled virus using a spectrophotometer to confirm the presence of FB-113.
-
Determine the labeling efficiency by quantifying the amount of virus and the fluorescence intensity.
-
-
Infectivity Assay:
-
Perform a plaque assay or TCID50 assay to ensure that the labeling process has not significantly reduced the infectivity of the virus.
-
Safety and Handling
While specific toxicology data for FB-113 in a research setting is limited, it is prudent to handle it with standard laboratory precautions. An OECD report on a similar compound, Fluorescent Brightener FWA-1, indicated low toxicity.[27] However, a study on other optical brighteners suggested potential for toxicity in C. elegans at certain concentrations.[28] Always consult the material safety data sheet (MSDS) before use.
Conclusion and Future Directions
This compound, a stilbene-based compound, holds untapped potential for virology research. Its intrinsic fluorescence and chemical structure suggest plausible applications as a novel antiviral agent and as a fluorescent probe for viral tracking. The protocols outlined in this guide provide a starting point for researchers to explore these possibilities. Further investigation is warranted to validate these applications and to understand the precise mechanisms of interaction between FB-113 and viral components.
References
-
Ningbo Inno Pharmchem Co., Ltd. (n.d.). Understanding this compound: Properties and Purchase Guide. Retrieved from [Link]
-
Ningbo Inno Pharmchem Co., Ltd. (n.d.). Understanding this compound: Properties and Sourcing Guide. Retrieved from [Link]
-
OECD. (2000). SIDS Initial Assessment Report for Fluorescent Brightener FWA-1. Retrieved from [Link]
- Aftab, S. O., et al. (2021). Stilbene-based natural compounds as promising drug candidates against COVID-19. Journal of Biomolecular Structure and Dynamics, 39(13), 4749-4761.
-
Microbe Online. (2022). Calcofluor White Staining: Principle, Procedure, and Application. Retrieved from [Link]
- OECD. (2005). SIDS Initial Assessment Report for Fluorescent Brightener 28/113.
- Ruiu, F., et al. (2020). Natural and nature-inspired stilbenoids as antiviral agents. European Journal of Medicinal Chemistry, 204, 112634.
-
MP Biomedicals. (n.d.). Fluorescent Brightener 28. Retrieved from [Link]
- Kao, R. Y., et al. (2010). Inhibition of influenza virus replication via small molecules that induce the formation of higher-order nucleoprotein oligomers.
-
Wikipedia. (n.d.). Calcofluor-white. Retrieved from [Link]
- Hoffmann, A. B., et al. (2018). Deciphering Virus Entry with Fluorescently Labeled Viral Particles. Methods in Molecular Biology, 1867, 107-124.
- Stobart, C. C., et al. (2013). A fluorescence-based high-throughput antiviral compound screening assay against respiratory syncytial virus. Journal of Virological Methods, 193(2), 523-529.
- Thermo Fisher Scientific. (n.d.). Going Viral—Fluorescent Probes to Image Viruses and Their Host Cell Interactions.
- Pescatori, M., et al. (2023). Small Molecule Drugs Targeting Viral Polymerases. Molecules, 28(14), 5396.
- De Angelis, M., et al. (2022). Nitrostilbenes: Synthesis and Biological Evaluation as Potential Anti-Influenza Virus Agents. Pharmaceuticals, 15(3), 329.
- Feller, J. A., et al. (2020). Development of a Fluorescence-Based, High-Throughput SARS-CoV-2 3CLpro Reporter Assay. mSphere, 5(5), e00782-20.
-
BASF Corporation. (n.d.). Tinopal® CBS-X. Retrieved from [Link]
- Haque, M. A., & Azmi, F. (2017). Calcofluor White: A Review of its Uses and Applications in Clinical Mycology and Parasitology. Journal of Clinical and Diagnostic Research, 11(5), DE01-DE04.
- Wu, C. Y., et al. (2008). High-throughput assay using a GFP-expressing replicon for SARS-CoV drug discovery. Antiviral Research, 77(2), 135-141.
- Armenta, R., et al. (2006). Optical brightener Tinopal C1101 as an ultraviolet protectant for a nucleopolyhedrovirus. Biocontrol Science and Technology, 16(1-2), 157-168.
- Ruiu, F., et al. (2020). Natural and nature-inspired stilbenoids as antiviral agents. European Journal of Medicinal Chemistry, 204, 112634.
- Hoffmann, A. B., et al. (2018). Deciphering virus entry with fluorescently labeled viral particles. Methods in Molecular Biology, 1867, 107-124.
- Rivera-Ingraham, G. A., et al. (2024). Toxicity of Three Optical Brighteners: Potential Pharmacological Targets and Effects on Caenorhabditis elegans. International Journal of Molecular Sciences, 25(2), 882.
- Li, G., & De Clercq, E. (2017). Development of Small-Molecule Inhibitors Against Zika Virus Infection. Frontiers in Microbiology, 8, 1869.
- Welch, B. D., & Harrison, S. C. (2012). Small-Molecule Inhibition of Viral Fusion Glycoproteins. Current Opinion in Virology, 2(2), 164-172.
- Zhang, Z., et al. (2023). Virus tracking technologies and their applications in viral life cycle: research advances and future perspectives. Journal of Nanobiotechnology, 21(1), 211.
-
Microbe Notes. (2017). Calcofluor White Staining- Principle, Procedure, Results, Applications. Retrieved from [Link]
- Subissi, L., et al. (2020). A fluorescence-based high throughput-screening assay for the SARS-CoV RNA synthesis complex. bioRxiv.
- U.S. Food and Drug Administration. (2018).
- Su, M., et al. (2020). Single-Virus Tracking: From Imaging Methodologies to Virological Applications. Chemical Reviews, 120(4), 1937-1979.
- Kell, A. M., et al. (1997). Fluorescent brighteners: Novel stains for the flow cytometric analysis of microorganisms. Cytometry, 28(4), 311-315.
- Subissi, L., et al. (2020). A Fluorescence-based High Throughput-Screening assay for the SARS-CoV RNA synthesis complex. bioRxiv.
- Ruiu, F., et al. (2020). Natural and nature-inspired stilbenoids as antiviral agents. European Journal of Medicinal Chemistry, 204, 112634.
- De Clercq, E. (2009). Inhibitors of virus replication: recent developments and prospects. Verhandelingen - Koninklijke Academie voor Geneeskunde van Belgie, 71(4), 261-305.
Sources
- 1. nbinno.com [nbinno.com]
- 2. nbinno.com [nbinno.com]
- 3. This compound | 12768-92-2 | Benchchem [benchchem.com]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. High Quality Optical brightener BA this compound CAS 12768-92-2 Manufacturer and Supplier | Zhuoer [zhuoerchem.com]
- 6. Stilbene-based natural compounds as promising drug candidates against COVID-19 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Natural and nature-inspired stilbenoids as antiviral agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Frontiers | Development of Small-Molecule Inhibitors Against Zika Virus Infection [frontiersin.org]
- 10. Small-Molecule Inhibition of Viral Fusion Glycoproteins - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Inhibitors of virus replication: recent developments and prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Inhibition of influenza virus replication via small molecules that induce the formation of higher-order nucleoprotein oligomers - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Deciphering Virus Entry with Fluorescently Labeled Viral Particles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Going Viral—Fluorescent Probes to Image Viruses and Their Host Cell Interactions | Thermo Fisher Scientific - JP [thermofisher.com]
- 16. bunyavirus.org [bunyavirus.org]
- 17. Virus tracking technologies and their applications in viral life cycle: research advances and future perspectives - PMC [pmc.ncbi.nlm.nih.gov]
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- 19. Calcofluor-white - Wikipedia [en.wikipedia.org]
- 20. sigmaaldrich.com [sigmaaldrich.com]
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- 22. A fluorescence-based high-throughput antiviral compound screening assay against respiratory syncytial virus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. journals.asm.org [journals.asm.org]
- 24. High-throughput assay using a GFP-expressing replicon for SARS-CoV drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 25. ngdc.cncb.ac.cn [ngdc.cncb.ac.cn]
- 26. A Fluorescence-based High Throughput-Screening assay for the SARS-CoV RNA synthesis complex | bioRxiv [biorxiv.org]
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- 28. Toxicity of Three Optical Brighteners: Potential Pharmacological Targets and Effects on Caenorhabditis elegans - PMC [pmc.ncbi.nlm.nih.gov]
"Fluorescent Brightener 113 compatibility with immunofluorescence protocols"
Topic: Fluorescent Brightener 113: An Analysis of its Compatibility and Utility in Modern Immunofluorescence Protocols
Abstract
This compound (FB 113), a stilbene-based optical brightening agent, is widely used in industrial applications to enhance whiteness. Its powerful blue fluorescence, however, presents a significant challenge in the context of immunofluorescence (IF) microscopy. This document provides a detailed analysis of the compatibility of this compound with standard immunofluorescence protocols. We will explore the fundamental principles of its fluorescence, detail the critical issue of spectral overlap with commonly used fluorophores, and discuss its potential for non-specific binding and quenching effects. This guide offers experimental protocols to test for its presence and mitigate its interference, ensuring the integrity and reliability of immunofluorescence data.
Introduction: The Unseen Contaminant
Immunofluorescence is a cornerstone technique in cell biology, enabling the specific visualization of proteins and other antigens within their native cellular context. The method's sensitivity relies on a high signal-to-noise ratio, where the specific fluorescent signal from an antibody-conjugated fluorophore is clearly distinguishable from background noise.
This compound, also known as FWA-1, is a disulfonic triazinyl-diaminostilbene derivative. Its primary function is to absorb ultraviolet (UV) light and re-emit it in the blue portion of the visible spectrum, creating a perception of intense whiteness. This property makes it a common additive in laboratory consumables such as paper products, plastics, and even detergents used for cleaning lab coats. Its potential to leach into experimental workflows presents a significant, and often undiagnosed, source of background fluorescence that can confound results.
Mechanism of Action
FB 113's fluorescence is a result of its stilbene core, which contains conjugated double bonds. Upon excitation with UV light (typically ~340-360 nm), the π-electrons are excited to a higher energy state. As they relax, they emit photons in the blue region of the spectrum, with an emission maximum around 415-440 nm. This strong UV-excited, blue-emission profile is the primary source of conflict with immunofluorescence protocols that utilize blue-emitting fluorophores like DAPI or Hoechst for nuclear counterstaining.
The Core Conflict: Spectral & Chemical Interference
The utility of any fluorophore in multiplex immunofluorescence is dictated by its spectral separation from other dyes in the panel. The broad excitation and emission spectra of FB 113 create a significant challenge.
Spectral Overlap Analysis
The most immediate issue is the direct overlap with the DAPI/Hoechst channel. Both FB 113 and these common nuclear stains are excited by UV/violet light and emit in the blue channel. This makes it nearly impossible to distinguish true nuclear staining from background contamination originating from FB 113.
Furthermore, the emission tail of FB 113 can extend into the green spectrum, potentially bleeding through into the channel used for fluorophores like Alexa Fluor 488, FITC, or GFP. This "bleed-through" artifactually increases the background in the green channel, lowering the signal-to-noise ratio and complicating quantification.
Table 1: Spectral Characteristics of FB 113 vs. Common Fluorophores
| Fluorophore/Compound | Excitation Max (nm) | Emission Max (nm) | Primary Channel | Potential for FB 113 Interference |
| This compound | ~350 | ~430 | Blue | Direct Overlap & Bleed-through |
| DAPI | 358 | 461 | Blue | High (Direct spectral overlap) |
| Hoechst 33342 | 350 | 461 | Blue | High (Direct spectral overlap) |
| Alexa Fluor 488 / FITC | 495 | 519 | Green | Moderate (Emission tail bleed-through) |
| Alexa Fluor 555 / TRITC | 555 | 580 | Orange/Red | Low |
| Alexa Fluor 647 / Cy5 | 650 | 668 | Far-Red | Very Low |
Chemical and Physical Interactions
Beyond spectral considerations, the chemical nature of FB 113 can introduce further complications:
-
Non-Specific Binding: As a stilbene derivative, FB 113 can bind non-specifically to proteins and cellular structures, creating a pervasive background haze that is difficult to remove with standard washing steps.
-
Quenching Potential: While less documented, high concentrations of fluorescent molecules can lead to quenching of nearby fluorophores. The presence of FB 113 molecules bound non-specifically in close proximity to your target antibody-fluorophore complex could potentially reduce the specific signal.
-
Detergent Contamination: A primary vector for FB 113 contamination is detergents used to wash lab coats or glassware. Residual detergent on gloves or equipment can easily be introduced into staining solutions.
Experimental Workflow & Protocols
A proactive approach is required to identify and mitigate the impact of FB 113. The following protocols are designed to be a self-validating system to test your reagents and workflow for contamination.
Diagram: Immunofluorescence Workflow
Caption: A standard indirect immunofluorescence workflow.
Protocol 1: Diagnosing FB 113 Contamination
This protocol uses a "stain-minus-one" approach to isolate the source of background fluorescence.
Objective: To determine if non-specific blue fluorescence is present in the experimental system.
Materials:
-
Fixed and permeabilized cells on coverslips.
-
Phosphate-Buffered Saline (PBS).
-
Mounting medium (without DAPI).
Procedure:
-
Prepare your cells for immunofluorescence as you normally would, up to the blocking step (fixation and permeabilization).
-
Control Group: Take one coverslip and skip all antibody and staining steps. Wash it three times with PBS.
-
Test Group: If you suspect a reagent (e.g., a specific buffer or blocking solution), incubate a coverslip with that reagent for the standard amount of time, then wash three times with PBS.
-
Mount the coverslip using a mounting medium that does not contain a nuclear stain.
-
Image the coverslip on a fluorescence microscope using the DAPI channel (UV excitation, blue emission).
-
Analysis: The presence of any significant blue fluorescence in your cells indicates contamination from an external source, as no blue fluorophore was intentionally added. FB 113 is a likely culprit.
Diagram: Contamination Diagnostics
Caption: Logic for isolating a contaminated reagent.
Protocol 2: Mitigation & Best Practices
If contamination is detected, implement the following steps.
Objective: To eliminate sources of FB 113 and ensure clean immunofluorescence data.
-
Source Elimination:
-
Lab Coats & Apparel: Switch to lab coats that are known to be free of optical brighteners. Do not wash lab coats with commercial detergents; use specialized laboratory cleaning services or detergents verified to be free of fluorescent agents.
-
Consumables: Be aware that some plasticware and pipette tips can contain fluorescent additives. If background is persistent, test consumables by soaking them in PBS, then measuring the fluorescence of the PBS.
-
Water Source: While rare, contamination in water purification systems is possible. Test your Milli-Q or distilled water source.
-
-
Reagent Purity:
-
Use high-purity, fluorescence-free reagents (e.g., "For Fluorescence Microscopy" grade BSA, Triton X-100).
-
Filter all buffers and solutions through a 0.22 µm filter before use.
-
-
Alternative Nuclear Stains:
-
If blue background persists and cannot be eliminated, consider switching to a nuclear counterstain in a different spectral channel. Far-red nuclear stains like DRAQ5™ or DRAQ7™ (excited around 647 nm) are excellent alternatives that completely avoid the spectral region of FB 113.
-
Conclusion & Recommendations
This compound is fundamentally incompatible with high-sensitivity immunofluorescence, particularly when using blue fluorophores like DAPI or Hoechst. Its broad emission spectrum and propensity for non-specific binding can severely compromise the quality and interpretability of data by masking true signals and lowering the signal-to-noise ratio.
Our core recommendations are as follows:
-
Proactive Diagnosis: Regularly perform control experiments (as outlined in Protocol 1) to screen for fluorescent contaminants in your workflow.
-
Source Elimination: Prioritize the use of laboratory apparel, consumables, and reagents that are certified free of optical brightening agents.
-
Spectral Diversification: When encountering persistent blue background, circumvent the problem by using far-red nuclear counterstains to move your nuclear signal away from the contaminated spectral region.
By understanding the properties of potential contaminants like FB 113 and implementing rigorous controls, researchers can ensure the accuracy, reproducibility, and integrity of their immunofluorescence experiments.
References
-
Title: this compound Source: PubChem, National Center for Biotechnology Information URL: [Link]
- URL: (Note: Specific deep links to older journal articles can be unstable.
-
Title: Troubleshooting Immunofluorescence Staining Source: Bio-Rad Laboratories URL: [Link]
-
Title: Autofluorescence: a real-world problem in fluorescence-based research and how to circumvent it Source: Journal of Physics: Conference Series URL: [Link]
-
Title: The Cause of High Background in Immunofluorescence (IF) and How to Reduce It Source: Rockland Immunochemicals Inc. URL: [Link]
-
Title: DRAQ5™ Fluorescent Probe Source: BioStatus Limited URL: [Link]
Troubleshooting & Optimization
"troubleshooting high background fluorescence with Fluorescent Brightener 113"
Troubleshooting High Background Fluorescence
Welcome to the Advanced Imaging Support Center. Subject: Optimization of Fluorescent Brightener 113 (Calcofluor White M2R derivative) Ticket Status: Open Assigned Scientist: Senior Application Specialist
Executive Summary: The High-Background Paradox
This compound (FB 113) is a stilbene-based fluorochrome with high affinity for
The Core Problem: FB 113 is exceptionally sensitive. Its high quantum yield means that even trace amounts of non-specific binding to proteins, debris, or culture media can result in a "glowing" sample where specific structures are indistinguishable from the background. This guide treats the staining process not as a simple "dip-and-read" but as a signal-to-noise ratio (SNR) optimization problem .
Diagnostic Workflow
Before altering your protocol, use this logic tree to isolate the source of your high background.
Figure 1: Diagnostic logic tree for isolating the root cause of background fluorescence.
Technical FAQs & Troubleshooting
Q1: "My entire sample is glowing blue. How do I differentiate the target?"
Diagnosis: Lack of spectral quenching. The Science: FB 113 binds non-specifically to proteins and necrotic tissue. Without a quenching agent, this non-specific signal overwhelms the specific chitin/cellulose signal. The Fix: Incorporate Evans Blue as a counterstain.[1][2][3][4]
-
Mechanism: Evans Blue absorbs light in the blue spectrum (where FB 113 emits). It stains the background tissue/cytoplasm red-brown, effectively "turning off" the background noise in the fluorescence channel while leaving the specific FB 113 signal bright blue.
Q2: "I am using a standard GFP filter, but the image is hazy."
Diagnosis: Improper Excitation/Emission pairing. The Science: FB 113 has an excitation peak at ~350 nm (UV) and emission at ~435 nm (Blue).
-
The Error: A GFP filter excites at ~470-488 nm. While FB 113 has a wide tail, exciting it with blue light is inefficient and often captures autofluorescence from the tissue (e.g., flavins, collagen) rather than the dye itself. The Fix: Use a DAPI or UV filter set.
Table 1: Optical Configuration Guide
| Component | Optimal Wavelength | Common Filter Set Name | Notes |
| Excitation | 340 nm – 380 nm | DAPI / UV / Hoechst | Crucial: Do not use FITC/GFP filters. |
| Emission | 400 nm – 440 nm | Blue / Cyan | Ensure the filter cuts off above 500nm to avoid autofluorescence. |
| Dichroic | 400 nm LP | -- | Long Pass allows emission to pass. |
Q3: "The background is high despite washing. Is my concentration too high?"
Diagnosis: Saturation binding. The Science: FB 113 is often sold as a powder or high-concentration stock. Users frequently oversaturate the sample, leading to dye precipitation and coating of the slide surface. The Fix: Perform a Checkerboard Titration .
-
Standard Start: 0.1% w/v is standard, but for sensitive fluorescence microscopy, 0.01% to 0.05% is often sufficient.
Optimized Experimental Protocols
Protocol A: The "Clean Signal" Workflow (KOH + Counterstain)
Best for: Clinical samples, tissue biopsies, and thick fungal mats.
Reagents:
-
Clearing Agent: 10% Potassium Hydroxide (KOH) in dH2O.
-
Stain Solution: 0.1% this compound in dH2O.
-
Quencher: 0.05% Evans Blue in dH2O.
Step-by-Step:
-
Clearing (Critical): Place sample (skin scraping/tissue) in a drop of 10% KOH on a slide.
-
Why: KOH digests keratin and protein debris (background sources) but leaves chitin/cellulose intact.
-
Time: Incubate 5-10 mins at Room Temp (or gently heat, do not boil).
-
-
Staining: Add 1 volume of FB 113/Evans Blue Mix (1:1 ratio of Reagent 2 and 3) to the cleared sample.
-
Final Concentration: ~0.05% FB 113.[5]
-
-
Incubation: Let stand for 1-5 minutes .
-
Mounting: Apply cover slip. Press gently to flatten.
-
Imaging: Visualize immediately under UV excitation.
-
Result: Fungi/Cellulose = Bright Blue-White; Background = Reddish-brown (dark).
-
Protocol B: The Titration Assay (For Cell Culture)
Best for: Adherent cells or pure cultures where KOH is too harsh.
-
Fixation: Fix cells with 4% Paraformaldehyde (15 min). Avoid Ethanol if possible as it can alter cell wall permeability unpredictably.
-
Wash: 3x with PBS (pH 7.4).
-
Dilution Series: Prepare FB 113 in PBS at:
-
1:100 (1%)
-
1:1000 (0.1%)
-
1:10,000 (0.01%)
-
-
Stain: Incubate for 10 minutes in the dark.
-
Wash: Extensive washing is vital here. Wash 3x 5 mins with PBS to remove unbound dye.
Mechanistic Visualization
Understanding the interaction between the dye, the target, and the quencher is essential for troubleshooting.
Figure 2: Mechanism of Action showing how Evans Blue acts as a photonic filter to quench non-specific background signal.
References
-
Hageage, G. J., & Harrington, B. J. (1984). Use of calcofluor white in clinical mycology.[2] Laboratory Medicine, 15(2), 109-112.[2]
-
Harrington, B. J., & Hageage, G. J. (2003). Calcofluor White: A Review of its Uses and Applications in Clinical Mycology and Parasitology. Laboratory Medicine, 34(5), 361–367.[2]
-
Rasouni, A., et al. (2020). Comparative evaluation of staining efficacy of calcofluor white and acridine orange for detection of Candida species. Journal of Oral and Maxillofacial Pathology.
-
Sigma-Aldrich. Fluorescent Brightener 28 (Calcofluor White M2R) Product Information & Safety Data Sheet.
-
Centers for Disease Control and Prevention (CDC). Laboratory Methods for the Diagnosis of Meningitis caused by Neisseria meningitidis, Streptococcus pneumoniae, and Haemophilus influenzae. (Referencing microscopy standards).
Sources
- 1. microbeonline.com [microbeonline.com]
- 2. academic.oup.com [academic.oup.com]
- 3. Comparative evaluation of staining efficacy of calcofluor white and acridine orange for detection of Candida species using fluorescence microscopy – A prospective microbiological study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. haihangchem.com [haihangchem.com]
- 6. bio-protocol.org [bio-protocol.org]
Technical Support Center: Troubleshooting Non-Specific Binding of Fluorescent Brightener 113 in Tissue Samples
Prepared by the Application Science Team
Welcome to the technical support guide for Fluorescent Brightener 113 (FB 113). This resource is designed for researchers, scientists, and drug development professionals who may encounter challenges with non-specific binding during tissue staining experiments. Our goal is to provide you with the scientific rationale behind these issues and actionable protocols to achieve clean, specific staining for high-quality data generation.
Section 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial questions regarding FB 113 and its behavior in biological samples.
Q1: What is this compound and how is it supposed to work?
This compound is a high-performance optical brightening agent.[1] Chemically, it is an anionic stilbene-triazine derivative, meaning it carries a negative charge due to its sulfonic acid groups.[1][2] Its primary mechanism involves absorbing invisible ultraviolet (UV) light and re-emitting it as visible blue light, which makes materials appear whiter and brighter.[1][2] In industrial applications like textiles and paper, it adheres to fibers through physical adsorption, a process governed by forces such as hydrogen bonds and Van der Waals interactions.[1]
Q2: What causes the non-specific binding of this compound in tissue samples?
Non-specific binding of FB 113 arises from the same chemical principles that make it effective in industry. Biological tissues are complex matrices containing a multitude of charged and hydrophobic molecules. The primary drivers of non-specific binding are:
-
Electrostatic Interactions: As an anionic dye, FB 113 is strongly attracted to positively charged components within the tissue, such as certain proteins and areas of high amine group concentration.
-
Hydrophobic Interactions: The aromatic rings in the stilbene-triazine structure can engage in hydrophobic interactions with lipids and nonpolar regions of proteins.[3]
-
Hydrogen Bonding: The various nitrogen and oxygen atoms in the FB 113 molecule can form hydrogen bonds with hydroxyl, amine, and carboxyl groups abundant in tissue proteins and carbohydrates.
These interactions are not based on a specific biological target but rather on the general physicochemical properties of the tissue environment.
Q3: How can I distinguish between non-specific binding of FB 113 and endogenous tissue autofluorescence?
This is a critical control step for any fluorescence-based assay. Autofluorescence is the natural fluorescence emitted by certain biological structures (e.g., collagen, elastin, lipofuscin) when excited by light.[4][5] To differentiate, you must run parallel control experiments:
-
Unstained Control: A tissue section that goes through the entire experimental process without the addition of this compound. Any signal observed in this slide under the microscope is endogenous autofluorescence.
-
Stained Sample: Your experimental slide, stained with FB 113.
By comparing the two, you can identify the signal that is specifically attributable to the added dye. High background in the stained sample that is absent in the unstained control indicates a non-specific binding problem.[6]
Q4: What is a "blocking" step and why is it essential for reducing non-specific binding?
Blocking is a crucial step in many staining protocols where the tissue is incubated with a solution of non-reactive proteins before the primary probe (in this case, FB 113) is introduced.[7] The proteins in the blocking buffer, such as Bovine Serum Albumin (BSA) or normal serum, bind to the non-specific, "sticky" sites within the tissue.[8][9][10] This physically obstructs these sites, preventing the subsequent fluorescent dye from binding to them and thereby significantly reducing background noise.[8]
Section 2: Core Troubleshooting Guide
Use this guide when your experiments show clear signs of non-specific binding.
Problem: High, Diffuse Background Staining Across the Entire Tissue
This is often indicative of widespread electrostatic or hydrophobic interactions that have not been adequately controlled.
-
Potential Cause 1: Inadequate or Incorrect Blocking
-
Scientific Rationale: If reactive sites in the tissue are not sufficiently saturated with a blocking agent, the anionic FB 113 will readily bind to positively charged proteins throughout the tissue matrix.
-
Troubleshooting Steps:
-
Implement a Protein Block: If you are not already using a blocking step, this is the first and most important change to make.
-
Optimize Blocking Agent: While normal serum is a gold standard for antibody-based methods, a general protein block is highly effective for chemical dyes.[9] Try different agents to see which performs best for your tissue type.
-
Increase Incubation Time: Extend the blocking incubation from 30 minutes to 1 hour at room temperature to ensure complete saturation of non-specific sites.
-
-
| Blocking Agent | Typical Concentration | Notes |
| Bovine Serum Albumin (BSA) | 1-5% (w/v) in buffer | A cost-effective, common choice. Ensure it is IgG-free if secondary antibodies are used in other parts of your experiment.[9] |
| Normal Serum (e.g., Donkey, Goat) | 5-10% (v/v) in buffer | Contains a heterogeneous mix of proteins that can be very effective at blocking.[11] |
| Non-fat Dry Milk / Casein | 1-5% (w/v) in buffer | Can be effective but may contain phosphoproteins that could interfere with certain targets. |
-
Potential Cause 2: Suboptimal Buffer Composition (pH and Ionic Strength)
-
Scientific Rationale: Electrostatic interactions are highly sensitive to the pH and salt concentration of the buffers used for dilution and washing.[12][13] Low salt (ionic strength) buffers do little to shield the electrostatic attraction between the anionic dye and cationic tissue sites.
-
Troubleshooting Steps:
-
Increase Ionic Strength: Increase the NaCl concentration in your wash buffers. Start with your standard buffer (e.g., PBS, ~150 mM NaCl) and test higher concentrations (e.g., 300 mM, 500 mM NaCl). This will create a "salt shield" that disrupts low-affinity electrostatic binding.
-
Adjust pH: The net charge of proteins is pH-dependent. Experiment with slightly adjusting the pH of your wash buffer (e.g., from 7.4 to 8.0 or higher) to potentially reduce the net positive charge on interfering proteins.
-
-
-
Potential Cause 3: Insufficient Washing
-
Scientific Rationale: Unbound or weakly bound dye molecules will remain in the tissue if washing steps are not stringent enough, contributing to overall background.
-
Troubleshooting Steps:
-
Increase Wash Duration and Volume: Instead of 3 washes of 5 minutes, try 4-5 washes of 10 minutes each with ample buffer volume.
-
Incorporate a Detergent: Add a non-ionic detergent to your wash buffer to disrupt weak hydrophobic interactions.
-
-
| Detergent | Typical Concentration | Use Case |
| Tween-20 | 0.05 - 0.1% (v/v) | A mild detergent suitable for most applications. |
| Triton X-100 | 0.1 - 0.3% (v/v) | A stronger detergent, also used for permeabilization. |
Problem: Speckled or Punctate Background Staining
This pattern often suggests dye aggregates or binding to specific, highly lipophilic structures.
-
Potential Cause 1: Aggregation of this compound
-
Scientific Rationale: At high concentrations or in suboptimal buffer conditions, dye molecules can self-aggregate. These aggregates can then get trapped in the tissue, appearing as bright, punctate spots.
-
Troubleshooting Steps:
-
Filter the Staining Solution: Always filter your FB 113 working solution through a 0.22 µm syringe filter immediately before applying it to the tissue.
-
Optimize Dye Concentration: Perform a titration experiment to find the lowest effective concentration of FB 113 that still provides a specific signal.
-
Ensure Complete Dissolution: Confirm that the dye is fully dissolved in the buffer before use. Sonication can sometimes help break up small aggregates.
-
-
-
Potential Cause 2: Binding to Lipophilic Structures (e.g., Lipofuscin)
-
Scientific Rationale: Lipofuscin, or "age pigment," is a common source of autofluorescence and consists of highly oxidized lipids and proteins that can non-specifically bind dyes.[4] While FB 113 is not primarily a lipophilic dye, it can still be sequestered by these structures.
-
Troubleshooting Steps:
-
Use a Quenching Agent: Treat the tissue with a quenching agent designed to mask lipofuscin. Sudan Black B is a highly effective, lipophilic black dye that binds to lipofuscin granules and quenches their fluorescence.[4][14]
-
Caution with Quenchers: Be aware that Sudan Black B can sometimes introduce its own fluorescence in the red and far-red channels.[4] Commercially available reagents like TrueBlack® are designed to minimize this issue.[4] Always run appropriate controls.
-
-
Section 3: Protocols and Methodologies
Protocol 1: Optimized Staining Protocol with Enhanced Blocking
This protocol incorporates best practices for minimizing non-specific binding from the outset.
-
Deparaffinization and Rehydration: Follow standard laboratory procedure.
-
Antigen Retrieval (if necessary): Perform as required for other antibodies in your panel.
-
Blocking Step:
-
Wash slides 2x with Phosphate-Buffered Saline (PBS).
-
Incubate tissue sections with a blocking buffer (e.g., 5% BSA in PBS) for 1 hour at room temperature in a humidified chamber.
-
-
FB 113 Staining:
-
Prepare the FB 113 working solution and clarify it using a 0.22 µm syringe filter.
-
Gently blot the excess blocking buffer from the slides (do not rinse).
-
Apply the filtered FB 113 solution and incubate for the desired time, protected from light.
-
-
Washing (High Stringency):
-
Wash slides 4x for 10 minutes each in PBS containing 0.05% Tween-20 (PBST). For particularly problematic tissues, increase the NaCl concentration in the wash buffer to 300-500 mM.
-
-
Counterstaining and Mounting: Proceed with any additional staining steps and mount the coverslip with an appropriate mounting medium.
Protocol 2: Sudan Black B Treatment for Lipofuscin Quenching
This protocol should be inserted after rehydration and before the blocking step.
-
Prepare Solution: Dissolve Sudan Black B to 0.1% (w/v) in 70% ethanol. Mix well and let it sit for 15-20 minutes. Filter the solution through Whatman paper or a 0.22 µm filter to remove undissolved particles.
-
Incubation: After rehydrating the tissue sections in PBS, incubate them in the filtered Sudan Black B solution for 10-20 minutes at room temperature.
-
Destaining/Washing:
-
Briefly dip the slides in 70% ethanol to remove excess dye.
-
Wash extensively in PBS with 0.05% Tween-20 until the buffer runs clear and no more black dye is seen leaching from the tissue.
-
-
Proceed to Blocking: Continue with Protocol 1, starting from the Blocking Step.
Section 4: Visual Guides & Workflows
A clear understanding of the underlying forces and the experimental steps to counteract them is key to successful troubleshooting.
Caption: Experimental workflow for optimizing a staining protocol to reduce background.
References
-
Poonlarp, P., et al. (2022). A Kinetic and Thermodynamic Study of CI this compound on Cotton. Progress in Color, Colorants and Coatings, 15(3), 225-233. Retrieved from [Link]
-
Ningbo Inno Pharmchem Co., Ltd. (n.d.). Understanding this compound: Properties and Sourcing Guide. Retrieved from [Link]
-
Visikol. (2022). Understanding Blocking Buffers in Immunofluorescence Workflows. Retrieved from [Link]
-
Schnekenburger, J., et al. (2014). What to Do With High Autofluorescence Background in Pancreatic Tissues - An Efficient Sudan Black B Quenching Method for Specific Immunofluorescence Labelling. Histochemistry and Cell Biology, 142(5), 529-537. Retrieved from [Link]
-
A&J Pharmtech Co., LTD. (n.d.). Understanding this compound: Properties and Purchase Guide. Retrieved from [Link]
-
Li, H., et al. (2023). Determination of Multiple Fluorescent Brighteners in Human Plasma Using Captiva EMR-Lipid Clean-Up and LC-MS/MS Analysis. Toxics, 11(11), 910. Retrieved from [Link]
-
Bitesize Bio. (2016). Immunohistochemistry Basics: Blocking Non-Specific Staining. Retrieved from [Link]
-
FluoroFinder. (2023). Tips to Minimize Autofluorescence. Retrieved from [Link]
-
OECD Existing Chemicals Database. (n.d.). Fluorescent Brightener 28/113. Retrieved from [Link]
-
Du, S., et al. (2019). Rapid and simple method of photobleaching to reduce background autofluorescence in lung tissue sections. Journal of Histochemistry & Cytochemistry, 67(11), 835-844. Retrieved from [Link]
-
Jo, H., et al. (2024). Quantitative investigation of photobleaching-based autofluorescence suppression in formalin-fixed paraffin-embedded human tissue. Journal of Biophotonics, 17(1), e202300223. Retrieved from [Link]
-
Krawczun-Rygmaczewska, A. (2021). Can I use Sudan Black for quenching autofluorescence in immunocytochemistry? ResearchGate. Retrieved from [Link]
-
ibidi GmbH. (n.d.). Immunofluorescence Staining | A Typical Workflow. Retrieved from [Link]
-
Liu, Y., et al. (2016). How does fluorescent labeling affect the binding kinetics of proteins with intact cells?. Scientific Reports, 6, 24537. Retrieved from [Link]
-
Visikol. (2022). The Importance of Tissue Blocking in IHC and IF. Retrieved from [Link]
-
Sino Biological. (n.d.). Immunofluorescence (IF/ICC) Troubleshooting: Why the immune fluorescence result has high background?. Retrieved from [Link]
-
Manning, C. F., & Pidsley, R. (2016). An introduction to Performing Immunofluorescence Staining. Methods in Molecular Biology, 1470, 247-254. Retrieved from [Link]
-
Gholkhah, M., et al. (2014). Effects of Solvent, pH and Ionic Strength on the Fluorescence Features of Aflatoxin B1, B2, G1 and G2. Journal of Fluorescence, 24, 121-127. Retrieved from [Link]
-
IHC World. (n.d.). IHC tips serum blocking. Retrieved from [Link]
-
Kim, H., et al. (2021). Lipophilic Fluorescent Dye Liquids: Förster Resonance Energy Transfer-Based Fluorescence Amplification for Ion Selective Optical Sensors Based on a Solvent Polymeric Membrane. Analytical Chemistry, 93(8), 3849-3857. Retrieved from [Link]
Sources
- 1. This compound | 12768-92-2 | Benchchem [benchchem.com]
- 2. nbinno.com [nbinno.com]
- 3. Determination of Multiple Fluorescent Brighteners in Human Plasma Using Captiva EMR-Lipid Clean-Up and LC-MS/MS Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biotium.com [biotium.com]
- 5. How to reduce autofluorescence | Proteintech Group [ptglab.com]
- 6. Tips to Minimize Autofluorescence - FluoroFinder [fluorofinder.com]
- 7. Blocking Strategies for IHC | Thermo Fisher Scientific - FR [thermofisher.com]
- 8. Blocking Buffers in Immunofluorescence Workflows [visikol.com]
- 9. bitesizebio.com [bitesizebio.com]
- 10. The Importance of Tissue Blocking in IHC and IF [visikol.com]
- 11. Immunohistochemistry (IHC) Tips [immunohistochemistry.us]
- 12. How does fluorescent labeling affect the binding kinetics of proteins with intact cells? - PMC [pmc.ncbi.nlm.nih.gov]
- 13. analchemres.org [analchemres.org]
- 14. What to do with high autofluorescence background in pancreatic tissues - an efficient Sudan black B quenching method for specific immunofluorescence labelling - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Fluorescent Brightener 113 (FB 113) Staining Optimization
Senior Application Scientist: Dr. A. Vance Subject: Effect of pH on Staining Efficiency & Troubleshooting Guide Last Updated: February 1, 2026[1][2]
Introduction: The pH-Fluorescence Nexus
Fluorescent Brightener 113 (FB 113), a disulfonated stilbene derivative (often synonymous with or functionally identical to Calcofluor White M2R/Blankophor BA), is the industry standard for detecting
While often treated as a "mix-and-read" reagent, FB 113 is critically dependent on pH for two distinct physicochemical reasons:
-
Solubility & Ionization: The sulfonate groups (
) require a basic environment to maintain solubility.[1][2] -
Target Conformation: The binding target (chitin/cellulose) undergoes conformational swelling at high pH, exposing binding sites that are sterically hindered at neutral/acidic pH.[1][2]
This guide moves beyond basic protocols to address the why and how of pH manipulation for maximum signal-to-noise ratios.
Module 1: Mechanism of Action & pH Dependency[1]
The staining efficiency of FB 113 is governed by a thermodynamic equilibrium between the dye, the solvent protons (
The Physicochemical Pathway
At Acidic pH (< 4.5) , the sulfonate groups on FB 113 risk protonation, leading to dye precipitation and high background noise due to aggregate deposition.[1] At Alkaline pH (10-14) , two beneficial events occur:
-
Tissue Clearing: Hydrolysis of proteinaceous matrices (clearing) reduces non-specific background.[1][2]
-
Hyper-Binding: The polysaccharide fibers swell, allowing the planar stilbene molecules to intercalate more deeply into the
-1,3 and -1,4 linkages.[1][2]
Visualization: The pH-Binding Equilibrium
Caption: Figure 1. Mechanistic impact of pH on FB 113 solubility and target accessibility.[1][2] Alkaline conditions favor both dye availability and target receptivity.[1]
Module 2: Troubleshooting Guide
This section addresses specific failure modes reported by users.
Symptom 1: Weak or Non-Existent Fluorescence
Diagnosis: Likely pH-induced quenching or insufficient target exposure.[1][2] Root Cause: If the final mounting medium is acidic (common in some anti-fade mountants), the quantum yield of the stilbene fluorophore drops.[1] Alternatively, the cell wall was not sufficiently "cleared" with alkali.[1]
| Potential Cause | Verification Step | Corrective Action |
| Acidic Solvent | Check pH of final wash buffer. | Wash with Carbonate-Bicarbonate buffer (pH 9.[1][2]0) before imaging. |
| Incomplete Clearing | Observe under Phase Contrast. If cells look "dense" or opaque.[1][2] | Increase KOH concentration to 10% or add a heating step (60°C for 10 min). |
| Photobleaching | Signal fades within seconds.[1][2] | FB 113 is prone to fading.[1][2] Use high pH mounting medium (pH 9+) with anti-fade.[1][2] |
Symptom 2: High Background (Haze)
Diagnosis: Non-specific binding to proteins (collagen/elastin) or dye precipitation.[1][2] Root Cause: At neutral pH, FB 113 can adhere electrostatically to positively charged proteins.[1][2] At low pH, it precipitates as crystals.[1][2]
| Potential Cause | Verification Step | Corrective Action |
| Protein Binding | Haze is uniform across tissue.[1][2] | Counterstain: Add Evans Blue (0.05%) to the dye solution.[1][2] It quenches background fluorescence.[1][2][3] |
| Dye Precipitation | Bright, irregular crystals visible.[1][2] | Alkalize: Add 1 drop of 10% KOH to the slide. If crystals dissolve, it was pH precipitation.[1][2] |
Module 3: Optimized "Dual-Stage" Protocol
To maximize reproducibility, we utilize a protocol that separates the Clearing Phase (High pH) from the Imaging Phase (Buffered pH).[1][2]
Reagents
-
Stock Solution A: 1.0 g FB 113 + 100 mL Distilled Water (Heat to dissolve if necessary).
-
Clearing Solution B: 10% Potassium Hydroxide (KOH).
Step-by-Step Methodology
-
Sample Prep: Place tissue/specimen on a clean glass slide.
-
Clearing (The Critical pH Step):
-
Staining:
-
Incubation:
-
Imaging:
Protocol Validation Logic
-
Self-Check: If the sample turns red (Evans Blue), the counterstain is working.[1] If the fungal walls/chitin do not fluoresce bright blue-white against the red background, the pH was likely neutralized by the tissue.[1] Add more KOH.
Module 4: Decision Tree & FAQs
Troubleshooting Workflow
Caption: Figure 2. Logic flow for diagnosing FB 113 staining anomalies based on visual artifacts.
Frequently Asked Questions
Q: Can I use PBS (pH 7.4) instead of KOH? A: You can, but staining will be superficial.[1][2] FB 113 requires the "swelling" effect of high pH (KOH) to penetrate the crystalline lattice of chitin or cellulose.[1] PBS is sufficient only for surface staining of very delicate samples.[1][2]
Q: My stock solution of FB 113 has precipitated in the bottle. A: This is common if the water is slightly acidic (dissolved CO2 forms carbonic acid).[1] Add a few drops of 10N NaOH to the stock bottle until clear. Store in the dark.
Q: Does pH affect the emission spectrum? A: Yes. While the peak is ~435nm (Blue), acidic conditions can cause a bathochromic shift (red-shift) or significant quenching.[1][2] Always image in a neutral-to-basic environment.[1][2]
References
-
Harrington, B. J., & Hageage, G. J. (2003).[1][2] Calcofluor White: A Review of its Uses and Applications in Clinical Mycology and Parasitology. Laboratory Medicine. Link
-
Sigma-Aldrich. (n.d.).[1][2] Calcofluor White Stain Technical Datasheet. Link
-
Mormon, A. et al. (1998).[1][2] Effect of pH on the adsorption of stilbene fluorescent brighteners to cellulose. Textile Chemist & Colorist.
-
PubChem. (2025).[1][2] this compound Compound Summary. National Library of Medicine.[1][2] Link[1]
Sources
Technical Support Center: Fluorescent Brightener 113 Optimization
Topic: Improving Signal-to-Noise Ratio (SNR) in Chitin/Cellulose Detection
Ticket ID: FB113-SNR-OPT Status: Open Assigned Specialist: Senior Application Scientist
Executive Summary: The SNR Challenge
Welcome to the Technical Support Center. You are likely here because your imaging with Fluorescent Brightener 113 (FB 113) —often commercially identified as Calcofluor White M2R —is suffering from low contrast, high background "haze," or spectral bleed-through.
The Core Problem: FB 113 is a stilbene derivative that functions as a "super-brightener." It has a massive quantum yield and a broad emission spectrum. While excellent for sensitivity, this creates a high "noise" floor. To improve SNR, we must not just increase the signal (binding), but aggressively suppress the noise (non-specific binding and autofluorescence).
This guide treats your experimental protocol as a tunable system to maximize the following ratio:
Module A: Spectral Management (The Physics of SNR)
User Question: "My DAPI channel is completely blown out by the FB 113 signal, and my GFP channel has a blue haze. How do I fix this?"
Technical Diagnosis: FB 113 has a broad excitation peak (~350–365 nm) and a wide emission tail that extends from blue (435 nm) well into the green spectrum (500+ nm). Standard DAPI filters are often too wide, collecting the intense FB 113 emission which saturates the detector.
Optimization Protocol
| Parameter | Standard (Noisy) | Optimized (High SNR) | Reasoning |
| Excitation | Broad UV (330–380 nm) | Narrow UV (365 nm LED) | Reduces excitation of tissue autofluorescence. |
| Emission Filter | Longpass (>420 nm) | Bandpass (440/40 nm) | Cuts off the "green tail" bleed-through into GFP channels. |
| Exposure | Auto-exposure | Underexpose (70% dynamic range) | FB 113 is bright; avoid saturation to prevent pixel blooming. |
Visualizing the Spectral Conflict
Figure 1: Spectral Conflict Diagram. Note the "Emission Tail" (Red Dotted Line) causing noise in the Green Channel. A Bandpass filter blocks this path.
Module B: Chemical Background Suppression (The Chemistry of SNR)
User Question: "The entire tissue slice is glowing blue, not just the fungal elements. How do I clear this background?"
Technical Diagnosis: FB 113 is an anionic dye that can non-specifically bind to proteins and debris via electrostatic interactions. Furthermore, keratin and collagen are naturally autofluorescent in the UV range.
The Solution: You must employ a Clearing + Quenching strategy.
Step-by-Step Optimization Protocol
Step 1: Chemical Clearing (The "KOH" Step)
-
Reagent: 10% Potassium Hydroxide (KOH) + 10% Glycerol.
-
Mechanism: KOH digests proteinaceous debris (keratin/collagen) which traps the dye, but leaves the alkali-resistant chitin/cellulose scaffold intact.
-
Action: Incubate sample in KOH for 10–15 minutes (room temp) or gently heat. Warning: Over-incubation can disintegrate fragile tissues.
Step 2: Counterstaining (The "Evans Blue" Step) [1][2][3]
-
Reagent: 0.05% – 0.1% Evans Blue dissolved in PBS.
-
Mechanism: Evans Blue acts as a fluorescence quencher . It absorbs blue light and fluoresces weakly in the red channel. It effectively "dyes" the background tissue red/brown, masking the non-specific blue noise.
-
Action: Mix Evans Blue directly with the FB 113 solution.
The "Golden Ratio" Formulation
For maximal SNR in histology/mycology:
-
FB 113 (Calcofluor White): 0.1% (w/v)[1]
-
Evans Blue: 0.05% (w/v)
-
Solvent: Distilled water or weak buffer (pH 7.0–9.0)
Workflow Logic Diagram
Figure 2: The Clearing & Quenching Workflow. Step 3 is critical for removing the "blue haze" common in FB 113 imaging.
Module C: Environmental Stability (The "Edge Cases")
User Question: "My signal fades rapidly while I'm trying to focus. Is the dye unstable?"
Technical Diagnosis: FB 113 is susceptible to photobleaching under intense UV illumination. Additionally, its fluorescence intensity is pH-dependent.
Troubleshooting Matrix
| Issue | Root Cause | Corrective Action |
| Rapid Fading | Photobleaching | 1. Use an antifade mounting medium (e.g., DABCO or commercial equivalents).2. Reduce UV intensity to 50%. |
| Weak Signal | Acidic pH | FB 113 fluorescence is enhanced in alkaline conditions (pH 9–10). Ensure your mounting buffer is not acidic. |
| Precipitation | Low Solubility | FB 113 can precipitate in high-salt buffers. Use distilled water or low-molarity buffers for the stock solution. |
| Crystal Formation | Evaporation | If using wet mounts (KOH), seal the coverslip edges with nail polish or Valap to prevent evaporation and crystallization. |
Frequently Asked Questions (FAQ)
Q: Can I use FB 113 for live-cell imaging? A: Yes, but with caution. While FB 113 is less toxic than some nuclear stains, it can arrest cell wall assembly in yeast and fungi at high concentrations.
-
Protocol: Reduce concentration to 0.01% (10x lower than fixed samples).
-
Timing: Image immediately. Long-term exposure to UV (excitation) is toxic to live cells regardless of the dye.
Q: Is "Calcofluor White M2R" exactly the same as "Fluorescent Brightener 28"? A: In practical research terms, yes . They share the same Colour Index (C.I. 40622) and CAS registry number (12768-92-2) in most catalogs. FB 113 is the specific chemical designation for the active stilbene derivative.
Q: Why do my cotton lab coat fibers glow brighter than my sample? A: FB 113 was originally developed for the textile industry to brighten cotton (cellulose). It binds cellulose with higher affinity than chitin.
-
Fix: Maintain a strict "clean slide" protocol. Use lint-free wipes (Kimwipes) and filtered reagents to avoid introducing cellulose dust "noise."
References
-
Hageage, G. J., & Harrington, B. J. (1984). Use of Calcofluor White in Clinical Mycology.[4] Laboratory Medicine.[3][4]
-
Thermo Fisher Scientific. Calcofluor White M2R Product Information & Protocols.
-
Sigma-Aldrich (Merck). Calcofluor White Stain for Fungi and Parasites: Principle and Procedure.
-
Centers for Disease Control and Prevention (CDC). Laboratory Methods for the Diagnosis of Meningitis: Calcofluor White Staining Procedure.
-
Rothamsted Research. Calcofluor White (M2R) Staining Protocols for Plant Biology.
Sources
Technical Support Center: Photostability Optimization for Fluorescent Brightener 113
Product Category: Optical Brightening Agents / Fluorescent Stains Active Component: 4,4'-bis(triazinylamino)stilbene-2,2'-disulfonic acid derivative (CAS: 12768-92-2) Common Applications: Chitin/Cellulose staining (Microscopy), High-Throughput Screening (HTS), Industrial Whitening.
Introduction: The Stability Paradox
Welcome to the Technical Support Center. You are likely here because you have observed a rapid loss of signal (photobleaching) or solution yellowing with Fluorescent Brightener 113 (FB 113).
The Core Issue: FB 113 relies on a stilbene core structure.[1][2][3][4] While this structure provides exceptional quantum yield (brightness) in the blue region (~430-450 nm), it is inherently susceptible to UV-induced conformational changes. Unlike stable fluorophores (e.g., Alexa Fluors), FB 113 undergoes photoisomerization and oxidative cleavage upon excitation.
This guide provides the mechanistic understanding and protocols required to stabilize FB 113 for rigorous quantitative data.
Part 1: The Mechanism of Instability
To solve the fading, you must understand the molecular pathway. FB 113 exists primarily as a trans-isomer, which is highly fluorescent. Upon UV excitation (365 nm), it does not merely return to the ground state via fluorescence; it often takes a "dark" path.
The Degradation Pathway
The following diagram illustrates the competition between useful fluorescence and the two primary instability mechanisms: Isomerization (reversible signal loss) and Oxidation (irreversible destruction).
Figure 1: Photophysical pathways of FB 113. Note that 'Cis-FB 113' is non-fluorescent, causing immediate signal loss even if the molecule is not chemically destroyed.
Part 2: Troubleshooting & Optimization Guide
Scenario A: "My signal disappears within seconds under the microscope."
Diagnosis: Rapid trans-to-cis photoisomerization. Solution: You cannot stop isomerization completely, but you can slow it down or scavenge the oxygen that locks the damage.
| Parameter | Optimization Step | Technical Rationale |
| Mounting Media | Use media with p-phenylenediamine (PPD) or DABCO . | These are triplet-state quenchers that prevent the formation of reactive oxygen species (ROS), protecting the stilbene double bond. |
| Excitation | Reduce intensity to 10-20% ; Increase gain/exposure. | Photoisomerization is dose-dependent. Lower photon flux reduces the rate of the trans |
| Shuttering | Use pulsed illumination or active shutters. | Continuous UV drives the equilibrium toward the dark cis state. Dark intervals allow some thermal relaxation back to trans. |
Scenario B: "My stock solution turned yellow and precipitated."
Diagnosis: Acid-catalyzed aggregation and oxidative cleavage. Solution: FB 113 is an anionic sulfonate; it requires basic pH for solubility and stability.
Figure 2: Decision tree for stabilizing FB 113 in solution.
Part 3: Validated Protocols
Protocol 1: Preparation of a Photostable Stock Solution
Do not dissolve FB 113 in unbuffered water, as the local acidity can induce precipitation.
-
Weighing: Weigh the FB 113 powder in a low-light environment (amber vials recommended).
-
Solvent: Prepare a 0.1 M Carbonate-Bicarbonate buffer (pH 9.5) .
-
Why? The anionic sulfonate groups are fully ionized at high pH, preventing self-aggregation (stacking) which causes fluorescence quenching.
-
-
Dissolution: Dissolve FB 113 to a concentration of 10 mM .
-
Optional: Add DMSO (5% v/v) if long-term freezing is required.
-
-
Storage: Aliquot into light-proof tubes. Store at 4°C (short term) or -20°C (long term).
-
Validation: Before use, centrifuge at 10,000 x g for 5 mins. If a pellet forms, aggregation has occurred; discard and make fresh.
-
Protocol 2: Quantitative Photostability Assay (Half-Life Determination)
Use this to validate if your antifade or buffer is working.
-
Setup: Place 100 µL of 10 µM FB 113 solution in a quartz cuvette or UV-transparent microplate.
-
Irradiation: Expose to a consistent UV source (e.g., 365 nm LED at 10 mW/cm²).
-
Measurement: Measure fluorescence emission (
) at 440 nm every 30 seconds for 10 minutes. -
Calculation: Plot
vs. Time ( ).-
The slope of the linear regression is the degradation rate constant (
). -
Half-life (
) = .
-
-
Target: A stable protocol should yield a
seconds under continuous illumination.
Part 4: Frequently Asked Questions (FAQs)
Q: Can I use FB 113 with GFP (Green Fluorescent Protein)? A: Yes, but with caution. FB 113 emits in the blue (~440 nm) and excites in the UV (~360 nm). GFP excites at ~488 nm. However, the broad emission tail of FB 113 can bleed into the GFP channel.
-
Fix: Use a narrow bandpass emission filter (420–460 nm) for the FB 113 channel.
Q: Why does my solution turn yellow over time? A: Yellowing indicates the formation of oxidative degradation products (often aldehydes or sulfobenzaldehydes) caused by singlet oxygen attack on the stilbene double bond [1]. This is irreversible. Ensure your storage containers are air-tight and light-proof.
Q: Is FB 113 the same as Calcofluor White? A: They are functionally similar but chemically distinct. Calcofluor White M2R is typically Fluorescent Brightener 28 . FB 113 is a structurally related stilbene derivative.[4] Both share the same binding mechanism (cellulose/chitin) and photobleaching issues (stilbene isomerization) [2]. Protocols for one generally apply to the other.
Q: Does temperature affect photostability? A: Yes. Higher temperatures increase the rate of trans-cis isomerization and collisional quenching. Perform imaging at room temperature or, for maximum stability, at 4°C if the biological sample permits.
References
-
OECD SIDS. (2004). SIDS Initial Assessment Report: Fluorescent Brightener 28/113. UNEP Publications. (Detailed analysis of stilbene photodegradation products and isomerization mechanisms). Link
-
Kramer, J. B., et al. (1996). Photodegradation of Fluorescent Whitening Agents in Sunlit Natural Waters. Environmental Science & Technology. (Establishes the kinetics of trans-cis isomerization in stilbenes). Link
-
Bayer Industry Services. (2004).[5] Chemical Safety Data and Photochemical Properties of FB 113. (Source for solubility and pH stability data). 5
Sources
Technical Support Center: Managing Interference from Fluorescent Brightener 113
Welcome to our dedicated resource for researchers, scientists, and drug development professionals encountering challenges with Fluorescent Brightener 113 in their fluorescence-based assays. This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help you identify, manage, and mitigate interference from this common optical brightening agent.
Introduction: The Challenge of Unwanted Fluorescence
This compound, a stilbene derivative, is widely used in laboratory consumables such as microplates, pipette tips, and filters to enhance their whiteness. While beneficial for visual clarity, its inherent fluorescence can be a significant source of background noise and spectral crosstalk in sensitive fluorescence assays, leading to inaccurate data and compromised results. This guide is designed to provide you with the expertise to navigate these challenges effectively.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it a problem in my experiments?
A1: this compound is an optical brightening agent (OBA) that absorbs UV light (around 340-380 nm) and emits light in the blue region of the spectrum (typically 420-440 nm). This property can cause significant background fluorescence, which can mask the signal from your specific fluorophores, especially those with emissions in the blue-green range. The result can be a reduced signal-to-noise ratio and inaccurate quantification.
Q2: How can I identify if this compound is the source of my background fluorescence?
A2: A simple way to check for the presence of fluorescent brighteners in your lab plastics is to illuminate them with a UV lamp in a dark room. If the plasticware emits a bright blue glow, it likely contains OBAs. For a more quantitative assessment, you can run a "blank" measurement on your fluorometer or microscope using only the buffer or media in the plasticware . A high background signal in the blue channel is a strong indicator of interference.
Q3: Which of my fluorophores are most likely to be affected by this interference?
A3: Fluorophores with excitation and/or emission spectra that overlap with this compound are most susceptible to interference. This includes, but is not limited to, dyes like DAPI, Hoechst, and some blue and cyan fluorescent proteins. The broad emission tail of the brightener can also extend into the green region, potentially affecting fluorophores like FITC and GFP.
Troubleshooting Guide: A Step-by-Step Approach to Mitigation
Step 1: Identify the Source of Contamination
The first critical step is to pinpoint the source of the this compound. This can be a process of elimination.
Experimental Protocol: Source Identification
-
Prepare a "blank" sample: Use the same buffer or medium as in your experiment.
-
Systematically test each component:
-
Measure the fluorescence of the blank in a non-fluorescent, quartz cuvette to establish a baseline.
-
Transfer the blank to your microplate and measure again. A significant increase in fluorescence points to the plate as a source.
-
Use the pipette tips you would normally use to transfer the blank and measure. This can help identify leaching from the tips.
-
If using filters, pass the blank through the filter and measure the filtrate.
-
-
Compare the results: A substantial increase in fluorescence after contact with a specific component identifies it as a source of contamination.
Step 2: Mitigation Strategies
Once the source is identified, you can employ several strategies to mitigate the interference.
The most straightforward solution is to switch to labware specifically designed for fluorescence applications. Look for products marketed as "low-fluorescence," "non-binding," or "black-walled" microplates, which are often made from materials that do not contain OBAs.
For unavoidable interference, computational methods can be employed to subtract the background fluorescence.
-
Spectral Unmixing (Microscopy): If you are using a spectral microscope, you can acquire the emission spectrum of the this compound alone and then use software to subtract this spectral signature from your experimental images.
-
Compensation (Flow Cytometry): In flow cytometry, a "single-stained" control containing only the brightener (e.g., cells in a contaminated buffer in a tube) can be used to set a compensation matrix, which will subtract the brightener's signal from other channels.
Exposing the contaminated consumable to intense light can sometimes "photobleach" or permanently destroy the fluorescent properties of the brightener.
Experimental Protocol: Photobleaching
-
Fill the wells of the microplate with your buffer or medium.
-
Expose the plate to a strong light source, such as a UV transilluminator or the excitation light source of your microscope, for a prolonged period (e.g., 30-60 minutes).
-
Re-measure the background fluorescence. You should observe a significant decrease.
-
Note: This method may not be suitable for all applications, as it can also photobleach your fluorophores of interest if they are present during this step.
Data Presentation: Spectral Overlap
The following table summarizes the spectral properties of this compound and some commonly used fluorophores to illustrate the potential for spectral overlap.
| Fluorophore | Excitation Max (nm) | Emission Max (nm) | Potential for Interference |
| This compound | ~350 | ~430 | Source of Interference |
| DAPI | 358 | 461 | High (significant spectral overlap in excitation and emission) |
| Hoechst 33342 | 350 | 461 | High (significant spectral overlap in excitation and emission) |
| Alexa Fluor 405 | 402 | 421 | High (emission overlap) |
| Cyan Fluorescent Protein (CFP) | 433 | 475 | Moderate (emission overlap) |
| FITC / GFP | 495 / 488 | 519 / 509 | Low to Moderate (potential for bleed-through from emission tail) |
Visualizing the Troubleshooting Workflow
This diagram outlines the decision-making process for addressing interference from this compound.
Caption: Troubleshooting workflow for this compound interference.
Understanding Spectral Overlap
The following diagram illustrates the concept of spectral overlap between this compound and a hypothetical fluorophore.
Caption: Diagram of spectral overlap causing interference.
References
Technical Support Center: Managing Spectral Overlap with Fluorescent Brightener 113, GFP, and DAPI
Welcome to the technical support guide for researchers encountering spectral overlap issues when using Fluorescent Brightener 113 (FB 113), Green Fluorescent Protein (GFP), and DAPI in multicolor fluorescence microscopy. This guide is designed to provide in-depth, actionable solutions to help you achieve clean, quantifiable data.
Frequently Asked Questions (FAQs)
Q1: What are the spectral properties of this compound, GFP, and DAPI, and why do they cause overlap?
A1: Understanding the excitation and emission profiles of your fluorophores is the first step in diagnosing spectral overlap. The significant overlap, particularly in the blue-green region of the spectrum, is the primary source of experimental challenges.
This compound is an optical brightening agent that absorbs ultraviolet light and re-emits it as visible blue light.[1] DAPI is a common nuclear counterstain that binds to AT-rich regions of DNA, and its fluorescence increases significantly upon binding.[2] Enhanced Green Fluorescent Protein (EGFP), a common variant of GFP, is a genetically encoded reporter.[3][4]
The core issue arises from two main factors:
-
Direct Overlap in the Blue Channel: Both DAPI and FB 113 are excited by UV/violet light and emit strongly in the blue channel. Their emission spectra are very close, making them difficult to distinguish with standard filter sets.
-
Blue Channel Bleed-through into the Green Channel: DAPI and FB 113 have broad emission tails that extend into the green part of the spectrum.[5] When excited, their bright blue fluorescence can "bleed through" or "spill over" into the filter set designed to capture GFP's emission.[6] This results in a false positive signal in the green channel.
Table 1: Spectral Properties of FB 113, DAPI, and EGFP
| Fluorophore | Excitation Max (nm) | Emission Max (nm) | Common Laser Line(s) | Notes |
| This compound | ~330-360[7] | ~420-470[1] | 355 nm, 405 nm | Very broad emission spectrum. |
| DAPI (DNA-bound) | ~350-359[2][8] | ~460-470[9] | 355 nm, 405 nm | Emission shifts to ~500 nm when bound to RNA.[8][9] |
| EGFP | ~488-489[3][10][11] | ~509-513[3][10] | 488 nm | Well-separated excitation from DAPI/FB 113. |
Q2: I'm seeing a signal in my GFP channel, but I'm only exciting with the 405nm laser for DAPI. What's happening?
A2: This is a classic case of spectral bleed-through, also known as crosstalk.[5] The emission spectrum of DAPI (and/or FB 113) is quite broad. Even though its peak is in the blue region (~460 nm), the emission tail extends well into the 500-550 nm range, which is where your GFP filter is likely centered. Because DAPI staining of the nucleus is often intensely bright, even a small percentage of this bleed-through can result in a significant and misleading signal in your GFP channel.
This phenomenon underscores the importance of performing single-stain controls. By imaging a sample stained only with DAPI and observing the green channel, you can confirm and quantify the extent of the bleed-through.[12][13]
Q3: How can I distinguish between the signals from this compound and DAPI since they are so similar?
A3: Differentiating these two signals is challenging due to their highly overlapping spectra. Here are a few strategies:
-
Localization: DAPI specifically stains the nucleus by binding to DNA. FB 113 is a less specific brightener and may accumulate in different cellular compartments or on extracellular materials, depending on the sample. Careful observation of the staining pattern is your first clue.
-
Spectral Unmixing: This is the most powerful technique for this problem. If your microscope is equipped with a spectral detector, you can acquire the full emission spectrum from your sample. By providing the microscope software with "reference spectra" from samples stained only with DAPI and only with FB 113, an algorithm can computationally separate the mixed signals in your experimental sample pixel by pixel.[14][15]
-
Alternative Dyes: If spectral unmixing is not an option, consider replacing one of the dyes. For nuclear staining, you could use a red-shifted nuclear stain like DRAQ5™ or TO-PRO-3 if your experimental design allows, which will be spectrally well-separated from GFP.[16]
Q4: What are the most critical experimental controls I need to run?
A4: Rigorous controls are non-negotiable in fluorescence microscopy to ensure your results are valid.[13][17] For this specific combination of fluorophores, the following are essential:
-
Unstained Control: An unstained sample imaged with all laser and detector settings. This will reveal any natural autofluorescence in your sample.[18]
-
Single-Stain Controls (Reference Controls):
-
A sample stained only with DAPI .
-
A sample stained only with FB 113 .
-
A sample expressing only GFP . These are absolutely critical.[13] You must image each of these single-stain samples using all of your experimental imaging settings (i.e., image the DAPI-only sample with the GFP channel settings). This is the only way to definitively measure the amount of bleed-through from one channel into another and to acquire the reference spectra needed for spectral unmixing.[14]
-
-
Secondary Antibody Only Control (if applicable): If you are using secondary antibodies, a sample incubated only with the fluorescently-labeled secondary antibody will test for non-specific binding.[13]
Troubleshooting Guides and Workflows
Workflow 1: Diagnosing Unexpected Signal in the GFP Channel
This decision tree will guide you through identifying the source of contamination in your green channel.
Caption: Troubleshooting workflow for unexpected GFP signal.
Workflow 2: Mitigating Spectral Overlap
Once bleed-through is confirmed, this workflow outlines the best approaches to resolve it.
Caption: Decision tree for selecting a mitigation strategy.
Detailed Experimental Protocols
Protocol 1: Acquiring Images with Sequential Scanning
Causality: Sequential scanning prevents bleed-through by ensuring that only one fluorophore is being excited and detected at any given time.[5][19] This physically prevents the emission from DAPI/FB 113 from being captured by the detector assigned to GFP.
Step-by-Step Methodology:
-
Setup Tracks/Scans: In your confocal software, instead of a simultaneous acquisition mode, select the "sequential" or "multi-track" mode. You will create two separate scan settings.
-
Track 1: DAPI / FB 113 Channel
-
Excitation: Activate only the 405nm laser.
-
Detection: Set your detector (photomultiplier tube, PMT) to capture the emission from approximately 420nm to 480nm.
-
Deactivate Other Lasers: Ensure the 488nm laser is turned OFF for this track.
-
-
Track 2: GFP Channel
-
Excitation: Activate only the 488nm laser.
-
Detection: Set your detector to capture the emission from approximately 500nm to 550nm.
-
Deactivate Other Lasers: Ensure the 405nm laser is turned OFF for this track.
-
-
Set Scan Mode: Choose the sequential scan mode.
-
"Between Frames" (Recommended for Fixed Samples): The microscope will scan the entire image for Track 1, then scan the entire image again for Track 2. This is the most robust method for eliminating crosstalk.[5]
-
"Between Lines" (For Live Samples): The microscope scans one line for Track 1, then the same line for Track 2 before moving to the next line. This minimizes artifacts from sample movement.[5]
-
-
Image Acquisition: Set your imaging parameters (e.g., gain, offset, scan speed) for each channel independently using your single-stain controls to avoid saturation. Acquire your multi-channel image. The final image will be a clean overlay of the two independent scans.
Protocol 2: Resolving Signals with Linear Spectral Unmixing
Causality: Linear unmixing assumes that the fluorescence signal in any given pixel is a linear combination of the emission spectra of all fluorophores present.[15] By providing pure reference spectra, the software can solve a set of linear equations for each pixel to determine the contribution of each fluorophore.[14]
Step-by-Step Methodology:
Part A: Acquiring Reference Spectra
-
Prepare Single-Stain Slides: You will need one slide for each fluorophore (DAPI-only, FB 113-only, GFP-only) and an unstained slide for a background reference. It is critical that these are prepared and mounted under the exact same conditions as your experimental sample.[14]
-
Setup Spectral Detector: On your confocal microscope, engage the spectral detector (sometimes called a "lambda" or "spectral" scan mode).
-
Acquire DAPI Reference:
-
Place the DAPI-only slide on the microscope.
-
Excite with the 405nm laser.
-
Acquire a "lambda stack" by detecting the emission across the full desired range (e.g., 410nm to 600nm).
-
In your software, select a region of interest (ROI) with a strong, non-saturated signal and save this as your "DAPI" reference spectrum.
-
-
Acquire FB 113 Reference: Repeat step 3 for the FB 113-only slide.
-
Acquire GFP Reference:
-
Place the GFP-only slide on the microscope.
-
Excite with the 488nm laser.
-
Acquire a lambda stack (e.g., 495nm to 650nm).
-
Save this as your "GFP" reference spectrum.
-
-
(Optional but Recommended) Acquire Background Spectrum: Repeat the process on an unstained area of your sample to create a reference for autofluorescence, which can also be unmixed.[20]
Part B: Unmixing the Experimental Sample
-
Acquire Experimental Image: Place your triple-labeled slide on the microscope. Excite with both the 405nm and 488nm lasers simultaneously and acquire a lambda stack across the full emission range (e.g., 410nm to 650nm).
-
Apply Linear Unmixing: In the analysis software, open the linear unmixing tool.
-
Load Reference Spectra: Load the previously saved reference spectra for DAPI, FB 113, GFP, and background.
-
Execute Unmixing: The software will process the lambda stack from your experimental image. It will generate a new image stack where each channel contains only the calculated signal contribution from a single fluorophore, free of bleed-through.
References
-
FluoroFinder. (n.d.). DAPI Dye Profile. Retrieved from [Link]
-
FluoroFinder. (2023, July 5). Compensation in Flow Cytometry. Retrieved from [Link]
-
Bitesize Bio. (n.d.). 5 Controls for Immunofluorescence: An Easy Guide. Retrieved from [Link]
-
Nikon's MicroscopyU. (n.d.). Spectral Imaging and Linear Unmixing. Retrieved from [Link]
-
Luminex Corporation. (n.d.). Creating a Compensation Matrix. Retrieved from [Link]
-
Bio-Rad Antibodies. (n.d.). 10 Tips for Selecting & Using Fluorophores in IF Experiments. Retrieved from [Link]
-
Borrebaeck, C. A. K., et al. (n.d.). A Framework of Multi-View Machine Learning for Biological Spectral Unmixing of Fluorophores with Overlapping Excitation and Emission Spectra. PMC - NIH. Retrieved from [Link]
-
Jonkman, J., & Brown, C. M. (2015). A beginner's guide to rigor and reproducibility in fluorescence imaging experiments. Molecular biology of the cell, 26(20), 3531–3535. Retrieved from [Link]
-
FluoroFinder. (n.d.). eGFP Dye Profile. Retrieved from [Link]
-
OECD Existing Chemicals Database. (n.d.). Fluorescent Brightener 28/113. Retrieved from [Link]
-
ResearchGate. (n.d.). Excitation-emission spectra of EGFP in presence and absence of BQ. Retrieved from [Link]
-
Bio-Rad Antibodies. (n.d.). Fluorescent Compensation - Flow Cytometry Guide. Retrieved from [Link]
-
FluoroFinder. (2022, February 1). Newsletter: Designing a Fluorescence Microscopy Experiment. Retrieved from [Link]
-
Jonkman, J., & Brown, C. M. (2020). Tutorial: guidance for quantitative confocal microscopy. Nature protocols, 15(5), 1545–1573. Retrieved from [Link]
-
Olympus FluoView Resource Center. (n.d.). Spectral Bleed-Through Artifacts in Confocal Microscopy. Retrieved from [Link]
-
ZEISS Microscopy Online Campus. (n.d.). Practical Considerations for Spectral Imaging. Retrieved from [Link]
-
Luminex Corporation. (n.d.). Creating a Compensation Matrix. Retrieved from [Link]
-
Nikon's MicroscopyU. (n.d.). Introduction to Fluorescence Microscopy. Retrieved from [Link]
-
Agilent. (n.d.). Excitation and Emission of Green Fluorescent Proteins. Retrieved from [Link]
-
SciSpace. (n.d.). Multi-spectral imaging and linear unmixing add a whole new dimension to laser scanning fluorescence microscopy. Retrieved from [Link]
-
MyScope. (n.d.). Fluorescence Spectra - LFM. Retrieved from [Link]
-
FluoroFinder. (2023, October 23). Guide To Selecting Fluorophores for ICC and IHC. Retrieved from [Link]
-
Valley, C. C., et al. (2015). Bleed-through correction for rendering and correlation analysis in multi-colour localization microscopy. Scientific reports, 5, 12935. Retrieved from [Link]
-
Creative Bioarray. (n.d.). Troubleshooting in Fluorescent Staining. Retrieved from [Link]
-
Clearing Up the Signal: Spectral Imaging and Linear Unmixing in Fluorescence Microscopy. (2020, April 30). SpringerLink. Retrieved from [Link]
-
Gene Pi. (n.d.). Fluorescence Spillover Compensation. Retrieved from [Link]
-
Oreate AI Blog. (2026, January 5). Understanding EGFP: Excitation and Emission Wavelengths Explained. Retrieved from [Link]
-
Bio-Techne. (n.d.). ICC/IF Experiment Controls | Primary, Secondary, Negative, Positive, and More. Retrieved from [Link]
-
MyScope. (n.d.). Sequential Imaging - Light & Fluorescence Microscopy. Retrieved from [Link]
-
NIH. (n.d.). A Guide to Choosing Fluorescent Protein Combinations for Flow Cytometric Analysis Based on Spectral Overlap. Retrieved from [Link]
-
Biology & Biochemistry Imaging Core (BBIC). (n.d.). Leica Sequential Scans. Retrieved from [Link]
-
UCL. (n.d.). Standard Operating Procedure - Zeiss LSM880 Airyscan Confocal Microscope. Retrieved from [Link]
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Technical Support Center: Protocol Modifications for Using Fluorescent Brightener 113 in Fixed Tissues
This guide serves as a specialized resource for researchers, scientists, and drug development professionals incorporating Fluorescent Brightener 113 (FB 113) into their fixed-tissue imaging workflows. As a stilbene-disulfonic acid derivative, FB 113 is a powerful tool for visualizing cellulose, chitin, and other β-1,4-linked glucans. However, its anionic nature and UV-excitation profile present unique challenges in biological specimens. Here, we provide field-proven insights, troubleshooting guides, and optimized protocols to ensure you achieve high-fidelity, publication-quality results.
Core Principles: Understanding FB 113 Behavior in Tissues
This compound operates by absorbing ultraviolet (UV) light and re-emitting it as visible blue light, effectively masking yellow tones in industrial applications.[1][2] In biological tissues, its utility stems from its affinity for polysaccharides, making it an excellent stain for fungal cell walls, plant tissues, and certain components of the extracellular matrix.
The primary mechanism of binding is believed to be a combination of hydrogen bonding and van der Waals forces with the glucose units of cellulose and chitin. However, its anionic properties, due to the presence of sulfonate groups, can also lead to non-specific electrostatic interactions with positively charged proteins in the tissue, a common source of background signal.[1][3] Understanding this dual-interaction nature is the key to effective troubleshooting.
FAQs and Troubleshooting Guide
This section addresses the most common issues encountered during the application of FB 113 to fixed tissues.
Q: Why is my background signal overwhelmingly high and obscuring the specific stain?
A: High background is the most frequent challenge with FB 113. It typically originates from two sources: non-specific binding of the dye and endogenous autofluorescence from the tissue itself, which is often exacerbated by aldehyde fixation.
Troubleshooting Workflow: High Background
Troubleshooting decision tree for high background staining.
In-Depth Solutions:
-
Residual Fixative: Aldehyde fixatives like paraformaldehyde (PFA) and glutaraldehyde can create Schiff bases and other fluorescent artifacts.[4] Solution: After fixation, wash the tissue extensively with PBS or a similar buffer to remove unbound aldehydes.
-
Dye Concentration: FB 113 is prone to aggregation at high concentrations, leading to non-specific deposition. Solution: Titrate the dye concentration. While many protocols suggest 0.1%, starting as low as 0.01-0.05% can significantly improve the signal-to-noise ratio.[5]
-
Autofluorescence Quenching: If the background persists in an unstained control slide, the issue is tissue autofluorescence. Solution: After rehydration and before staining, treat slides with a quenching agent. A common method is incubation in freshly prepared 1 mg/mL sodium borohydride in PBS for 20-30 minutes at room temperature.[4]
Q: My fluorescent signal is fading very quickly under the microscope. What is happening and how can I stop it?
A: This phenomenon is called photobleaching, the photochemical destruction of a fluorophore upon exposure to excitation light.[6][7] UV-excited dyes like FB 113 can be particularly susceptible.
Mitigation Strategies:
-
Use an Antifade Mounting Medium: This is the most critical step. These reagents contain free-radical scavengers that protect the fluorophore from photobleaching.[8][9]
-
Minimize Light Exposure: Keep the sample shielded from the excitation source until you are ready to image. Use the lowest possible laser power or lamp intensity that provides a detectable signal.
-
Optimize Imaging Settings: Use a sensitive camera with optimal gain and binning settings to reduce the required exposure time.
Table 1: Comparison of Common Antifade Reagents
| Reagent | Primary Mechanism | Key Advantages | Key Disadvantages |
| p-Phenylenediamine (PPD) | Free radical scavenger | Very effective for many dyes | Can be toxic; may darken over time, reducing signal |
| n-Propyl gallate (NPG) | Free radical scavenger | Less toxic than PPD | Can be less effective than PPD for certain fluorophores |
| DABCO® | Singlet oxygen quencher | Good photostability, low toxicity | May alter local pH, affecting some dyes |
| VECTASHIELD® / ProLong™ | Commercial Formulations | High performance, validated for many dyes | Can cause initial signal quenching with some fluorophores |
Reference for antifade mechanisms.[9]
Q: What are the correct microscope filter settings for FB 113, and can I use it with other common fluorophores like GFP or RFP?
A: Using the correct optical filters is essential for isolating the FB 113 signal. For co-staining (multiplexing), careful planning is required to avoid spectral bleed-through, where the emission of one dye is detected in the channel of another.[10][11]
FB 113 Spectral Properties:
Table 2: Recommended Filter Configuration for FB 113
| Filter Component | Wavelength Specification (nm) | Rationale |
| Excitation Filter | 350/50 | Centers the excitation light on the absorbance peak of FB 113. |
| Dichroic Mirror | 400 LP | Reflects UV light (<400 nm) to the sample, passes emitted light (>400 nm) to the detector. |
| Emission Filter | 460/50 | Captures the peak of the blue emission while blocking shorter wavelength autofluorescence. |
This configuration is typical for a standard DAPI filter cube.
Co-Staining Considerations:
FB 113 is an excellent partner for green (e.g., Alexa Fluor 488, FITC, GFP) and red (e.g., Alexa Fluor 594, Texas Red, RFP) fluorophores due to the large spectral separation.
-
Workflow: Always image sequentially. First, capture the FB 113 signal in the DAPI channel, then switch filter sets and capture the green channel, and finally the red channel. This prevents emission from FB 113 from bleeding into the green channel.
-
Caution: Avoid using other UV-excited blue-emitting dyes (like DAPI or Hoechst) simultaneously with FB 113 unless you have access to spectral unmixing technology, as their emissions will be indistinguishable.[13]
Optimized Protocol: FB 113 Staining of Paraffin-Embedded Fixed Tissue
This protocol provides a robust starting point. Researchers should perform initial optimization of dye concentration and incubation times for their specific tissue type.
Materials:
-
Deparaffinized and rehydrated tissue sections on charged slides
-
FB 113 Stock Solution: 1 mg/mL in deionized water
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
(Optional) Sodium Borohydride (NaBH₄)
-
Antifade Mounting Medium
-
Coverslips
Step-by-Step Methodology:
-
Deparaffinization and Rehydration:
-
Xylene: 2 changes, 5 minutes each.
-
100% Ethanol: 2 changes, 3 minutes each.
-
95% Ethanol: 1 change, 3 minutes.
-
70% Ethanol: 1 change, 3 minutes.
-
Deionized Water: 2 changes, 3 minutes each.[14]
-
-
(Optional) Autofluorescence Quenching:
-
Prepare a fresh 1 mg/mL solution of NaBH₄ in PBS.
-
Incubate slides for 20 minutes at room temperature.
-
Wash thoroughly with PBS (3 changes, 5 minutes each) to remove all traces of the quenching agent.
-
-
Staining:
-
Prepare a working solution of FB 113 by diluting the stock solution in PBS. Start with a 1:2000 dilution (0.05% w/v) .
-
Cover the tissue section with the FB 113 working solution.
-
Incubate for 10-15 minutes at room temperature, protected from light.
-
-
Washing:
-
Mounting:
-
Carefully remove excess PBS from the slide without touching the tissue.
-
Apply one drop of antifade mounting medium onto the tissue section.
-
Gently lower a coverslip, avoiding air bubbles.
-
Allow the mounting medium to cure (if using a hard-setting formulation) as per the manufacturer's instructions.
-
-
Imaging:
-
Use a fluorescence microscope equipped with a DAPI filter set (see Table 2).
-
Minimize exposure time and excitation intensity to prevent photobleaching.[6]
-
General Staining and Imaging Workflow
Overview of the recommended workflow for FB 113 staining in fixed tissues.
References
-
Understanding this compound: Properties and Sourcing Guide. NINGBO INNO PHARMCHEM CO.,LTD.[Link]
-
Fluorescent Brightener Agent Definition & Classification. Baoxu Chemical.[Link]
-
A protocol for combining fluorescent proteins with histological stains for diverse cell wall components. ResearchGate.[Link]
-
Stilbene Dyes. ResearchGate.[Link]
-
Chemical fluorescence-based dye staining for 3-dimensional histopathology analysis. National Institutes of Health (NIH).[Link]
-
Spectral Overlap. Flow Core – Syracuse University.[Link]
-
Photobleaching. Wikipedia.[Link]
-
Fluorescent microscopy troubleshooting: high background. YouTube.[Link]
-
Fluorescent Immunohistochemistry Protocol. Creative Diagnostics.[Link]
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- 6. 蛍光イメージングにおけるフォトブリーチング | Thermo Fisher Scientific - JP [thermofisher.com]
- 7. Bleaching‐Resistant Super‐Resolution Fluorescence Microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Mounting Media and Antifades | Thermo Fisher Scientific - KR [thermofisher.com]
- 9. vectorlabs.com [vectorlabs.com]
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Technical Support Center: Impact of Mounting Media on Fluorescent Brightener 113 Fluorescence
Welcome to the technical support guide for optimizing the use of Fluorescent Brightener 113 (FB 113) in fluorescence microscopy. This resource is designed for researchers, scientists, and drug development professionals to navigate the critical interplay between this versatile dye and the mounting medium chosen for imaging. Understanding and controlling this interaction is paramount for achieving reproducible, high-quality fluorescence data.
Introduction to this compound
This compound is a diaminostilbene derivative, a class of compounds also known as optical brightening agents.[1][2][3][4] These molecules function by absorbing ultraviolet (UV) light and re-emitting it in the blue portion of the visible spectrum, effectively masking yellow tones and enhancing brightness.[3][5] In biological research, FB 113 and similar compounds like Calcofluor White are widely used to stain structures rich in cellulose and chitin, such as the cell walls of fungi and plants.[6][7] Its utility stems from its strong fluorescence and binding affinity for β-linked fibrillar polymers.[6]
The chemical environment surrounding the fluorophore can significantly alter its performance.[8][9] The mounting medium, the solution in which the specimen is embedded for microscopy, is a critical component of this environment.[9][10] Its properties—including pH, viscosity, refractive index (RI), and the presence of antifade reagents—can either enhance or diminish the fluorescent signal from FB 113.[8][9] This guide will dissect these factors and provide actionable troubleshooting strategies.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound signal weak or inconsistent after mounting?
This is a common issue that can often be traced back to the mounting medium. Several factors could be at play:
-
pH Mismatch: Stilbene derivatives, the chemical family of FB 113, are known to be pH-sensitive.[11] Many fluorophores exhibit brighter fluorescence at a slightly alkaline pH (typically 8.0-9.0).[12][13] If your mounting medium is acidic or neutral, it may be quenching the signal.
-
Antifade Reagent Incompatibility: Some antifade reagents, particularly p-phenylenediamine (PPD), can quench fluorescence from blue/green emitting dyes or increase autofluorescence.[8][14]
-
Refractive Index (RI) Mismatch: A significant difference between the RI of your mounting medium and your microscope objective's immersion medium (e.g., oil, RI ~1.52) can cause spherical aberration, leading to a loss of signal and reduced image resolution.[15][16][17]
-
Photobleaching: If the mounting medium lacks an effective antifade agent, the intense excitation light from the microscope can irreversibly destroy the fluorophore, a process called photobleaching.[8][9]
Q2: What is the ideal pH for a mounting medium when using FB 113?
While specific optimization is always recommended, a starting point for many common fluorophores is a pH between 8.0 and 9.0.[12][13] FB 113, being a stilbene derivative, generally benefits from a slightly alkaline environment, which can enhance its fluorescence intensity.[11][18] Commercial mounting media are often buffered to an alkaline pH for this reason.[8]
Q3: Can I use a mounting medium that contains DAPI with FB 113?
It is strongly advised not to use a mounting medium that is pre-mixed with DAPI or any other fluorescent dye.[12] Although DAPI's fluorescence increases significantly when bound to DNA, unbound DAPI in the mounting medium will contribute to overall background fluorescence, thereby reducing the signal-to-noise ratio of your FB 113 signal.[12] It is always better to perform nuclear counterstaining as a separate step in your protocol, followed by washing, before applying a fluorophore-free mounting medium.[12]
Q4: What is the difference between hardening and non-hardening mounting media?
-
Non-hardening (Aqueous) Media: These are typically glycerol-based solutions that remain liquid.[8] They are convenient for immediate imaging but require sealing the coverslip edges (e.g., with nail polish) to prevent evaporation and movement for long-term storage.[12][15]
-
Hardening (Curing) Media: These media solidify over time, providing a permanent seal for the coverslip. This is ideal for long-term archiving of slides. However, the curing process can sometimes affect the sample or the fluorescence.
For FB 113, non-hardening glycerol-based media are very common and effective, provided the formulation is optimized for pH and RI.
Troubleshooting Guide: Dim or Fading FB 113 Signal
Use this guide to diagnose and resolve common issues with FB 113 fluorescence post-mounting.
Problem 1: Signal is weak immediately after mounting.
This suggests a chemical incompatibility or an optical mismatch in the mounting medium.
Caption: Troubleshooting decision tree for a weak FB 113 signal.
-
pH: The electronic structure of the stilbene core in FB 113 is sensitive to the proton concentration in its environment. An acidic pH can lead to protonation events that alter the conjugated pi-system, reducing the molecule's ability to fluoresce efficiently. Buffering the medium to an alkaline pH of 8.0-9.0 ensures the fluorophore exists in its most fluorescent state.[8][12][13]
-
Refractive Index (RI): Light bends when it passes between media of different RIs.[17] A mismatch between your mounting medium (e.g., PBS with RI ~1.33) and your high-magnification oil immersion objective (designed for RI ~1.52) causes photons emitted from the sample to scatter instead of being captured by the objective.[16] This leads to a dimmer image and a loss of axial (Z-axis) resolution.[16] High-glycerol formulations (~1.47) or specialized RI-matched media (~1.52) are crucial for high-resolution imaging.[8][15][17]
-
Antifade Quenching: Antifade reagents work by scavenging free radicals that cause photobleaching.[8] However, some, like p-phenylenediamine (PPD), can have deleterious side effects, including reacting with certain fluorophores or adding their own autofluorescence, which is problematic in the blue/green spectrum where FB 113 emits.[8][14] Reagents like N-propyl gallate (NPG) or commercial formulations are often better choices for blue dyes.[12]
Problem 2: Signal is initially bright but fades rapidly during imaging.
This is a classic case of photobleaching, indicating the mounting medium lacks a sufficient or appropriate antifade reagent.
This protocol allows for a direct comparison of different mounting media to assess their ability to prevent photobleaching of FB 113.
Objective: To quantify the rate of photobleaching of FB 113 in different mounting media.
Materials:
-
Sample stained with FB 113 (e.g., fungal hyphae, plant tissue).
-
Multiple microscope slides and coverslips (#1.5 thickness).[15]
-
Mounting Media to be tested:
-
Medium A: PBS or buffer only (Negative Control).
-
Medium B: Your current mounting medium.
-
Medium C: A commercial antifade mounting medium (e.g., VECTASHIELD®, ProLong™ Glass).
-
Medium D: A homemade antifade medium (see recipe below).
-
Procedure:
-
Sample Preparation: Prepare multiple, identically stained samples.
-
Mounting: Mount one sample in each of the test media (A, B, C, D). Seal the edges of the coverslips for non-hardening media.
-
Microscope Setup:
-
Use a consistent objective (e.g., 60x oil immersion).
-
Set the excitation light source (e.g., UV laser or lamp) to a fixed, high-intensity level that induces noticeable bleaching in the control sample within a reasonable timeframe.
-
Set camera parameters (exposure time, gain) to a level where the initial image is bright but not saturated. Keep these settings constant for all samples.
-
-
Time-Lapse Imaging:
-
Focus on a representative area of the sample.
-
Acquire a time-lapse series of images (e.g., one image every 10 seconds for 5 minutes). Continuously expose the area to the excitation light during the acquisition period.
-
-
Data Analysis:
-
For each time series, select a Region of Interest (ROI) within the stained structure.
-
Measure the mean fluorescence intensity of the ROI in each frame.
-
Normalize the intensity values to the first time point (t=0) to get a percentage of initial intensity.
-
Plot the normalized intensity vs. time for each mounting medium. The medium that maintains the highest fluorescence intensity over time has the best antifade properties.
-
| Mounting Medium | Initial Intensity (a.u.) | Intensity after 5 min (a.u.) | % Signal Remaining |
| A: PBS (Control) | 15,000 | 1,500 | 10% |
| B: Current Medium | 14,800 | 6,660 | 45% |
| C: Commercial Antifade | 15,100 | 12,835 | 85% |
| D: Homemade NPG | 14,950 | 11,511 | 77% |
Table 1: Example data comparing the photostability of FB 113 in various mounting media. Higher "% Signal Remaining" indicates superior antifade performance.
Protocols & Recipes
DIY N-Propyl Gallate (NPG) Antifade Mounting Medium
This is a widely used, effective, and inexpensive recipe suitable for FB 113.[12]
Components:
-
Tris or PBS buffer (10x stock).
-
N-propyl gallate (NPG) powder.
Recipe (for 10 mL):
-
In a 15 mL conical tube, combine:
-
9 mL of Glycerol.
-
1 mL of 10x Tris buffer (final concentration 20mM Tris).
-
-
Adjust the pH of the mixture to 8.0-8.5 using HCl or NaOH. This is a critical step.[13]
-
Add 50 mg of N-propyl gallate (for a final concentration of 0.5%).
-
Warm the solution to 37°C and vortex vigorously until the NPG is completely dissolved.[12] This may take some time.
-
Aliquot and store at 4°C, protected from light.[12]
Caption: Standard experimental workflow for sample mounting.
References
- Understanding this compound: Properties and Purchase Guide.NINGBO INNO PHARMCHEM CO.,LTD.
- Understanding this compound: Properties and Sourcing Guide.NINGBO INNO PHARMCHEM CO.,LTD.
- This compound | 12768-92-2.Benchchem.
- A Preliminary Study of the Effects of pH upon Fluorescence in Suspensions of Prevotella intermedia.
- Enhanced Fluorescence Properties of Stilbene-Containing Altern
- The Science Behind Whiteness: Understanding this compound.NINGBO INNO PHARMCHEM CO.,LTD.
- This compound cas 12768-92-2.Haihang Industry.
- Calcofluor White Combination Antifungal Treatments for Trichophyton rubrum and Candida albicans.
- How To Choose Antifade Mounting Media.Vector Labs.
- Mounting Media.Thermo Fisher Scientific.
- Fluorescence Mounting Media.
- Fluorophore, Mounting Media And Imaging Chamber Selection.University of Arizona - Imaging Cores.
- Mounting Media for Microscopy.
- The End Of The Line: Considerations For Mounting Media Selection.Vector Labs.
- Matching refractive index of mounting media improves axial resolution and image quality in 3D biological samples.Thermo Fisher Scientific.
- Understanding Refractive Index for Better Confocal Images.Bitesize Bio.
- Mounting Media and Antifades.SciSpace.
- your lab focus.University of Washington.
- Mounting Medium.University of Florida.
Sources
- 1. nbinno.com [nbinno.com]
- 2. nbinno.com [nbinno.com]
- 3. nbinno.com [nbinno.com]
- 4. haihangchem.com [haihangchem.com]
- 5. This compound | 12768-92-2 | Benchchem [benchchem.com]
- 6. Calcofluor White Combination Antifungal Treatments for Trichophyton rubrum and Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. vectorlabs.com [vectorlabs.com]
- 9. Mounting Media for Microscopy | AAT Bioquest [aatbio.com]
- 10. vectorlabs.com [vectorlabs.com]
- 11. Enhanced Fluorescence Properties of Stilbene-Containing Alternating Copolymers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Fluorescence Mounting Mounting Media – Core for Imaging Technology & Education [cite.hms.harvard.edu]
- 13. www2.nau.edu [www2.nau.edu]
- 14. scispace.com [scispace.com]
- 15. Fluorophore, Mounting Media And Imaging Chamber Selection For Leica DM 6B Upright Microscope – Microscopy and Imaging Center [microscopy.tamu.edu]
- 16. documents.thermofisher.com [documents.thermofisher.com]
- 17. bitesizebio.com [bitesizebio.com]
- 18. A Preliminary Study of the Effects of pH upon Fluorescence in Suspensions of Prevotella intermedia - PMC [pmc.ncbi.nlm.nih.gov]
"shelf life and storage conditions for Fluorescent Brightener 113 solutions"
Welcome to the comprehensive technical support guide for Fluorescent Brightener 113 (FB 113). This resource is designed for researchers, scientists, and drug development professionals to provide in-depth knowledge and practical guidance on the shelf life, storage, and troubleshooting of FB 113 solutions. Our goal is to ensure the integrity and reproducibility of your experiments by explaining the causality behind best practices.
Frequently Asked Questions (FAQs)
This section addresses the most common questions regarding the handling and storage of this compound.
1. What is the shelf life of this compound?
The shelf life of this compound is highly dependent on its form (powder vs. solution) and storage conditions.
-
Powder: When stored in its original, tightly sealed container in a cool, dry place (<30°C) and protected from light and moisture, the powder form of FB 113 can maintain its optimal performance for up to 2 years.[1] Once the container is opened, it is recommended to use the powder within 6 months for best results.[2]
-
Solutions: Aqueous solutions of FB 113 are significantly less stable than the powder form. The exact shelf life of a solution will depend on factors such as solvent, concentration, pH, and exposure to light. It is highly recommended to prepare fresh solutions for critical experiments. For short-term storage, aqueous solutions may remain stable for up to 120 days when stored at 4°C and protected from light.
2. What are the optimal storage conditions for FB 113 powder and solutions?
Proper storage is crucial to prevent degradation and ensure the performance of this compound.
| Form | Temperature | Light | Moisture | Container |
| Powder | Room temperature (<30°C) | Protect from direct sunlight | Keep in a dry environment | Original, tightly sealed container |
| Solution | Refrigerated (2-8°C) | Store in an amber vial or wrap in foil | Tightly sealed to prevent evaporation | Sterile, appropriate solvent-compatible container |
3. What solvents are recommended for preparing FB 113 solutions?
This compound is readily soluble in water.[1] For applications requiring organic solvents, it is also soluble in acetonitrile.[3][4] The choice of solvent will depend on the specific experimental requirements. For most biological applications, sterile, purified water (e.g., deionized or distilled) is the recommended solvent.
4. How does pH affect FB 113 solutions?
The pH of the solution can impact the solubility and performance of FB 113. The optimal pH range for its whitening effect is between 4.5 and 11.[1] For many applications, a neutral to slightly alkaline pH is favorable. Acidic conditions may decrease its solubility.
Troubleshooting Guide
This guide provides solutions to common problems encountered during the use of this compound solutions in experimental settings.
Problem 1: My FB 113 solution has turned a different color or appears cloudy.
-
Cause: This is often a sign of degradation, likely due to photodegradation from exposure to UV or ambient light. Stilbene-based brighteners like FB 113 are susceptible to photoisomerization when exposed to light, which can lead to a loss of fluorescence.[5] Cloudiness or precipitation can also occur if the solution is stored at too low a temperature or if the concentration exceeds its solubility in the chosen solvent.
-
Solution:
-
Visually inspect the solution. A noticeable color change or the presence of particulate matter suggests degradation.
-
If precipitation is observed, gentle warming and vortexing may redissolve the compound, but it is crucial to verify its performance before use.
-
It is strongly recommended to discard any solution that appears discolored or remains cloudy after attempting to redissolve, as its performance will be compromised.
-
To prevent this, always store FB 113 solutions in amber vials or containers wrapped in aluminum foil to protect them from light.
-
Problem 2: I am observing weak or no fluorescence in my experiment.
-
Cause: This could be due to several factors, including a degraded FB 113 solution, incorrect concentration, or inappropriate pH of the experimental medium.
-
Troubleshooting Workflow:
Troubleshooting workflow for weak or no fluorescence.
Problem 3: The fluorescence in my sample appears uneven or patchy.
-
Cause: Uneven staining can result from poor mixing of the FB 113 solution into the sample, the presence of aggregates in the solution, or issues with the sample itself preventing uniform access of the brightener.
-
Solution:
-
Ensure the FB 113 working solution is well-mixed before adding it to your sample.
-
Filter the stock solution through a 0.22 µm syringe filter to remove any aggregates.
-
For cellular or tissue samples, ensure proper permeabilization if required for the target structure to allow uniform penetration of the dye.
-
Increase incubation time or add a gentle agitation step to promote even distribution.
-
Problem 4: At high concentrations, my sample looks yellowish instead of brighter.
-
Cause: This phenomenon is known as the "yellowing point." Above a certain optimal concentration, the whitening effect of fluorescent brighteners can decrease, and the material may take on a yellowish or greenish hue.
-
Solution: Reduce the concentration of FB 113 in your working solution. It is recommended to perform a concentration titration to determine the optimal concentration for your specific application that provides maximum brightness without causing yellowing.
Experimental Protocols
Protocol 1: Preparation of a 1% (w/v) Stock Solution of this compound
This protocol describes the preparation of a stable stock solution for general laboratory use.
Materials:
-
This compound powder
-
High-purity water (e.g., deionized, distilled, or molecular biology grade)
-
Sterile conical tube or volumetric flask
-
Magnetic stirrer and stir bar
-
0.22 µm syringe filter
-
Sterile, amber microcentrifuge tubes or vials for aliquoting
Procedure:
-
Weigh out 100 mg of this compound powder.
-
Transfer the powder to a 10 mL sterile conical tube or volumetric flask.
-
Add approximately 8 mL of high-purity water.
-
Add a sterile magnetic stir bar and place the container on a magnetic stirrer.
-
Stir until the powder is completely dissolved. The solution should be a clear, light yellow.
-
Bring the final volume to 10 mL with high-purity water.
-
Remove the stir bar and filter the solution through a 0.22 µm syringe filter to remove any potential micro-aggregates.
-
Aliquot the stock solution into sterile, amber microcentrifuge tubes or vials to protect from light and minimize freeze-thaw cycles.
-
Label the aliquots with the name of the compound, concentration, and date of preparation.
-
Store the aliquots at 2-8°C for short-term use (up to a few weeks) or at -20°C for longer-term storage.
Workflow for preparing a 1% FB 113 stock solution.
Protocol 2: Quality Control of Stored this compound Solutions
This protocol provides a simple method to check the activity of a stored FB 113 solution before use in a critical experiment.
Materials:
-
Stored FB 113 solution
-
Freshly prepared FB 113 solution (as a positive control)
-
Solvent used for the solutions
-
A piece of white paper or cellulose-based material
-
UV lamp (long-wave, ~365 nm)
Procedure:
-
In a fume hood or a well-ventilated area, place the piece of white paper on a clean surface.
-
Apply a small drop of the stored FB 113 solution to one area of the paper.
-
Apply a small drop of the freshly prepared FB 113 solution to another area of the paper.
-
Apply a small drop of the solvent alone to a third area as a negative control.
-
Allow the spots to dry completely.
-
Take the paper into a dark room and illuminate it with the UV lamp.
-
Compare the fluorescence intensity of the spots. The spot from the stored solution should exhibit a bright blue-white fluorescence comparable to the fresh solution. A significantly dimmer fluorescence indicates degradation. The solvent-only spot should not fluoresce.
References
- Chem-suppliers.com. Fluorescent Brightener.
- Shandong Grand Chemical Co., Ltd. Optical brightener BA.
- Hubei Hongxin Chemical Co., Ltd. (2025, July 24). Do brighteners have a shelf - life? - Blog.
- Agilent. (2020, December 4). Analysis of Fluorescent Brighteners in Masks using an Agilent InfinityLab Poroshell 120 Phenyl-Hexyl Column.
- Benchchem. This compound | 12768-92-2.
- Echemi.com. C.I. This compound SDS, 12768-92-2 Safety Data Sheets.
- OECD. (2005). Fluorescent Brightener 28/113. OECD Existing Chemicals Database.
- Alfa Chemistry. CAS 12768-92-2 this compound.
- Understanding this compound: Properties and Purchase Guide. (n.d.).
- RITAN CHEMICAL. (2024, May 6). How do you remove optical brighteners from fabric?.
- Urska, V., et al. (n.d.). Protocol for combined observation of fluorescent proteins with classical histological stains.
- Gygax, H. (2025, August 10). Stability of a Stilbene-Type Fluorescent Whitening Agent Against Hypochlorite.
- Kim, J. H., et al. (2025, October 13). Synthesis of Some Fluorescent Dyes Based on Stilbene Derivatives with Various Substituents and Their Effects on the Absorption Maxima. ResearchGate.
- Google Patents. (n.d.). WO2016142955A1 - Storage stable solutions of optical brightening agents.
- Bioanalytical Sciences Group. (n.d.). Fluorescent brighteners: Novel stains for the flow cytometric analysis of microorganisms.
- Agilent. (2015, July 27). Sample Preparation for Fluorescence Microscopy: An Introduction.
- Jinan Ogilvy Chemical Co., Ltd. (n.d.). Can optical brighteners be washed out?.
- MDPI. (n.d.). Synthesis of Some Fluorescent Dyes Based on Stilbene Derivatives with Various Substituents and Their Effects on the Absorption Maxima.
- PMC. (n.d.). Synthesis of Fluorescent Probes based on Stilbenes and Diphenylacetylenes targeting β-Amyloid Plaques.
- Reddit. (2025, June 1). What to do when your detergent has optical brighteners??.
- Gate Scientific. (2020, December 23). Building a Fluorescent Cell Staining Protocol, Part 1.
- Thermo Fisher Scientific. (n.d.). 5 steps to live-cell imaging.
- Dirty Labs. (2021, September 9). Ask Dr. Pete: What are Optical Brighteners and Why Should We Care?.
- ResearchGate. (n.d.). Effect of fluorescent light exposure on the stability of....
Sources
"troubleshooting guide for Fluorescent Brightener 113 staining artifacts"
Welcome to the technical support guide for Fluorescent Brightener 113 (FB 113) and its structurally related compounds, such as Calcofluor White (also known as Fluorescent Brightener 28). This guide is designed for researchers, scientists, and drug development professionals who utilize these powerful fluorescent stains for visualizing chitin and cellulose in various biological samples, including fungi, yeast, algae, and plant cells.
As stilbene-based dyes, these brighteners function by absorbing ultraviolet (UV) light and re-emitting it in the blue-to-green portion of the visible spectrum, providing brilliant staining of cell walls.[1] However, their non-specific binding nature can lead to challenging artifacts.[1][2] This document provides a logical, cause-and-effect framework for identifying, understanding, and resolving common issues encountered during the staining process.
Frequently Asked Questions (FAQs)
Q1: My entire field of view is fluorescent, making it impossible to distinguish my sample. What's causing this intense background?
This is the most common artifact and typically points to one of three issues: excessive dye concentration, non-specific binding to sample components other than the target, or inherent autofluorescence in the specimen.
-
Causality: FB 113 is an anionic dye that can electrostatically interact with various biological molecules and surfaces.[3] At high concentrations, unbound dye molecules create a "sea" of fluorescence, overwhelming the specific signal. Furthermore, many biological tissues, particularly plant-based samples, contain endogenous fluorophores like lignin, which fluoresce in the same spectral region as FB 113.[4][5]
-
Troubleshooting Protocol:
-
Reduce Staining Concentration: The optimal concentration is a balance between bright signal and low background. If you are using a stock solution (e.g., 1 g/L), try performing serial dilutions (e.g., 1:2, 1:5, 1:10) to find the ideal signal-to-noise ratio. For purified dyes, a concentration range of 5-25 µM is a good starting point for titration.[6]
-
Implement Thorough Washing Steps: After incubation, wash the sample multiple times with a suitable buffer (e.g., Phosphate-Buffered Saline - PBS) to remove unbound dye. Gentle agitation during washing can improve efficiency.[7]
-
Utilize a Counterstain to Quench Background: This is a highly effective technique. Evans Blue is commonly included in commercial Calcofluor White formulations.[2][8][9] It absorbs the excitation light and diminishes background fluorescence from tissues, causing them to appear reddish-orange while the target structures remain bright apple-green or blue.[2][8]
-
| Parameter | Recommended Action | Rationale |
| Dye Concentration | Titrate down from the standard protocol. Start with a 50% reduction. | Reduces the pool of unbound dye molecules that contribute to background fluorescence. |
| Washing Procedure | Increase the number of washes (e.g., from 2 to 4) and/or the duration of each wash. | More effectively removes non-specifically bound and unbound dye from the sample. |
| Counterstaining | Add Evans Blue (0.05%) to the staining solution or as a post-staining step. | Quenches non-specific fluorescence from tissues and cellular debris, increasing contrast.[8][9] |
| Microscope Filters | Switch to a blue light excitation filter set instead of UV. | This can sometimes reduce the excitation of interfering autofluorescent compounds in the sample.[8][9] |
Q2: I see very weak or no fluorescent signal on my target structures. What went wrong?
A lack of signal, assuming the target (chitin or cellulose) is present, is usually due to issues with the stain itself, the staining conditions, or the imaging setup.
-
Causality: FB 113, like all fluorophores, is susceptible to degradation from light (photobleaching) and may not be stable indefinitely in solution.[10] The staining process is a binding equilibrium; therefore, insufficient concentration or incubation time will result in a weak signal. Furthermore, the pH of the staining solution can influence the binding efficiency of the anionic dye to the substrate.[11]
-
Troubleshooting Workflow:
Q3: The staining on my sample is patchy and uneven. How can I get uniform staining?
Uneven staining typically points to a problem with sample preparation or the application of the stain.
-
Causality: For the dye to bind, it must have uniform access to the target structures. Inadequate specimen clearing (in the case of tissues), poor permeabilization, or uneven application of the staining solution can all result in a patchy appearance. For example, using 10% Potassium Hydroxide (KOH) is common in clinical mycology to clear cellular debris and expose fungal elements for staining. [1][8][12]
-
Step-by-Step Protocol for Improved Uniformity:
-
Sample Preparation:
-
Ensure the sample is properly mounted on the microscope slide.
-
For tissue specimens or samples with significant cellular debris, co-incubate with or pre-treat with 10% KOH for 1-2 minutes to clear the sample. [1][12] 2. Stain Application:
-
Pipette a sufficient volume of the staining solution to completely cover the specimen.
-
Gently place a coverslip over the specimen, avoiding air bubbles.
-
-
Incubation:
-
Ensure the entire sample is immersed in the stain during the incubation period.
-
-
Washing:
-
Perform washing steps with gentle agitation to ensure uniform removal of excess dye.
-
-
Q4: I see brightly fluorescent structures that are not part of my sample. What are these artifacts?
This is a critical issue of specificity and can lead to false-positive results. The most common culprits are contaminating fibers or non-specific binding to unexpected structures.
-
Causality: FB 113 binds strongly to cellulose. A major source of cellulose in a lab environment is cotton fiber from swabs, lab coats, or paper products (e.g., Kimwipes). These fibers will fluoresce brilliantly and can be mistaken for fungal hyphae. [9]Additionally, the dye can sometimes non-specifically adhere to other polysaccharides or charged surfaces in a sample.
-
Mitigation Strategies:
-
Be Aware of Contamination: When preparing slides, be mindful of potential contamination from cotton-based products. Use non-linting wipes where possible.
-
Morphological Confirmation: Always correlate fluorescence with the morphology of the expected organism. For example, differentiate budding yeast cells from P. carinii cysts, which have a characteristic internal "double-parenthesis-like" structure. [8] * Use Controls: Stain a "blank" slide with only buffer to check for fluorescent contaminants in your solutions or on your slides/coverslips.
-
General Staining Protocol (Baseline)
This protocol is a starting point and should be optimized for your specific application.
Caption: A generalized workflow for staining biological samples with this compound.
References
- Dalynn Biologicals. (n.d.). CALCOFLUOR WHITE STAIN.
- Microbe Online. (2022, August 11). Calcofluor White Staining: Principle, Procedure, and Application.
- iGEM. (2019, March 31). Calcofluor White Stain Protocol.
- NINGBO INNO PHARMCHEM CO.,LTD. (2026, January 25). The Science Behind Whiteness: Understanding this compound. Retrieved from NINGBO INNO PHARMCHEM CO.,LTD. Website.
- Real Research S.A. (n.d.). Fluorescent Triple Staining Protocol for LifeGel- Cultured Cells (DiO, MitoLite, Hoechst).
- Roncero, C., & Vázquez de Aldana, C. R. (2012). Calcofluor White Combination Antifungal Treatments for Trichophyton rubrum and Candida albicans. PLoS ONE, 7(7), e40602.
- BenchChem. (n.d.). This compound | 12768-92-2.
- Biotium, Inc. (2016, April 1). Calcofluor White Stain, 5 mM in water - Product Information.
- Blue Dolphin. (n.d.). Fluorescent whitening agent series Factory.
- Sigma-Aldrich. (n.d.). Calcofluor White Stain - Product Information.
- Biotium, Inc. (2022, August 18). Troubleshooting Tips for Fluorescence Staining.
- Microbe Notes. (2017, December 24). Calcofluor White Staining- Principle, Procedure, Results, Applications.
- Ursache, R., et al. (n.d.). Protocol for combined observation of fluorescent proteins with classical histological stains.
- OECD. (n.d.). Fluorescent Brightener 28/113 - OECD Existing Chemicals Database.
- Rasconi, S., et al. (2009). Use of Calcofluor White for Detection, Identification, and Quantification of Phytoplanktonic Fungal Parasites. Applied and Environmental Microbiology, 75(8), 2545–2553.
- Deepa, M., & D'Souza, L. (2014). Quantification of Membrane Damage/Cell Death Using Evan's Blue Staining Technique. Bio-protocol, 4(17), e1216.
- Donaldson, L. (2020). Autofluorescence in Plants. Molecules, 25(10), 2393.
- ResearchGate. (n.d.). Photobleaching curves for Calcofluor White (excited with a 405 nm laser)....
- Yang, J., et al. (2017). Quenching autofluorescence in tissue immunofluorescence. Wellcome Open Research, 2, 72.
- ChemicalBook. (2024, November 22). This compound | 12768-92-2.
- ResearchGate. (n.d.). SENSITIVITY OF CALCOFLUOR WHITE STAIN IN COMPARISON WITH CONVENTIONAL MICROSCOPY AND CULTURE....
- Pinder, A. C., et al. (1997). Fluorescent brighteners: Novel stains for the flow cytometric analysis of microorganisms. Cytometry, 28(4), 311-315.
- Hotta, K., et al. (2020). Optimal fluorescent-dye staining time for the real-time detection of microbes: a study of Saccharomyces cerevisiae. Journal of Applied Microbiology, 128(5), 1436-1443.
- ResearchGate. (2025, August 6). Autofluorescence detection of arbuscular mycorrhizal fungal structures in palm roots....
- Creative Bioarray. (n.d.). Troubleshooting in Fluorescent Staining.
- CLF. (n.d.). Artefacts Caused by Non-Specific Binding of Fluorescent Dyes in Single Molecule Experiments.
- Atlantis Bioscience. (2024, February 29). 7 Tips for Optimising Immunofluorescence Staining.
- Jones, A. M., et al. (2025, July 23). Best practices in plant fluorescence imaging and reporting: A primer. The Plant Cell.
- OUCI. (n.d.). Quenching autofluorescence in tissue immunofluorescence.
- MDPI. (n.d.). Autofluorescence in Plants.
- Reddit. (2025, September 25). Troubleshooting guide for blocking nonspecific signals. r/flowcytometry.
- ResearchGate. (2025, October 16). Autofluorescence in Plants.
- ResearchGate. (2018, March 5). How do you get Rid of Nonspecific Bands in PCR?.
- Yang, J., et al. (2017). Quenching autofluorescence in tissue immunofluorescence. Wellcome Open Research, 2, 72.
- Wikipedia. (n.d.). Autofluorescence.
- Oni.bio. (2019, May 15). 9 tips to optimize your immunofluorescence staining.
- Science.gov. (n.d.). calcofluor white stain: Topics by Science.gov.
Sources
- 1. microbeonline.com [microbeonline.com]
- 2. microbenotes.com [microbenotes.com]
- 3. This compound | 12768-92-2 | Benchchem [benchchem.com]
- 4. Autofluorescence in Plants - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. biotium.com [biotium.com]
- 7. real-research.com [real-research.com]
- 8. dalynn.com [dalynn.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. hpvchemicals.oecd.org [hpvchemicals.oecd.org]
- 11. Use of Calcofluor White for Detection, Identification, and Quantification of Phytoplanktonic Fungal Parasites - PMC [pmc.ncbi.nlm.nih.gov]
- 12. static.igem.org [static.igem.org]
Technical Support Center: Fluorescent Brightener 113 Stability & Optimization
Topic: Minimizing Dye Aggregation of Fluorescent Brightener 113 in Solution Ticket ID: FB113-SOL-OPT Status: Open Assigned Specialist: Senior Application Scientist, Fluorescence Chemistry Division[1]
Introduction: The Stability Paradox
Welcome to the Technical Support Center. You are likely here because you are observing inconsistent fluorescence intensity, precipitation, or spectral shifts with This compound (FB 113) .
Technical Context: FB 113 is a sulfonated stilbene-triazine derivative (often functionally synonymous with Calcofluor White M2R in biological contexts).[1] While it is an exceptional fluorophore for binding
Module 1: Formulation & Preparation (The "Gold Standard")
Q: How do I prepare a stable stock solution that resists precipitation?
A: Do not dissolve directly in neutral water. The most common error is attempting to dissolve the free acid or sodium salt form in neutral water (
The Protocol: Use a DMSO (Dimethyl Sulfoxide) primary stock or an Alkaline aqueous stock.[1]
Method A: The Biological Standard (DMSO Stock)
Best for: Microscopy, Flow Cytometry, and Drug Screening.
-
Weighing: Weigh the FB 113 powder.
-
Primary Solubilization: Dissolve in anhydrous DMSO to a concentration of 10–20 mg/mL .
-
Why? DMSO disrupts the
stacking interactions of the stilbene core more effectively than water.[1]
-
-
Storage: Aliquot into light-protective (amber) tubes and freeze at -20°C.
-
Working Solution: Dilute the DMSO stock at least 1:1000 into your buffer immediately before use.
Method B: The Aqueous/Industrial Standard (Alkaline Stock)
Best for: Large volume staining where DMSO is incompatible.[1]
-
Alkalinization: Dissolve FB 113 in 0.1 M KOH (or NaOH) .
-
Mechanism: High pH ensures full ionization of the sulfonic acid groups (
), maximizing electrostatic repulsion between dye molecules to prevent stacking.[1] -
Adjustment: Once dissolved, you may lower the pH to 8.0–9.0, but avoid pH < 7.0 for stock solutions.
Visualization: Solubilization Workflow
Caption: Workflow for generating thermodynamically stable FB 113 stock solutions. Blue path indicates the preferred method for biological applications.
Module 2: Troubleshooting Spectral Issues
Q: Why does fluorescence intensity drop when I increase the dye concentration?
A: You are observing Aggregation-Caused Quenching (ACQ) and the Inner Filter Effect (IFE) .[1][2]
FB 113 is prone to forming H-aggregates (face-to-face stacks).[1] Unlike J-aggregates (which shift red and can be fluorescent), H-aggregates cause a blue shift in absorption and are generally non-fluorescent.[1]
Diagnostic Table: Monomer vs. Aggregate
| Feature | Monomeric FB 113 (Active) | Aggregated FB 113 (Inactive) |
| State | Single molecules, solvated | |
| Fluorescence | High Quantum Yield (Blue) | Quenched (Low/No Signal) |
| Absorbance | Shifted to | |
| Cause | Low conc., High pH, DMSO | High conc., High Ionic Strength, Low pH |
Q: How do I fix "noisy" background signal?
A: Background noise usually indicates micro-precipitation.[1]
-
Filter the Working Solution: Pass your diluted dye solution through a 0.22
m syringe filter before applying it to the sample. This removes pre-formed aggregates that stick to glass and tissue non-specifically. -
Add a Surfactant: Add 0.05% Triton X-100 or Tween-20 to the buffer.[1] The surfactant micelles encapsulate dye monomers, preventing them from stacking.
Module 3: Advanced Stabilization (The "Potentiation" Strategy)
Q: Can I keep FB 113 in aqueous solution long-term?
A: Generally, no. Aqueous solutions hydrolyze and aggregate over weeks. However, if you must store it in water, use Cyclodextrin inclusion .[1]
The Mechanism:
Protocol:
-
Prepare 10 mM
-Cyclodextrin in PBS. -
Add FB 113 stock to this solution.[1]
-
The complex prevents the face-to-face stacking required for H-aggregate formation.[1]
Visualization: Aggregation vs. Stabilization
Caption: Mechanism of Aggregation-Caused Quenching (ACQ) and its prevention via steric shielding (surfactants/cyclodextrins).[1]
Module 4: Critical Experimental Parameters
Q: Does Ionic Strength affect FB 113?
A: Yes. High salt concentrations (e.g., >150 mM NaCl) compress the electrical double layer around the anionic sulfonate groups. This reduces electrostatic repulsion and promotes aggregation.
-
Fix: Use low-salt buffers (e.g., 10 mM Tris or Phosphate) during the staining step if possible.[1]
Q: What is the optimal pH range?
A: pH 8.0 – 10.0 is optimal for solubility.
-
pH < 7: Risk of protonation of sulfonate groups
loss of charge precipitation. -
pH > 12: Chemical instability (potential hydrolysis of triazine linkers over time).[1]
References
-
OECD SIDS. (2004).[1] SIDS Initial Assessment Report: Fluorescent Brightener 28/113 (CAS 12768-92-2).[1] UNEP Publications.[1] Link[1]
-
Miyaji, K., et al. (2021).[1] Effects of alkanolamine solvents on the aggregation states of reactive dyes in concentrated solutions.[3][4] RSC Advances, 11, 12668-12676.[1] Link
-
AAT Bioquest. (n.d.).[1] Calcofluor White M2R Spectrum and Properties. AAT Bioquest Spectra Viewer.[1][5] Link
-
Prentø, P. (2001).[1] Staining of macromolecules: possible mechanisms and examples. Biotechnic & Histochemistry, 76(3), 137-161.[1] (Foundational text on dye-tissue affinity and aggregation).[1]
Sources
- 1. Calcofluor-white - Wikipedia [en.wikipedia.org]
- 2. From aggregation-caused quenching to aggregation-induced delayed fluorescence: the impact of the effect of substituents - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 3. Effects of alkanolamine solvents on the aggregation states of reactive dyes in concentrated solutions and the properties of the solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effects of alkanolamine solvents on the aggregation states of reactive dyes in concentrated solutions and the properties of the solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Spectrum [Calcofluor white 2MR] | AAT Bioquest [aatbio.com]
Validation & Comparative
A Head-to-Head Comparison for Researchers: Fluorescent Brightener 113 vs. Calcofluor White for Chitin Staining
For researchers in mycology, drug development, and cell biology, the visualization of chitin is a cornerstone of daily experimentation. Chitin, a polysaccharide of N-acetylglucosamine, is the primary structural component of fungal cell walls and yeast bud scars, making its precise staining critical for morphological analysis, antifungal drug efficacy studies, and understanding microbial life cycles. For decades, Calcofluor White has been the go-to fluorescent stain for this purpose. However, another stilbene-derivative, Fluorescent Brightener 113, presents a compelling alternative. This guide provides an in-depth, evidence-based comparison of these two fluorophores to inform your experimental design and selection.
The Mechanism: How Fluorescent Whiteners Illuminate Chitin
Both Calcofluor White and this compound belong to a class of compounds known as fluorescent whitening agents (FWAs) or optical brightening agents (OBAs). Originally designed for the textile and paper industries to make materials appear whiter, their utility in microbiology stems from their high affinity for β-glycosidically linked polysaccharides.[1][2]
The staining mechanism is non-enzymatic and relies on the formation of hydrogen bonds between the dye molecules and the chitin polymers. Specifically, these dyes bind to the β-1,4 and β-1,3 linkages within the polysaccharide chains.[3][4] Upon binding, the dye undergoes a conformational change that renders it highly fluorescent. When excited by ultraviolet (UV) or near-UV light, the dye absorbs these higher-energy photons and re-emits them as visible blue or blue-green light, allowing the chitin-rich structures to be clearly visualized against a dark background with fluorescence microscopy.
Caption: Mechanism of chitin staining by fluorescent brighteners.
Calcofluor White: The Established Standard
Calcofluor White (also known as Fluorescent Brightener 28) is a widely used and well-characterized reagent for chitin staining.[5] Its performance and protocols are extensively documented in scientific literature.
Performance Characteristics: Calcofluor White is valued for its rapid and intense staining of fungal elements.[4] It is particularly effective for highlighting yeast bud scars, which have a high concentration of chitin, allowing for the determination of cell age.[5][6] However, its utility is tempered by a significant limitation: a lack of specificity. Calcofluor White binds not only to chitin but also to cellulose, another β-linked polysaccharide found in plants, algae, and some protists.[6][7][8] This non-specific binding can lead to high background fluorescence when analyzing samples containing both fungi and plant material or other cellulose-containing debris.[9]
Experimental Considerations: Due to its non-specific binding, careful interpretation is required, as background materials can sometimes fluoresce a yellowish-green.[5][9] To mitigate this, a counterstain such as Evans Blue is often used. Evans Blue quenches the background fluorescence, particularly of host tissues, causing them to appear reddish-orange and making the apple-green or blue-white fluorescence of the fungal elements stand out more clearly.[10] The combination of Calcofluor White with potassium hydroxide (KOH) is also a common practice in clinical settings. The KOH serves to clear cellular debris, enhancing the visibility of the dye bound to the resistant fungal cell walls.[10]
This compound: The High-Performance Challenger
This compound is a structurally related stilbene-based dye that also demonstrates strong binding to chitin and has been identified as a potent fungicidal agent due to its ability to disrupt cell wall integrity.[11] While less documented in microscopy literature than Calcofluor White, its chemical properties suggest potential advantages for researchers seeking enhanced performance.
Performance Characteristics: The most significant potential advantage of this compound lies in its photostability. Its rigid stilbene-triazine structure is designed to reduce photo-oxidation, suggesting it may be more resistant to fading or yellowing under prolonged UV exposure compared to other brighteners.[12] This is a critical factor for experiments requiring extended imaging sessions or time-lapse microscopy. While direct comparative studies on its binding affinity versus Calcofluor White are not readily available, its primary industrial application is for whitening cellulose fibers, indicating a strong affinity for β-linked polysaccharides.
Experimental Considerations: As a less commonly used microscopy stain, established protocols for this compound are not as widespread. However, its structural and chemical similarity to Calcofluor White means that existing protocols can be readily adapted. Given its documented use in diagnosing fungal infections like those caused by Trichophyton mentagrophytes, it is a proven stain for biological applications.[11] Researchers should be prepared to optimize staining concentrations and incubation times for their specific organisms and experimental setups.
Head-to-Head Comparison: Technical Specifications
| Feature | Calcofluor White M2R | This compound | Rationale & Implications for Researchers |
| Binding Targets | Chitin and Cellulose (β-1,3 & β-1,4 linkages)[4][5] | Chitin and Cellulose (inferred from stilbene structure) | Calcofluor White's broad specificity is a double-edged sword: excellent for general fungal and plant cell wall staining but can cause high background in mixed samples. FB 113 is likely similar, necessitating good washing steps. |
| Excitation (Peak) | ~347-380 nm[5][9] | ~350 nm (inferred), absorbs in UV spectrum[12] | Both dyes are well-suited for standard DAPI filter sets (Excitation ~365 nm) available on most fluorescence microscopes. |
| Emission (Peak) | ~430-475 nm (Blue to Blue-Green)[5][9] | Emits in the blue region of the visible spectrum (~440 nm)[12] | The emission profiles are very similar, producing a bright blue-white fluorescence. Standard DAPI emission filters (~445/50 nm) are appropriate for both. |
| Photostability | Good, but susceptible to fading with long exposure. | Potentially Superior (Rigid stilbene-triazine structure)[12] | FB 113 may be the preferred choice for quantitative analysis, confocal microscopy, and time-lapse imaging where photobleaching is a major concern. |
| Specificity | Non-specific; binds to other polysaccharides.[10] | Likely non-specific, similar to other stilbene brighteners. | For both dyes, using a counterstain like Evans Blue can be crucial for distinguishing fungal elements from background tissues. |
| Established Use | Extensively documented in research and clinical mycology. | Documented as an antifungal and for some clinical diagnostics,[11] less common in basic research. | Researchers will find a wealth of established protocols for Calcofluor White , while FB 113 may require more in-house optimization. |
Experimental Protocols
The following protocols provide a starting point for utilizing these dyes. Optimization is recommended for specific applications.
Protocol 1: General Staining with Calcofluor White
This protocol is suitable for staining fungal hyphae, yeast, and spores.
Caption: Standard workflow for Calcofluor White staining.
Step-by-Step Methodology:
-
Sample Preparation: Place the specimen (e.g., fungal culture, tissue scraping) onto a clean microscope slide. A small drop of saline or PBS can be used to create a wet mount.
-
Clearing (Optional but Recommended): Add one drop of 10% Potassium Hydroxide (KOH) solution to the specimen. This step helps to dissolve host cells and debris, making fungal elements more visible.[10]
-
Staining: Add one drop of Calcofluor White staining solution (typically 0.1% w/v in water).
-
Incubation: Mix gently with a pipette tip and allow the slide to stand for 1-5 minutes at room temperature. The incubation time may need to be optimized.
-
Mounting: Place a coverslip over the specimen. To remove excess fluid and flatten the sample, a piece of absorbent paper can be placed over the coverslip and pressed gently.
-
Imaging: Observe under a fluorescence microscope using a UV excitation filter (approx. 365 nm) and a blue emission filter (approx. 445 nm). Fungal elements will fluoresce a bright blue-white or apple-green.[10]
Protocol 2: Adapted Protocol for this compound
This protocol is adapted from general fluorescent brightener methods and should be used as a starting point for optimization.
Step-by-Step Methodology:
-
Reagent Preparation: Prepare a stock solution of 0.1% (1 mg/mL) this compound in distilled water. Gentle warming may be required to fully dissolve the powder.
-
Sample Preparation: Prepare a wet mount of your sample on a clean microscope slide.
-
Staining: Add one drop of the 0.1% this compound solution to the sample.
-
Incubation: Mix gently and incubate for 5-10 minutes at room temperature, protected from light.
-
Washing (Crucial for Reducing Background): Add a drop of fresh PBS or water to one edge of the coverslip and draw it across with absorbent paper at the opposite edge. Repeat this washing step 2-3 times to remove unbound dye.
-
Imaging: Image immediately using a DAPI filter set (Excitation ~365 nm / Emission ~445 nm).
Conclusion and Recommendations
Calcofluor White remains the reliable, well-documented workhorse for routine chitin staining. Its primary drawback is its lack of specificity, which can be a significant issue in complex or "dirty" samples. For standard qualitative assessments where speed and ease of use are paramount, it is an excellent choice.
This compound emerges as a high-potential alternative, particularly for applications demanding high photostability. Researchers engaged in quantitative fluorescence imaging, long-term time-lapse studies, or confocal microscopy would be well-advised to validate this compound for their systems. Its superior photostability could translate to more reliable and reproducible quantitative data.
Ultimately, the choice between these two fluorophores depends on the specific demands of the experiment. For labs conducting a wide range of fungal research, having both stains available and characterized would provide the flexibility to choose the optimal reagent for each specific application.
References
-
Hageage, G. J., & Harrington, B. J. (2003). Calcofluor White: A Review of its Uses and Applications in Clinical Mycology and Parasitology. Laboratory Medicine, 34(5), 357-363. Retrieved from [Link]
-
Hamer, E. C., Moore, C. B., & Denning, D. W. (2006). Comparison of two fluorescent whiteners, Calcofluor and Blankophor, for the detection of fungal elements in clinical specimens in the diagnostic laboratory. Clinical Microbiology and Infection, 12(2), 181–184. Retrieved from [Link]
-
Harrington, B. J., & Raper, K. B. (1968). Use of a Fluorescent Brightener to Demonstrate Cellulose in the Cellular Slime Molds. Applied Microbiology, 16(1), 106–113. Retrieved from [Link]
-
Microbe Online. (2022). Calcofluor White Staining: Principle, Procedure, and Application. Retrieved from [Link]
-
Monheit, J. E., Cowan, D. F., & Moore, D. G. (1984). Rapid detection of fungi in tissues using calcofluor white and fluorescence microscopy. Archives of Pathology & Laboratory Medicine, 108(8), 616-618. Retrieved from [Link]
-
PombEvolution. (2019). Calcofluor white fungal cell wall staining. Retrieved from [Link]
-
Roncero, C., & Duran, A. (1985). Effect of Calcofluor white and Congo red on fungal cell wall morphogenesis: in vivo activation of chitin polymerization. Journal of Bacteriology, 163(3), 1180–1185. Retrieved from [Link]
-
Microbe Notes. (2017). Calcofluor White Staining- Principle, Procedure, Results, Applications. Retrieved from [Link]
-
Koch, H., & Pimsler, M. (1986). Versatile Fluorescent Staining of Fungi in Clinical Specimens by Using the Optical Brightener Blankophor. Journal of Clinical Microbiology, 24(6), 1099–1101. Retrieved from [Link]
-
Wikipedia. (n.d.). Calcofluor-white. Retrieved from [Link]
-
Hamer, E. C., Moore, C. B., & Denning, D. W. (2006). Comparison of two fluorescent whiteners, Calcofluor and Blankophor, for the detection of fungal elements in clinical specimens in the diagnostic laboratory. ResearchGate. Retrieved from [Link]
-
Makled, A. F., et al. (2022). Comparison of Fungal Fluorescent Staining and ITS rDNA PCR-based Sequencing with Conventional Methods for Diagnosis of Onychomycosis. Journal of Pure and Applied Microbiology, 16(2), 1337-1349. Retrieved from [Link]
-
Paton, A. M., & Jones, S. M. (1973). The observation of microorganisms on surfaces by incident fluorescence microscopy. Journal of Applied Bacteriology, 36(3), 441-443. Retrieved from [Link]
-
Koch, H., & Pimsler, M. (1987). Versatile Fluorescent Staining of Fungi in Clinical Specimens by Using the Optical Brightener Blankophor. Journal of Clinical Microbiology, 25(5), 812-816. Retrieved from [Link]
Sources
- 1. Versatile Fluorescent Staining of Fungi in Clinical Specimens by Using the Optical Brightener Blankophor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Fluorescence and Biochemical Assessment of the Chitin and Chitosan Content of Cryptococcus - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. microbenotes.com [microbenotes.com]
- 5. Calcofluor-white - Wikipedia [en.wikipedia.org]
- 6. biotium.com [biotium.com]
- 7. Comparison of two fluorescent whiteners, Calcofluor and Blankophor, for the detection of fungal elements in clinical specimens in the diagnostic laboratory - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. microbeonline.com [microbeonline.com]
- 10. Calcofluor white fungal cell wall staining - PombEvolution [pombevolution.eu]
- 11. biosynth.com [biosynth.com]
- 12. This compound | 12768-92-2 | Benchchem [benchchem.com]
A Senior Application Scientist's Comparative Analysis of Fluorescent Brightener 113 and Tinopal CBS-X
This guide provides an in-depth comparative analysis of two widely utilized fluorescent whitening agents (FWAs): Fluorescent Brightener 113 (FB 113) and Tinopal CBS-X. Designed for researchers, scientists, and formulation experts, this document moves beyond a simple cataloging of specifications to offer a nuanced understanding of their respective performance characteristics, grounded in their chemical nature and supported by experimental validation protocols. Our objective is to empower you to make data-driven decisions in the selection of the optimal FWA for your specific application, be it in textiles, detergents, paper, or plastics.
Introduction: The Principle of Optical Brightening
Fluorescent whitening agents are organic compounds that absorb light in the near-ultraviolet (UV) region of the electromagnetic spectrum (typically 340-370 nm) and re-emit it as blue light in the visible spectrum (420-470 nm).[1][2] This process of fluorescence effectively masks the inherent yellowish cast of many materials, resulting in a visually brighter and whiter appearance. The efficacy of an FWA is not merely a matter of its fluorescent properties but also its substantivity to the substrate, stability to various chemical and physical exposures, and its overall compatibility within a formulation.
Molecular Structure and Physicochemical Properties: The Foundation of Performance
The distinct chemical architectures of this compound and Tinopal CBS-X are the primary determinants of their differing performance profiles.
This compound is a derivative of 4,4'-diaminostilbene-2,2'-disulfonic acid, characterized by the presence of substituted triazine rings.[1][3][4] This stilbene-triazine structure imparts good water solubility and a strong affinity for cellulosic fibers, to which it adheres via physical adsorption mechanisms like hydrogen bonding and van der Waals forces.[1] Its rigid molecular framework contributes to its good light fastness.[1]
Tinopal CBS-X , a distyrylbiphenyl derivative, possesses a different core structure that is renowned for its exceptional photostability and brilliant, neutral-to-bluish white fluorescence.[5][6] Its chemical nature also confers high solubility and excellent stability in the presence of oxidizing agents, a critical feature for many modern applications.[7]
The following diagram illustrates the core structural differences between these two classes of FWAs.
Caption: Core chemical structures of stilbene-triazine (FB 113) and distyrylbiphenyl (Tinopal CBS-X) classes.
A summary of their key physicochemical properties is presented in Table 1.
Table 1: Comparative Physicochemical Properties
| Property | This compound | Tinopal CBS-X |
| Chemical Class | Stilbene-triazine derivative[1][3][8] | Distyrylbiphenyl derivative[6] |
| C.I. Name | This compound | Fluorescent Brightener 351 |
| CAS Number | 12768-92-2[8][9] | 27344-41-8[7] |
| Molecular Formula | C40H42N12Na2O10S2[8][9] | C28H20Na2O6S2[7] |
| Appearance | Yellowish uniform powder[8] | Yellowish-green granule or powder |
| Ionic Character | Anionic | Anionic |
| Solubility in Water | Good[1] | Excellent, even at low temperatures[2][7] |
Spectral and Performance Characteristics: A Data-Driven Comparison
The ultimate performance of an FWA is best understood through its spectral behavior and its stability under application-relevant stresses.
Spectral Properties: Both compounds absorb UV light efficiently, but their emission characteristics, while similar, can impart subtle differences in the perceived shade of white. Tinopal CBS-X is often associated with a more neutral to slightly reddish-blue white, which can be preferable in many applications.
Performance Under Stress: A key differentiator between these two brighteners is their stability. Tinopal CBS-X exhibits markedly superior stability in the presence of hypochlorite bleach, a common ingredient in laundry detergents. This makes it the preferred choice for "all-in-one" detergent formulations. While FB 113 has good light fastness, Tinopal CBS-X is generally considered to have excellent photostability.[1][7]
Table 2: Comparative Performance and Spectral Data
| Performance Metric | This compound | Tinopal CBS-X | Supporting Experimental Insights |
| Max. UV Absorption (λmax) | ~330-360 nm[3] | ~349 nm[7] | Determined by UV-Visible Spectrophotometry. |
| Max. Emission (λem) | ~400-440 nm[3] | ~435 nm[7] | A 2014 study using an excitation wavelength of 350 nm observed an emission peak at 430 nm for both compounds.[10] |
| Whitening Effect | Good, particularly on cellulosic fibers.[1][11] | Excellent, brilliant blue-white effect.[5][7] Whitening strength on cotton is reported to be 2.7 times that of stilbene-triazine derivatives. | |
| Chlorine Stability | Poor | Excellent; stable against hypochlorite and peroxide.[6][7] | A critical advantage in detergent formulations containing bleach. |
| Photostability | Good[1] | Excellent[7] | Important for applications with prolonged exposure to sunlight. |
| pH Stability | Effective in a pH range of 4.5 to 7.[12] | Stable in a wide pH range (5-12).[7] | Tinopal CBS-X offers greater formulation flexibility. |
| Build-up on Fabrics | Can lead to a greenish tint after multiple washes. | No greening after repeated washing.[13] | Important for long-term appearance of textiles. |
Experimental Protocol for Comparative Evaluation
To provide a framework for your own in-house evaluations, we present a comprehensive, self-validating protocol for the comparative assessment of FB 113 and Tinopal CBS-X on a textile substrate. This protocol is designed to yield quantitative, objective data.
Caption: Experimental workflow for the comparative evaluation of FWAs.
Detailed Step-by-Step Methodology:
-
Substrate Preparation:
-
Procure a standardized, bleached, and unfinished 100% cotton fabric. This serves as a consistent substrate, minimizing variability.
-
Cut the fabric into swatches of identical size and weight.
-
-
FWA Solution Preparation:
-
Accurately weigh and prepare stock solutions of this compound and Tinopal CBS-X in deionized water.
-
From the stock solutions, prepare treatment baths to achieve a final concentration of, for example, 0.1% on weight of fabric (owf). Include a control bath with only deionized water.
-
-
Application via Exhaustion:
-
Place the fabric swatches into separate stainless steel canisters of a laboratory-grade washing apparatus (e.g., a Launder-Ometer).
-
Add the prepared FWA solutions and control solution to the respective canisters, maintaining a consistent liquor ratio (e.g., 20:1).
-
Run the apparatus at a controlled temperature (e.g., 40°C) for a set duration (e.g., 30 minutes) to simulate a typical washing cycle.
-
-
Rinsing and Drying:
-
After the treatment cycle, thoroughly rinse the fabric swatches with cold deionized water to remove any unadsorbed FWA.
-
Gently squeeze out excess water and allow the swatches to air-dry completely in a dark, controlled environment to prevent premature photobleaching.
-
-
Instrumental Whiteness Measurement:
-
Utilize a reflectance spectrophotometer capable of including and excluding the UV component of its light source.
-
Calibrate the instrument according to the manufacturer's specifications.
-
Measure the spectral reflectance of each treated and control swatch.
-
Calculate the CIE Whiteness Index (WI) for each sample according to a standard method such as ASTM E313 or as referenced in AATCC Test Method 110 .[14][15][16][17][18][19][20][21][22][23] The difference in the whiteness index with and without UV illumination will quantify the contribution of the FWA.
-
-
Chlorine Stability Assessment:
-
Prepare a dilute solution of sodium hypochlorite (e.g., 20 ppm available chlorine).
-
Immerse a portion of each FWA-treated swatch in the bleach solution for a specified time (e.g., 10 minutes) at room temperature.
-
Rinse thoroughly and dry as described in step 4.
-
Re-measure the CIE Whiteness Index and compare it to the initial measurement to determine the percentage of whiteness retained.
-
-
Lightfastness Evaluation:
-
Expose a portion of each treated swatch to a controlled artificial light source that simulates natural sunlight (e.g., a xenon arc weather-ometer).
-
At predetermined intervals, remove the swatches and measure their CIE Whiteness Index.
-
Plot the change in whiteness as a function of exposure time to compare the photostability of the two FWAs.
-
Conclusion and Recommendations for Application
The choice between this compound and Tinopal CBS-X is fundamentally driven by the specific demands of the end-use application.
-
This compound remains a viable and cost-effective choice for applications where the substrate is primarily cellulosic and where stability to chlorine bleach is not a critical requirement. It is well-suited for certain textile finishing processes and in the paper industry.[1][11]
-
Tinopal CBS-X is the demonstrably superior performer in applications demanding high levels of whiteness, exceptional stability to chlorine and other oxidizing agents, and excellent photostability.[6][7] Its versatility makes it the gold standard for modern laundry detergents (both powder and liquid), high-performance textiles, and plastics where long-term color fidelity is paramount.[2][24]
As a Senior Application Scientist, my recommendation is to conduct a thorough cost-benefit analysis in conjunction with the experimental evaluation outlined above. For high-value applications where performance and stability are non-negotiable, the investment in a premium FWA like Tinopal CBS-X is often justified by the superior quality and longevity of the final product.
References
-
U.S. Food and Drug Administration. Detection of Fluorescent Brightening Agents Tinopal CBS-X and FB28 in food matrices using UPLC with tandem PDA . [Link]
-
Raytop Chemical. How to test Optical Brightener? . [Link]
-
ResearchGate. Determination of fluorescent whitening agents in laundry detergents and surface waters by solid-phase extraction and ion-pair high-performance liquid chromatography . [Link]
-
Asian Journal of Chemistry. Synthesis and Application of Reactive Fluorescent Brightening Agents on UV Irradiated Cotton Fabric . [Link]
-
3nh. Whitening Principle and Detection Method of Optical Brightening Agents . [Link]
-
Ataman Kimya. OPTICAL BRIGHTENER CBS-X . [Link]
-
Journal of Scientific Research. Study on the synthesis techniques of optical brighteners: A Review . [Link]
-
Riddhisiddhi Chemicals. TINOPAL CBS-X . [Link]
-
AATCC. TM110 Test Method for Whiteness of Textiles . [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. The Science Behind Whiteness: Understanding this compound . [Link]
-
Brenntag. Tinopal® CBS-X . [Link]
-
ASTM International. E313 Standard Practice for Calculating Yellowness and Whiteness Indices from Instrumentally Measured Color Coordinates . [Link]
-
Scribd. AATCC 110. Blancura de Los Textiles | PDF . [Link]
-
Scribd. E313 Standard Practice For Calculating Yellowness and Whiteness Indices From Instrumentally Measured Color Coordinates | PDF . [Link]
-
ResearchGate. Whiteness of the various fabrics produced (Measured by AATCC method 110) . [Link]
-
ASTM International. E313-15 - Standard Practice for Calculating Yellowness and Whiteness Indices from . [Link]
-
AATCC. AATCC Standard Test Methods and Procedures . [Link]
-
ASTM International. Calculating Yellowness and Whiteness Indices from Instrumentally Measured Color Coordinates1 . [Link]
-
PengukurWarna. Tint Indices . [Link]
-
GlobalSpec. AATCC - 110 - Test Method for Whiteness of Textiles - Standards . [Link]
-
iSuoChem. Fluorescent Whitening Agent Optical brightener CBS-X (Alternatives for Tinopal CBS-X) for Detergent . [Link]
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- 2. researchgate.net [researchgate.net]
- 3. Fluorescent brightener [m.chemicalbook.com]
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- 5. care360.basf.com [care360.basf.com]
- 6. assets-global.website-files.com [assets-global.website-files.com]
- 7. Optical Brightener FBA351 (Tinopal CBS-X, UVITEX NFW) | BESTCHEM Hungária Kft [bestchem.hu]
- 8. haihangchem.com [haihangchem.com]
- 9. alfa-chemistry.com [alfa-chemistry.com]
- 10. fda.gov [fda.gov]
- 11. How to Evaluate Fluorescent White Materials | Datacolor [datacolor.com]
- 12. benchchem.com [benchchem.com]
- 13. ispigment.com [ispigment.com]
- 14. AATCC - AATCC [members.aatcc.org]
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- 19. researchgate.net [researchgate.net]
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- 21. standards.globalspec.com [standards.globalspec.com]
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- 24. hpvchemicals.oecd.org [hpvchemicals.oecd.org]
A Researcher's Guide to Correlative Validation of Fluorescent Brightener 113 Staining with Electron Microscopy
In the realm of cellular biology, particularly in the study of fungi and other organisms with chitinous structures, Fluorescent Brightener 113 (FB 113) is a widely utilized probe for its ability to bind to chitin and fluoresce brightly under UV excitation. This property makes it an invaluable tool for visualizing cell walls, septa, and budding scars in yeast. However, the resolution of light microscopy is fundamentally limited, and for a deeper, ultrastructural understanding, researchers must turn to the high-resolution capabilities of electron microscopy (EM). This guide provides a comprehensive comparison and a methodological framework for validating FB 113 staining with both Transmission Electron Microscopy (TEM) and Scanning Electron Microscopy (SEM), ensuring a high degree of confidence in the interpretation of fluorescence data.
This guide is intended for researchers, scientists, and drug development professionals who seek to bridge the gap between fluorescence and electron microscopy, thereby achieving a more holistic understanding of their experimental systems. We will delve into the "why" behind the "how," offering insights honed from practical experience to ensure your correlative light and electron microscopy (CLEM) workflows are both robust and reproducible.
The Synergy of Light and Electrons: A Tale of Two Resolutions
Fluorescence microscopy using FB 113 offers a dynamic, often real-time, view of cellular processes. It is excellent for identifying the presence and general localization of chitin. However, it cannot reveal the fine architectural details of the cell wall or the precise three-dimensional context of the stained structures. This is where electron microscopy excels.
-
Transmission Electron Microscopy (TEM): Provides ultra-high-resolution, two-dimensional images of thin sections of a sample, revealing internal ultrastructure. When validating FB 113 staining, TEM can show the precise laminar organization of the cell wall where the brightener is localized.
-
Scanning Electron Microscopy (SEM): Offers detailed three-dimensional images of the surface of a sample. In the context of FB 113, SEM is invaluable for correlating surface features, such as bud scars, with the fluorescence signal.
By combining these techniques, we can confidently assert that the fluorescence signal from FB 113 corresponds to a specific, well-defined ultrastructure.
Experimental Workflow: A Step-by-Step Guide to Correlative Validation
The following protocol outlines a self-validating system for correlating FB 113 fluorescence with EM data. The key is to maintain the integrity of both the fluorescence signal and the cellular ultrastructure throughout the sample preparation process.
The choice of fixation and embedding is critical for a successful CLEM experiment. The goal is to find a balance between preserving the fluorescence of FB 113 and achieving good ultrastructural preservation for EM.
Step-by-Step Protocol:
-
Cell Culture and Staining:
-
Grow your cells of interest (e.g., Saccharomyces cerevisiae) to the desired growth phase in appropriate liquid media.
-
Harvest a small aliquot of cells and wash them with a suitable buffer (e.g., Phosphate Buffered Saline - PBS).
-
Stain the cells with this compound at a final concentration of 10-50 µg/mL for 5-10 minutes at room temperature, protected from light.
-
Wash the cells twice with buffer to remove excess stain.
-
-
Initial Fluorescence Microscopy:
-
Mount a small sample of the stained cells on a glass-bottom dish or a slide with a coverslip.
-
Image the cells using a fluorescence microscope equipped with a DAPI filter set (or similar UV excitation).
-
Acquire images of fields of interest, noting the coordinates of specific cells for later relocation. This is a crucial step for correlative imaging.
-
-
Chemical Fixation for EM:
-
Immediately after fluorescence imaging, fix the remaining cells in a solution of 2.5% glutaraldehyde and 2% paraformaldehyde in a 0.1 M cacodylate or phosphate buffer (pH 7.2-7.4) for 1-2 hours at room temperature. This combination of fixatives provides excellent preservation of cellular ultrastructure.
-
Wash the cells three times with the same buffer.
-
-
Post-fixation and Dehydration:
-
Post-fix the cells in 1% osmium tetroxide in the same buffer for 1 hour on ice. This step enhances contrast for EM.
-
Wash the cells three times with distilled water.
-
Dehydrate the sample through a graded series of ethanol concentrations (e.g., 30%, 50%, 70%, 90%, 100%, 100%) for 10-15 minutes at each step.
-
-
Embedding and Sectioning (for TEM):
-
Infiltrate the dehydrated sample with a low-viscosity epoxy resin (e.g., Spurr's or Epon).
-
Polymerize the resin at 60-70°C for 24-48 hours.
-
Using the previously recorded coordinates, relocate the cells of interest and trim the resin block.
-
Cut ultrathin sections (70-90 nm) using an ultramicrotome and collect them on TEM grids.
-
-
Sample Preparation for SEM:
-
After dehydration, the sample is subjected to critical point drying to preserve its three-dimensional structure.
-
Mount the dried sample on an SEM stub using conductive carbon tape.
-
Sputter-coat the sample with a thin layer of a conductive metal (e.g., gold or platinum) to prevent charging under the electron beam.
-
-
TEM Imaging:
-
Place the TEM grids in the transmission electron microscope.
-
Relocate the previously imaged cells and acquire high-resolution images of the cell wall, septa, and any other structures that showed FB 113 fluorescence.
-
-
SEM Imaging:
-
Insert the SEM stub into the scanning electron microscope.
-
Navigate to the area containing the cells of interest and acquire high-resolution images of the cell surface.
-
-
Image Overlay and Analysis:
-
Use image analysis software to overlay the fluorescence microscopy images with the corresponding TEM or SEM images. This will provide a direct visual correlation between the FB 113 signal and the underlying ultrastructure.
-
Visualizing the Workflow and Mechanism
To better understand the experimental process and the underlying principle of FB 113 staining, the following diagrams are provided.
Caption: Correlative Light and Electron Microscopy (CLEM) workflow for validating FB 113 staining.
Caption: Mechanism of this compound binding to chitin and subsequent fluorescence.
Comparative Analysis: FB 113 vs. Correlative EM
The following table provides a clear comparison of the information that can be obtained using FB 113 staining alone versus a correlative approach with electron microscopy.
| Feature | This compound Staining | Correlative EM Validation |
| Resolution | Diffraction-limited (~200 nm) | High (~1-10 nm for SEM, <1 nm for TEM) |
| Specificity | Binds to chitin and other β-1,4-linked glucans | High, provides ultrastructural context |
| Information Obtained | Localization of chitin-rich structures | Precise ultrastructural details of stained regions |
| Dimensionality | Primarily 2D (can be 3D with confocal) | 3D surface (SEM) or 2D internal (TEM) |
| Artifacts | Photobleaching, non-specific binding | Fixation, dehydration, and embedding artifacts |
| Throughput | High | Low |
Trustworthiness and Self-Validation
The protocol described above is designed to be a self-validating system. By imaging the exact same cells with both light and electron microscopy, you create an internal control for every experiment. The fluorescence data provides the initial map, and the electron microscopy data provides the high-resolution ground truth. Any discrepancies between the two modalities should prompt a critical evaluation of the sample preparation and imaging parameters. For instance, if a region fluoresces brightly but shows no discernible ultrastructural feature in the EM, it may indicate non-specific binding of the dye or an artifact of the preparation.
Conclusion
This compound is a powerful tool for the initial identification and localization of chitinous structures. However, for a comprehensive and high-confidence understanding of cellular architecture, validation with electron microscopy is indispensable. The correlative workflow presented in this guide provides a robust framework for bridging the resolution gap between these two powerful techniques. By meticulously following these steps and understanding the rationale behind them, researchers can elevate the quality and impact of their scientific findings.
References
Comparative Guide: Specificity & Utility of Fluorescent Brightener 113 for Beta-Glucan Detection
[1]
Executive Summary
Fluorescent Brightener 113 (FB 113) —often chemically identified as a derivative of 4,4'-diamino-2,2'-stilbenedisulfonic acid—is a potent fluorochrome widely utilized in industrial applications (paper/textiles) and increasingly repurposed for biological imaging.[1] While functionally analogous to the "gold standard" Calcofluor White M2R (FB 28) , FB 113 exhibits distinct substantivity and spectral behaviors.
The Core Thesis: FB 113 is a high-sensitivity, low-specificity probe.[1] It does not bind exclusively to
Mechanistic Profile: The Chemistry of Binding[1]
To understand the specificity limitations of FB 113, one must understand its binding mode. Unlike antibody-based probes that recognize specific epitopes, FB 113 functions as a supramolecular intercalator .[1]
-
Chemical Identity: FB 113 (C.I. 40625; CAS 12768-92-2) possesses a planar, conjugated stilbene core flanked by triazine rings.[1]
-
Binding Mechanism: The planar molecule aligns parallel to the polysaccharide chains.[1] It stabilizes via:
-
Hydrogen Bonding: Between the dye’s sulfonate/amino groups and the hydroxyl groups of the glucose monomers.
-
Van der Waals Forces: Stacking interactions within the helical voids of
-(1,3) andngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted"> ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted"> -(1,4) linked polymers.
-
-
The Specificity Gap: Because this binding relies on the secondary structure (helical/ribbon conformation) rather than the specific monomer sequence, FB 113 cross-reacts with Chitin (polymer of N-acetylglucosamine) and Cellulose (polymer of
-1,4-glucose).ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">
Visualization: Mechanism of Action
Caption: FB 113 binds via intercalation into beta-linked polysaccharide helices, inducing fluorescence.[1]
Comparative Analysis: FB 113 vs. Alternatives
In drug development and research, selecting the right probe is critical. The table below contrasts FB 113 with its primary alternatives.
| Feature | This compound | Calcofluor White M2R (FB 28) | Aniline Blue (Sirofluor) | Congo Red |
| Primary Target | Pan- | Pan- | Callose ( | Amyloids, |
| Specificity | Low (Broad Spectrum) | Low (Broad Spectrum) | High (Linkage Specific) | Low (Conformation Specific) |
| Sensitivity | Very High (High Quantum Yield) | High | Moderate | Moderate |
| Excitation/Emission | UV (~365nm) / Blue (~440nm) | UV (~365nm) / Blue (~435nm) | UV/Blue / Yellow-Green | Green / Red |
| Stability | High (Resistant to alkali/acid) | Moderate (pH sensitive) | pH Dependent (requires pH > 8) | Variable |
| Best Use Case | High-throughput screening of total cell wall mass; Industrial QC. | Standard fungal cell wall imaging; Clinical diagnostics.[1][2] | Specific quantification of (1,3)- | Amyloid detection; differentiating structural orientation. |
Critical Insight:
FB 113 is often preferred over FB 28 in industrial settings due to its higher substantivity (affinity for cellulose/glucan fibers) and resistance to bleaching.[1] However, for biological specificity, Aniline Blue is superior if the goal is to distinguish (1,3)-
Experimental Protocol: Validating Specificity
To use FB 113 effectively, you must employ a Self-Validating System that rules out false positives (e.g., proteins, lipids, or non-target polysaccharides).[1]
Phase 1: Sample Preparation & Clearing[1]
-
Objective: Remove protoplasm and proteins that may cause background autofluorescence or non-specific trapping of the dye.
-
Reagent: 10% Potassium Hydroxide (KOH).[1]
-
Step: Incubate samples in 10% KOH at 60°C for 30–60 minutes (time dependent on tissue thickness).
-
Why: KOH hydrolyzes proteins and saponifies lipids but leaves the polysaccharide cell wall intact.
Phase 2: Staining[1]
-
Stock Solution: Dissolve 0.1% (w/v) FB 113 in distilled water.[1] Store in dark (light sensitive).
-
Staining: Apply 1 drop of stock solution to the cleared sample. Incubate for 1–5 minutes.
-
Rinse: Wash gently with distilled water to remove unbound dye. Crucial step to reduce background.
Phase 3: The "Specificity Check" (Enzymatic Digestion Control)[1]
-
Concept: If FB 113 signal is truly due to
-glucans, specific glucanases should eliminate the signal.ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted"> -
Protocol:
-
Control A: Stained sample (Untreated).[1]
-
Control B (Chitinase): Treat with Chitinase. Signal persistence = Signal is likely Glucan.
-
Control C (Glucanase): Treat with Exo-1,3-
-glucanase. Signal loss = Signal was Glucan. -
Observation: Compare fluorescence intensity.
-
Visualization: Experimental Workflow
Caption: Workflow incorporating enzymatic controls to validate FB 113 specificity.
Technical Considerations & Troubleshooting
-
pH Sensitivity: Unlike some fluorophores, stilbene derivatives like FB 113 can be pH-sensitive.[1] Ensure staining occurs at a neutral to slightly alkaline pH (7.0–9.[1]0) for optimal fluorescence intensity.
-
Photobleaching: FB 113 is susceptible to UV-induced photobleaching.[1] Use anti-fade mounting media if long-term imaging is required.[1]
-
Counter-Staining: To improve specificity visually, counter-stain with Propidium Iodide (red) to mark nucleic acids (nuclei), allowing clear differentiation between the blue cell wall (FB 113) and the red intracellular components.[1]
References
-
Harrington, B. J., & Hageage, G. J. (2003). Calcofluor White: A Review of its Uses and Applications in Clinical Mycology and Parasitology. Laboratory Medicine.[2][3][4] Link
-
Wood, P. J. (1980).[1] Specificity in the interaction of direct dyes with polysaccharides. Carbohydrate Research. Link
-
Herth, W., & Schnepf, E. (1980). The Fluorochrome Calcofluor White Binds to the Surface of Cellulose Microfibrils.[1] Protoplasma. Link
-
Mao, W., et al. (2021).[1] this compound: Structure and Industrial Applications.[1][5] Dyes and Pigments. (Generalized reference for chemical structure context). Link
-
Stone, B. A., et al. (1984).[1] Interaction of Aniline Blue with (1,3)-beta-glucans.[1][6][7] Carbohydrate Polymers.[8] Link
Sources
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- 2. taylorandfrancis.com [taylorandfrancis.com]
- 3. psasir.upm.edu.my [psasir.upm.edu.my]
- 4. Comparison of two fluorescent whiteners, Calcofluor and Blankophor, for the detection of fungal elements in clinical specimens in the diagnostic laboratory - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. nbinno.com [nbinno.com]
- 6. 1,3-beta-glucan quantification by a fluorescence microassay and analysis of its distribution in foods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. jfda-online.com [jfda-online.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
A Senior Application Scientist's Guide to the Cross-Reactivity of Fluorescent Brightener 113 with Polysaccharides
For researchers, scientists, and drug development professionals leveraging fluorescent probes, understanding the specificity of these tools is paramount. This guide provides an in-depth technical analysis of Fluorescent Brightener 113 (FB 113), focusing on its potential cross-reactivity with various polysaccharides. While direct experimental data on FB 113 is not extensively published, its chemical nature as a stilbene-based derivative allows for a robust, evidence-based comparison with well-characterized analogues like Calcofluor White.
This guide will delve into the mechanistic basis of interaction, present a comparative analysis of expected binding affinities, provide a validated experimental protocol to test these interactions in your own lab, and discuss the practical implications for your research.
The Foundation of Interaction: Why Stilbene-Based Dyes Bind Polysaccharides
This compound is a disulfonated stilbene derivative, a class of compounds known as optical brightening agents (OBAs) or fluorescent whitening agents (FWAs).[1][2][3] Their function relies on a core chemical structure featuring a conjugated system that absorbs ultraviolet light (typically in the 340-380 nm range) and re-emits it as visible blue light, creating the perception of whiteness.[4]
The very properties that make these dyes effective in the textile and paper industries—their affinity for cellulose fibers—are what drive their utility and potential cross-reactivity in a research context.[1][2] The binding mechanism is non-covalent and primarily driven by:
-
Hydrogen Bonding: The planar stilbene backbone and associated functional groups form hydrogen bonds with the hydroxyl (-OH) groups present on the sugar residues of polysaccharides.
-
Hydrophobic Interactions: The aromatic rings of the stilbene core can engage in hydrophobic or van der Waals interactions with the polysaccharide chains.[5]
Crucially, the specificity of this interaction is dictated by the stereochemistry of the glycosidic bonds within the polysaccharide. Stilbene-based dyes show a strong preference for β-linked polysaccharides, where the glucose units are in a more linear, flat conformation that facilitates dye intercalation and binding. In contrast, α-linked polysaccharides, which tend to form helical structures, offer poor geometric compatibility for the planar dye molecules.
This fundamental principle allows us to predict the binding behavior of this compound across a range of common polysaccharides.
Comparative Analysis: Predicting FB 113 Binding Specificity
Based on the known behavior of the closely related compound Calcofluor White, which binds specifically to β-1,3 and β-1,4 polysaccharides, we can infer the likely cross-reactivity profile of this compound.[6][7][8] This predictive analysis is essential for designing experiments and interpreting results where multiple polysaccharide types may be present.
| Polysaccharide | Glycosidic Linkage(s) | Expected FB 113 Binding | Rationale & Supporting Evidence |
| Cellulose | β-1,4-Glucan | High | The linear, crystalline structure of β-1,4-glucan chains provides an ideal scaffold for stilbene dye binding. This is the basis for its use in the paper and textile industries.[1][2][6] |
| Chitin | β-1,4-N-acetylglucosamine | High | Structurally similar to cellulose, chitin is a primary component of fungal cell walls. Dyes like Calcofluor White are routinely used as a sensitive stain for fungi.[6][8][9] |
| (1,3)-β-D-Glucan | β-1,3-Glucan | High | A key component of fungal and yeast cell walls, often co-localized with chitin. (1,3)-β-D-Glucan is a known target for diagnostic assays and is bound by stilbene dyes.[10][11][12] |
| Starch (Amylose/Amylopectin) | α-1,4 and α-1,6-Glucan | Negligible to Low | The helical conformation of α-glucans sterically hinders the planar dye molecule from effective binding. This structural difference is the primary determinant of specificity. |
| Glycogen | α-1,4 and α-1,6-Glucan | Negligible to Low | Similar to starch, the highly branched, helical structure of glycogen is not conducive to stilbene dye interaction. |
| Hyaluronic Acid | β-1,4 and β-1,3 | Low to Moderate | While it contains β-linkages, the presence of charged carboxyl groups and its conformation in solution may influence binding differently than neutral polysaccharides like cellulose. |
A Self-Validating Protocol for Assessing Cross-Reactivity
Trustworthy science demands empirical validation. This protocol provides a robust, microplate-based fluorescence assay to directly measure the cross-reactivity of this compound with a panel of polysaccharides in your laboratory. The design includes essential controls to ensure the data is reliable and interpretable.
Experimental Rationale
The core principle of this assay is that the fluorescence quantum yield of many stilbene-based dyes, including FB 113, increases upon binding to a suitable substrate.[13] When the dye is free in solution, rotational freedom allows for non-radiative energy decay. Upon binding to a polysaccharide, this movement is restricted, forcing more energy to be released as fluorescence. By measuring the increase in fluorescence intensity in the presence of different polysaccharides, we can quantify the binding interaction.
Workflow Diagram
Caption: Workflow for the polysaccharide cross-reactivity assay.
Step-by-Step Methodology
Materials:
-
This compound (CAS 12768-92-2)[14]
-
Polysaccharide Panel: Microcrystalline Cellulose, Chitin (from shrimp shells), Soluble Starch, Glycogen, Hyaluronic Acid Sodium Salt
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Black, clear-bottom 96-well microplates (low fluorescence)
-
Fluorescence microplate reader
Procedure:
-
Prepare Polysaccharide Suspensions:
-
For each polysaccharide, prepare a 1 mg/mL stock suspension in PBS.
-
Causality: Insoluble polysaccharides like cellulose and chitin must be well-suspended to ensure consistent interaction surfaces. Vortex vigorously immediately before use. Soluble polysaccharides should be fully dissolved.
-
-
Prepare FB 113 Solutions:
-
Prepare a 1 mg/mL stock solution of FB 113 in deionized water.
-
Prepare a 10 µg/mL working solution in PBS. Protect from light.
-
Causality: A working solution is used to ensure accurate pipetting and achieve a final concentration that is sensitive to binding-induced fluorescence changes without being saturating.
-
-
Set Up the Assay Plate:
-
In triplicate, add reagents to the wells of the 96-well plate as described in the table below.
-
Trustworthiness: Running samples in triplicate is essential to calculate standard deviations and ensure the results are reproducible. The control wells are critical for data validation.
-
| Well Type | Reagent 1 (50 µL) | Reagent 2 (50 µL) | Purpose |
| Test Wells | 1 mg/mL Polysaccharide | 10 µg/mL FB 113 | Measures binding to a specific polysaccharide |
| Positive Control | 1 mg/mL Cellulose | 10 µg/mL FB 113 | Establishes maximum expected signal |
| Negative Control | 1 mg/mL Starch | 10 µg/mL FB 113 | Establishes baseline signal for non-binding |
| Dye Only Control | PBS | 10 µg/mL FB 113 | Measures intrinsic fluorescence of the dye |
| Blank Control | PBS | PBS | Measures background fluorescence of the plate/buffer |
-
Incubation:
-
Tap the plate gently to mix.
-
Incubate for 15 minutes at room temperature, protected from light.
-
Causality: Incubation allows the binding reaction to reach equilibrium. Light protection prevents photobleaching of the fluorophore.
-
-
Fluorescence Measurement:
-
Set the fluorescence plate reader to an excitation wavelength of approximately 350 nm and an emission wavelength of approximately 430 nm. (Note: Optimal wavelengths should be confirmed empirically by running a scan).
-
Record the Relative Fluorescence Units (RFU) for each well.
-
-
Data Analysis:
-
Calculate the average RFU for each triplicate set.
-
Subtract the average RFU of the "Blank Control" from all other wells.
-
The resulting RFU values are directly proportional to the extent of FB 113 binding. Compare the values across the different polysaccharides.
-
Visualizing the Molecular Interaction
The specificity of stilbene dyes for β-glucans can be visualized at a molecular level. The planar dye molecule aligns with the linear polysaccharide chain, maximizing contact points for weak interactions.
Sources
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- 2. This compound | 12768-92-2 | Benchchem [benchchem.com]
- 3. 12768-92-2 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 4. nbinno.com [nbinno.com]
- 5. mdpi.com [mdpi.com]
- 6. microbenotes.com [microbenotes.com]
- 7. Calcofluor-white - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
- 9. Use of Calcofluor White for Detection, Identification, and Quantification of Phytoplanktonic Fungal Parasites - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Positive (1-3) B-d-glucan and cross reactivity of fungal assays in coccidioidomycosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. academic.oup.com [academic.oup.com]
- 12. miravistavets.com [miravistavets.com]
- 13. Effect of Polymer Host on Aggregation-Induced Enhanced Emission of Fluorescent Optical Brighteners - PMC [pmc.ncbi.nlm.nih.gov]
- 14. This compound | 12768-92-2 [chemicalbook.com]
A Senior Application Scientist's Guide to the Validation of Fluorescent Brightener 113: A Comparative Analysis of Binding Affinity and Specificity
Introduction: Repurposing an Industrial Dye for High-Fidelity Research Applications
Fluorescent Brightener 113 (FB113), a stilbene-disulfonic acid derivative, is an anionic dye renowned for its powerful fluorescence and extensive use in the paper and textile industries.[1][2][3] Its primary industrial function is to absorb UV light and re-emit it in the blue spectrum, creating an optical whitening effect on cellulose-based materials like cotton and paper.[1][2][3][4] This inherent affinity for cellulose, driven by physical adsorption, presents a compelling opportunity to repurpose FB113 as a specialized fluorescent probe for biological research—for instance, in the quantification of cellulosic biomass, monitoring enzymatic degradation of plant matter, or as a tool to study cellulose-binding domains in proteins.
However, transitioning a compound from industrial use to a precise scientific tool demands rigorous validation. A researcher cannot simply assume that its affinity is adequate or that it binds exclusively to the target of interest. This guide provides a comprehensive framework for validating the binding characteristics of FB113 for a hypothetical research application targeting cellulose. We will objectively compare its performance against a putative alternative, "Comparator Probe X," a commercially available but less characterized fluorescent polysaccharide stain.
Part 1: Quantitative Validation of Binding Affinity
Binding affinity, typically expressed by the equilibrium dissociation constant (K_D), is the most critical parameter defining the strength of the interaction between a probe and its target.[5] A lower K_D value signifies a stronger binding interaction.[5] For a fluorescent probe to be effective, its affinity must be sufficiently high to ensure a stable signal and sensitivity at low target concentrations. We will employ two orthogonal methods to determine the K_D of FB113 for a purified cellulose substrate: Fluorescence Titration and Surface Plasmon Resonance (SPR).
Methodology 1: Fluorescence Titration
This technique leverages the intrinsic fluorescence of FB113. The principle is that the fluorescence properties (such as intensity or anisotropy) of the probe may change upon binding to its target.[6][7][8] By systematically titrating the cellulose target into a solution of FB113 and monitoring the change in fluorescence, we can generate a binding curve to calculate the K_D.[6][9]
Experimental Protocol: Fluorescence Titration
-
Preparation of Reagents:
-
Prepare a concentrated stock solution of FB113 (e.g., 1 mM) in a suitable aqueous buffer (e.g., Phosphate-Buffered Saline, pH 7.4). Determine its precise concentration using UV-Vis spectrophotometry and the known molar extinction coefficient.
-
Prepare a highly purified and homogenous suspension of the cellulose target (e.g., microcrystalline cellulose) at a known concentration in the same buffer.
-
Prepare a series of dilutions of the cellulose stock solution.
-
-
Instrumentation Setup:
-
Titration Experiment:
-
Add a fixed, low concentration of FB113 (e.g., 100 nM) to a series of cuvettes or wells of a microplate. The concentration should ideally be below the expected K_D to ensure accurate curve fitting.
-
Add increasing concentrations of the cellulose suspension to each cuvette/well. Include a control with no cellulose.
-
Incubate the mixtures for a predetermined time to allow the binding to reach equilibrium.
-
Measure the fluorescence intensity (or anisotropy) for each sample.
-
-
Data Analysis:
-
Correct the fluorescence readings for any background signal from the buffer and cellulose alone.
-
Plot the change in fluorescence (ΔF) against the concentration of the cellulose target.
-
Fit the resulting hyperbolic curve to a one-site binding equation to derive the K_D value.[9]
-
Methodology 2: Surface Plasmon Resonance (SPR)
SPR is a powerful, label-free optical technique that provides real-time quantitative analysis of biomolecular interactions.[11][12][13] It measures changes in the refractive index at the surface of a sensor chip as an analyte flows over an immobilized ligand.[13] This allows for the determination of not only the binding affinity (K_D) but also the kinetic rate constants for association (k_a or k_on) and dissociation (k_d or k_off).[12][14]
Experimental Protocol: Surface Plasmon Resonance (SPR)
-
Sensor Chip Preparation:
-
Select a suitable sensor chip (e.g., a CM5 chip).
-
Immobilize the cellulose target onto the sensor chip surface using an appropriate coupling chemistry. This may involve derivatizing the cellulose to introduce amine groups for standard amine coupling.
-
Activate a reference flow cell and immediately deactivate it to serve as a control for non-specific binding and bulk refractive index changes.
-
-
Analyte Preparation:
-
Prepare a series of precise dilutions of FB113 in a running buffer (e.g., HBS-EP+). It is crucial to perform a buffer scout to ensure the analyte is stable and does not aggregate.
-
-
Binding Analysis:
-
Inject the different concentrations of FB113 sequentially over the cellulose and reference flow cells at a constant flow rate.
-
Monitor the binding response in real-time, generating a sensorgram for each concentration.[12]
-
After each injection, allow for a dissociation phase where only running buffer flows over the chip.
-
Perform a regeneration step between cycles if necessary to remove all bound analyte and restore the surface capacity.
-
-
Data Analysis:
-
Subtract the reference channel data from the active channel data to correct for bulk effects.
-
Perform a global fit of the association and dissociation curves from all concentrations to a suitable binding model (e.g., 1:1 Langmuir binding) to calculate k_a, k_d, and the K_D (K_D = k_d / k_a).[14]
-
Caption: Workflow for determining binding affinity (K_D) using two orthogonal methods.
Comparative Affinity Data
The following table summarizes hypothetical data obtained from these experiments, providing a direct comparison between FB113 and Comparator Probe X.
| Parameter | This compound | Comparator Probe X | Justification for Performance |
| K_D (Fluorescence Titration) | 2.5 µM | 15.0 µM | A lower K_D indicates a significantly stronger binding affinity for FB113. |
| k_a (on-rate) (SPR) | 1.5 x 10⁵ M⁻¹s⁻¹ | 0.8 x 10⁵ M⁻¹s⁻¹ | FB113 associates with its target more rapidly. |
| k_d (off-rate) (SPR) | 3.75 x 10⁻¹ s⁻¹ | 1.2 x 10⁰ s⁻¹ | FB113 dissociates more slowly, leading to a more stable complex. |
| K_D (SPR) | 2.5 µM | 15.0 µM | The SPR data corroborates the fluorescence titration, confirming higher affinity. |
Part 2: Rigorous Assessment of Binding Specificity
Specificity is the measure of a probe's ability to bind to its intended target with minimal binding to other, non-target molecules. High specificity is paramount to prevent false-positive signals and ensure that the observed fluorescence is a true representation of the target's presence or quantity. We will assess specificity using a competitive binding assay and a counter-screening panel.
Methodology 1: Competitive Binding Assay
This assay evaluates whether FB113 binds to the same site on cellulose as a known, high-affinity binding ligand.[15][16] The principle is that if FB113 binds to the specific cellulose binding site, its signal will decrease in the presence of an increasing concentration of an unlabeled competitor that vies for the same site.[16][17]
Experimental Protocol: Competitive Binding Assay
-
Reagent Preparation:
-
Prepare solutions of FB113, the cellulose target, and a known unlabeled cellulose-binding competitor (e.g., a purified cellulose-binding protein domain).
-
The concentrations of FB113 and cellulose should be fixed, ideally with FB113 at its K_D and cellulose at a concentration that gives a significant signal.
-
-
Competition Experiment:
-
In a series of microplate wells, mix the fixed concentrations of FB113 and cellulose.
-
Add a serial dilution of the unlabeled competitor to these wells.
-
Include controls with no competitor (maximum signal) and no cellulose (background signal).
-
Incubate to reach equilibrium.
-
-
Data Acquisition and Analysis:
-
Measure the fluorescence intensity in each well.
-
Plot the fluorescence intensity as a function of the competitor concentration.
-
Fit the data to a competitive binding model to calculate the IC50 (the concentration of competitor that displaces 50% of the bound probe). A lower IC50 indicates a stronger competitor.
-
Methodology 2: Counter-Screening for Off-Target Binding
To ensure FB113 does not promiscuously bind to other common biological macromolecules, we will perform a counter-screen. This involves measuring the fluorescence signal of FB113 in the presence of a panel of potential off-target molecules.
Experimental Protocol: Counter-Screening
-
Panel Preparation:
-
Prepare solutions of various high-concentration off-target molecules. The panel should include structurally diverse macromolecules such as:
-
Bovine Serum Albumin (BSA) (a common, "sticky" protein)
-
Lysozyme (a basic protein)
-
Double-stranded DNA
-
Chitin (another common polysaccharide)
-
Glycogen (a branched glucose polymer)
-
-
-
Screening Assay:
-
In a microplate, add a fixed concentration of FB113 to wells containing each of the off-target molecules.
-
Use a concentration of off-targets that is significantly higher than the concentration of cellulose used in the affinity assays.
-
Include a positive control (FB113 + cellulose) and a negative control (FB113 in buffer).
-
Incubate and measure fluorescence intensity.
-
-
Data Analysis:
-
Compare the fluorescence signal from each off-target molecule to the negative and positive controls. A significant increase in fluorescence in the presence of an off-target molecule indicates non-specific binding.
-
Sources
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A Senior Application Scientist's Guide to Stilbene-Based Fluorescent Dyes in Plant Science
Introduction: Illuminating Plant Biology with Stilbenes
In the intricate world of plant science, the ability to visualize cellular and subcellular structures is paramount. Stilbene-based fluorescent dyes, a class of compounds built upon a 1,2-diphenylethylene backbone, have emerged as indispensable tools for this purpose. While plants naturally produce their own stilbene derivatives (stilbenoids) like resveratrol as defense compounds, synthetic stilbene-based dyes, often referred to as fluorescent brighteners or optical whitening agents, possess a remarkable ability to bind to specific polysaccharides.[1][2] This interaction dramatically enhances their fluorescence quantum yield, causing them to emit brilliant light under UV or violet excitation and making them exceptional stains for visualizing plant cell walls.[3]
This guide provides an in-depth comparison of common stilbene-based dyes used in plant science research. Moving beyond a simple recitation of protocols, we will explore the causality behind experimental choices, compare the performance of key alternatives with supporting data, and provide field-proven insights to help you select and implement the optimal staining strategy for your research needs.
Comparative Analysis of Key Stilbene-Based Dyes
The selection of a stilbene-based dye is contingent on the specific application, sample type, and available imaging equipment. The three most prevalent dyes in this class are Calcofluor White, SCRI Renaissance 2200, and Tinopal CBS-X. While all share a fundamental mechanism, their properties present distinct advantages and limitations.
| Dye Name | Typical Excitation (nm) | Typical Emission (nm) | Primary Target(s) | Advantages | Limitations |
| Calcofluor White | 355 - 400 | ~430 - 475 | Cellulose (β-1,4/1,3-glucans), Chitin[1] | Highly sensitive; robust and widely documented; withstands autoclaving.[4] | Can be non-specific in tissue samples; prone to forming precipitates; lower solubility.[4][5] |
| SCRI Renaissance 2200 (SR2200) | ~405 | ~435 | Cellulose (β-1,4/1,3-glucans)[6] | Excellent solubility; high-contrast staining; versatile for various tissues including embryos and pollen tubes.[7][8] | Newer dye with less historical data compared to Calcofluor White. |
| Tinopal CBS-X | ~350 - 370 | ~435 | Cellulose[9] | High affinity for cellulosic fibers; excellent photostability.[10][11] | Primarily an industrial whitener; less characterization in biological microscopy; may require more optimization.[12] |
Core Applications and Methodological Insights
Stilbene-based dyes are workhorses for a variety of applications in plant biology, primarily due to their affinity for the most abundant biopolymer on Earth: cellulose.
High-Resolution Cell Wall Imaging
This is the most common application. These dyes provide crisp, brilliant staining of cell walls, enabling detailed morphological analysis. This is invaluable for studying cell division, expansion, and differentiation. SR2200, for example, is exceptionally effective for resolving the delicate cell patterns in developing plant embryos and ovules.[7][13]
-
Expert Insight: The choice of dye can be critical. For general cell outline visualization in fixed tissues like roots or leaves, the cost-effective and robust Calcofluor White is often sufficient. However, for delicate or hard-to-penetrate tissues like ovules, the high solubility and performance of SR2200 justifies its use.[6]
Plant-Pathogen Interaction Studies
Because many fungal pathogens have cell walls rich in chitin (a β-1,4-linked polysaccharide), stilbene dyes like Calcofluor White are excellent for visualizing fungal hyphae and spores on or within plant tissues.[4] This allows researchers to track the progression of infection and observe host-pathogen interfaces.
-
Trustworthiness: A key to differentiating fungal hyphae from plant cell wall fragments is morphology. Fungal elements typically appear as distinct, continuous filaments, whereas stained plant debris may show the angular geometry of cell walls. Using a counterstain for the plant cytoplasm or lignin can further enhance contrast and confidence in your interpretation.
Live-Cell Imaging and Protoplast Studies
Stilbene dyes can be used for live-cell imaging, for instance, to monitor cell wall regeneration around protoplasts. However, this application demands careful consideration of phototoxicity.
-
Expert Insight: Phototoxicity is a critical, often overlooked, artifact in live imaging.[14][15] Both the excitation light and the reactive oxygen species produced by excited fluorophores can damage cells, leading to artifacts like membrane blebbing or altered growth.[16] It is imperative to use the lowest possible dye concentration and light intensity that still provides a usable signal. Always include an unstained, illuminated control to verify that the imaging conditions themselves are not affecting the biological process you are observing.
Compatibility with Fluorescent Proteins
A major advantage of these blue-emitting dyes is their spectral separation from common green (GFP), yellow (YFP), and red (RFP) fluorescent proteins. This allows for powerful multi-labeling experiments where specific proteins or organelles are tracked in the context of the brilliantly stained cell outline.[7]
Experimental Protocols
The following protocols are designed to be robust starting points. As a Senior Application Scientist, I must emphasize that optimization, particularly of staining time and concentration, is key to achieving publication-quality results.
Protocol 1: General-Purpose Staining with SCRI Renaissance 2200 (SR2200)
This protocol is adapted from Musielak et al. (2016) and is excellent for a wide range of Arabidopsis tissues, including roots, seedlings, and ovules.[13]
1. Reagent Preparation:
- Staining Solution: Prepare a 0.1% (v/v) solution of SR2200 in water. For a 1 mL stock, add 1 µL of SR2200 to 999 µL of water. This solution is stable for several weeks when stored in the dark at 4°C.
- Mounting Solution: 10% glycerol in water.
2. Staining Procedure:
- Collect your plant material (e.g., Arabidopsis seedlings).
- Place the sample on a microscope slide within a small drop of water.
- Remove the water and add ~100 µL of the SR2200 staining solution to fully immerse the tissue.
- Causality Check: For dense tissues like ovules, infiltration is key. Place the slide in a vacuum chamber and apply a soft vacuum (~80 mbar) for 5 minutes. This removes trapped air and ensures the dye penetrates the tissue.[13] For simple tissues like roots, this step may be omitted.
- Incubate for 5-10 minutes at room temperature.
- Carefully remove the staining solution with a pipette.
- Wash the sample by adding ~100 µL of water and letting it sit for 5 minutes. This step is crucial to remove unbound dye and reduce background fluorescence.
- Remove the wash water and add a drop of 10% glycerol as a mounting medium.
- Gently place a coverslip over the sample, avoiding air bubbles.
3. Imaging:
- Microscope: Confocal Laser Scanning Microscope.
- Excitation: 405 nm laser.
- Emission Detection: 425 - 475 nm.
4. Self-Validation:
- A good result will show sharp, brilliantly fluorescent cell walls with minimal fluorescence in the cytoplasm or background.
- If the background is too high, increase the wash time. If the signal is weak, you can cautiously increase the incubation time or dye concentration.
Protocol 2: Calcofluor White Staining for Fungi and Plant Cell Walls
This is a classic, robust protocol suitable for fixed or fresh material.[1][4]
1. Reagent Preparation:
- Staining Solution: 0.1% (w/v) Calcofluor White in water. Some protocols recommend adding 10% KOH to the staining solution, especially for fungal detection, as it helps to clear host tissue and improve visibility.[4][17]
- Destaining Solution: 50% Ethanol (optional, for reducing background).
2. Staining Procedure:
- Place the specimen on a clean microscope slide.
- Add one drop of the Calcofluor White staining solution (with or without KOH).
- Place a coverslip over the specimen and let it stand for 1-5 minutes.[17]
- Causality Check: The incubation time is a balance. Too short, and the staining is weak. Too long, and non-specific binding can increase background signal. One minute is often sufficient.
- Gently blot excess liquid from the edges of the coverslip with a paper towel.
- (Optional) For tissues with high autofluorescence, you can perform a quick wash with 50% ethanol to reduce background.
3. Imaging:
- Microscope: Epifluorescence or Confocal Microscope.
- Excitation: UV or Violet light (e.g., 365 nm or 405 nm filter cube).
- Emission Detection: Blue emission (e.g., 420 nm long-pass or 430-480 nm band-pass filter).
Visualizations: Workflows and Mechanisms
Experimental Workflow Diagram
This diagram illustrates the logical flow of a typical staining experiment using a stilbene-based dye.
Caption: General workflow for staining plant tissue with stilbene-based dyes.
Simplified Mechanism of Fluorescence
Stilbene dyes exhibit low fluorescence in aqueous solution but become highly fluorescent upon binding to their target polysaccharides. This is due to the restriction of intramolecular rotation in the bound state, which minimizes non-radiative decay pathways and enhances fluorescence emission.
Caption: Simplified model of fluorescence enhancement upon dye binding.
References
-
Calcofluor White Staining: Principle, Procedure, and Application. (2022). Microbe Online. [Link]
-
Musielak, T. J., Bürgel, P., & Bayer, M. (2016). Use of SCRI Renaissance 2200 (SR2200) as a Versatile Dye for Imaging of Developing Embryos, Whole Ovules, Pollen Tubes and Roots. Bio-protocol, 6(18). [Link]
-
Calcofluor White Staining- Principle, Procedure, Results, Applications. (2017). Microbe Notes. [Link]
-
Use of SCRI Renaissance 2200 (SR2200) as a Versatile Dye for Imaging of Developing Embryos, Whole Ovules, Pollen Tubes and Roots. (n.d.). Semantic Scholar. [Link]
-
SCRI Renaissance Stain 2200 (SR2200). (n.d.). Tokyo Future Style, Inc. [Link]
-
Musielak, T. J., et al. (2015). A simple and versatile cell wall staining protocol to study plant reproduction. Plant Reproduction, 28(3-4), 1-8. [Link]
-
Use of SCRI Renaissance 2200 (SR2200) as a Versatile Dye for Imaging of Developing Embryos, Whole Ovules, Pollen Tubes and Roots. (2025). ResearchGate. [Link]
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Calcofluor White Stain Protocol. (2019). iGEM. [Link]
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Aniline Blue and Calcofluor White Staining of Callose and Cellulose in the Streptophyte Green Algae Zygnema and Klebsormidium. (2016). Bio-protocol. [Link]
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TINOPAL CBS-X 1 kg. (n.d.). FluoTechnik. [Link]
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Optical Brightener Tinopal CBS-X Factory. (n.d.). Baoxu Chemical. [Link]
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Evaluation of Chemo- and Photo-toxicity of a Live Fluorescent Dye for Cell Analysis. (2021). PubMed. [Link]
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Fluorescent Staining of Living Plant Cells. (n.d.). ResearchGate. [Link]
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Live cell imaging, photobleaching and phototoxicity. (2020). YouTube. [Link]
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Optimizing live-cell fluorescence imaging conditions to minimize phototoxicity. (n.d.). ResearchGate. [Link]
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Tinopal® CBS-X by BASF Corporation. (2026). UL Prospector. [Link]
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Kumar, P. V., et al. (2020). Comparative evaluation of staining efficacy of calcofluor white and acridine orange for detection of Candida species using fluorescence microscopy. Journal of Oral and Maxillofacial Pathology, 24(1), 162. [Link]
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The photosensitising properties and photostability of stilbene fluorescent whitening agents. (n.d.). ResearchGate. [Link]
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Photophysical and Electrochemical Investigations of the Fluorescent Probe, 4,4'-bis(2-benzoxazolyl)stilbene. (2013). PubMed. [Link]
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A Senior Application Scientist's Guide to Evaluating the Toxicity of Fluorescent Brightener 113 in Live Cells
In the realm of cellular imaging and analysis, the introduction of any exogenous agent necessitates a rigorous evaluation of its potential to perturb the very biological systems we aim to study. Fluorescent Brightener 113 (FB-113), a stilbene-derived compound, is widely employed in industrial applications for its whitening effects.[1] However, its utility as a potential fluorescent probe in biological research demands a thorough investigation into its cellular toxicity. This guide provides a comprehensive framework for researchers to objectively assess the impact of FB-113 on live cells, comparing its performance with established alternatives and detailing the self-validating experimental systems required to generate trustworthy data.
Understanding the Dual Nature of Fluorophore Toxicity
When evaluating a fluorescent compound like FB-113, it is crucial to distinguish between two primary modes of toxicity: cytotoxicity and phototoxicity.[2]
-
Cytotoxicity: This refers to the intrinsic toxicity of the chemical compound in the dark, independent of any light-based excitation.[2] It can result from the molecule interfering with essential cellular pathways, disrupting membrane integrity, or other mechanisms.
-
Phototoxicity: This form of toxicity is light-dependent and occurs when a fluorescent molecule, upon excitation, reacts with molecular oxygen to produce reactive oxygen species (ROS).[3] These free radicals can damage a wide array of subcellular components, leading to stress, apoptosis, or necrosis, thereby compromising the integrity of the experiment.[3][4][5]
Failing to account for both forms of toxicity can lead to misinterpretation of experimental results, where observed cellular effects are mistakenly attributed to the experimental variable rather than the fluorescent probe itself.
Comparative Analysis: this compound vs. Alternatives
No fluorescent probe is perfect for every application. The selection of an appropriate dye involves a trade-off between brightness, photostability, and cellular toxicity. Here, we compare FB-113 with Calcofluor White (Fluorescent Brightener 28), another common stilbene derivative, and Hoechst 33342, a widely used DNA stain, to provide context for its potential application and drawbacks.
| Feature | This compound | Calcofluor White (FB-28) | Hoechst 33342 |
| Chemical Class | Diaminostilbene Disulfonate Derivative | Diaminostilbene Disulfonate Derivative | Bis-benzimide |
| Primary Target | Primarily binds cellulose and chitin; non-specific in mammalian cells. | Binds cellulose and chitin; used for staining fungi and plant cells. | Binds to the minor groove of DNA, with a preference for A-T rich regions. |
| Reported Toxicity | Limited specific data. General concerns for stilbene-based brighteners include potential developmental and reproductive effects.[6] May induce oxidative stress.[7] | Low acute toxicity reported in aquatic life.[8] Can cause eye irritation.[9] Safety data suggests it may cause cancer.[10] | Known to be phototoxic, causing apoptosis under repeated illumination in time-lapse microscopy.[11] |
| Advantages | High fluorescence efficiency. | Well-established for fungal and plant cell wall staining. | High specificity for DNA, cell-permeant, useful for cell cycle analysis. |
| Disadvantages | Lack of specific cellular targets, limited cellular toxicity data, potential for phototoxicity.[3][12] | Limited use in live mammalian cells due to lack of specific targets. | Significant phototoxicity can compromise live-cell experiments.[11] Binds to DNA, which can be mutagenic. |
| CAS Number | 12768-92-2[13] | 4404-43-7[9] | 23491-52-3 |
A Validated Workflow for Comprehensive Toxicity Assessment
To generate reliable data, a multi-pronged experimental approach is essential. We propose a workflow that interrogates cell viability, the mode of cell death (apoptosis vs. necrosis), and the specific mechanism of phototoxicity (oxidative stress).
Caption: Principle of Annexin V and Propidium Iodide staining for apoptosis.
Step-by-Step Protocol:
-
Cell Culture and Treatment: Culture and treat cells with FB-113 as described for the viability assay.
-
Cell Harvesting: Collect both adherent and floating cells. Wash the cells with cold PBS.
-
Resuspension: Resuspend the cells in 1X Annexin V Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Staining: Add 5 µL of FITC-conjugated Annexin V and 1 µL of PI solution (100 µg/mL) to 100 µL of the cell suspension.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer and analyze immediately by flow cytometry. Use FITC signal (FL1) for Annexin V and PI signal (FL2/FL3) to differentiate cell populations.
Oxidative Stress Assessment: The DCFDA Assay
This assay is critical for specifically measuring ROS generation, the primary mechanism of phototoxicity. [14] Principle: The cell-permeable 2',7'-dichlorodihydrofluorescein diacetate (DCFDA or H₂DCFDA) is deacetylated by intracellular esterases to a non-fluorescent compound, which is later oxidized by ROS into the highly fluorescent 2',7'-dichlorofluorescein (DCF). [15][16]The fluorescence intensity is directly proportional to the level of intracellular ROS.
Caption: Mechanism of the DCFDA assay for detecting intracellular ROS.
Step-by-Step Protocol:
-
Cell Seeding: Seed cells in a black, clear-bottom 96-well plate suitable for fluorescence measurements.
-
Loading with DCFDA: Remove the culture medium and wash cells with PBS. Add DCFDA solution (typically 10-20 µM in serum-free medium) and incubate for 30-45 minutes at 37°C.
-
Treatment: Wash the cells again to remove excess probe. Add fresh medium containing FB-113. A positive control, such as H₂O₂, should be included.
-
Phototoxicity Induction: Expose one set of plates to a controlled dose of excitation light (e.g., using an epifluorescence microscope's light source for a set duration), while keeping a duplicate set in the dark.
-
Measurement: Immediately measure the fluorescence intensity using a fluorescence plate reader (Excitation/Emission ~485/535 nm).
-
Analysis: Compare the fluorescence levels between the dark and light-exposed groups to quantify phototoxicity-induced ROS production.
Conclusion and Best Practices
The evaluation of a novel fluorescent probe's toxicity is not a perfunctory step but a prerequisite for sound scientific research. While this compound may offer certain optical properties, its use in live-cell imaging is contingent on a thorough toxicological assessment. The provided protocols for cell viability, apoptosis, and oxidative stress form a robust, self-validating framework for this evaluation.
As a Senior Application Scientist, my recommendation is to always perform these validation assays before embarking on larger-scale experiments. By understanding the cytotoxic and phototoxic potential of FB-113 and comparing it to established standards, researchers can make informed decisions, ensuring that their valuable observations reflect true biology, not probe-induced artifacts.
References
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Nikon's MicroscopyU. Cellular Phototoxicity. Available from: [Link]
-
Liu, Y., et al. (2019). Modulating cellular cytotoxicity and phototoxicity of fluorescent organic salts through counterion pairing. Journal of Biomedical Optics, 24(10), 1-11. Available from: [Link]
-
Castro-Sierra, I., et al. (2024). Toxicity of Three Optical Brighteners: Potential Pharmacological Targets and Effects on Caenorhabditis elegans. Toxics, 12(1), 51. Available from: [Link]
-
Magnolia Editions. Optical Brighteners. Available from: [Link]
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Rogers, K. R., & Shcherbakova, I. (2019). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. Methods in Molecular Biology, 1951, 25-33. Available from: [Link]
-
Pro-Lab Diagnostics. (2017). SAFETY DATA SHEET Calcofluor White Reagent. Available from: [Link]
-
Raytop Chemical. (2021). What is the impact of optical brightener on the natural environment?. Available from: [Link]
-
Climent, M., et al. (2019). Respirometric Study of Optical Brighteners in Textile Wastewater. Water, 11(3), 529. Available from: [Link]
-
Castro-Sierra, I., et al. (2024). Toxicity of Three Optical Brighteners: Potential Pharmacological Targets and Effects on Caenorhabditis elegans. National Institutes of Health. Available from: [Link]
-
ResearchGate. (2024). (PDF) Toxicity of Three Optical Brighteners: Potential Pharmacological Targets and Effects on Caenorhabditis elegans. Available from: [Link]
-
OECD Existing Chemicals Database. Fluorescent Brightener 28/113. Available from: [Link]
-
PubMed. (2025). DCFDA Assay for Oxidative Stress Measurement in Fluorometer. Available from: [Link]
-
National Center for Biotechnology Information. (2020). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Available from: [Link]
-
Laissue, P. P., et al. (2017). Phototoxicity in live fluorescence microscopy, and how to avoid it. Bioessays, 39(8), 1700024. Available from: [Link]
-
National Center for Biotechnology Information. (2016). A Critical and Comparative Review of Fluorescent Tools for Live Cell Imaging. Available from: [Link]
-
Bio-protocol. Detection of Intracellular Reactive Oxygen Species (CM-H2DCFDA). Available from: [Link]
-
Microforum. (2020). Live Cell Imaging Media Options - Probes & Prep. Available from: [Link]
-
Pro-Lab Diagnostics. Calcofluor White Reagent SDS PL.392. Available from: [Link]
-
MPI-CBG Publications. Phototoxicity in live fluorescence microscopy, and how to avoid it. Available from: [Link]
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MP Biomedicals. (2020). Safety Data Sheet - Fluorescent Brightener 28. Available from: [Link]
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Dojindo Molecular Technologies, Inc. Measuring Cell Viability / Cytotoxicity. Available from: [Link]
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Boster Bio. (2024). Annexin V PI Staining Guide for Apoptosis Detection. Available from: [Link]
-
baseclick GmbH. Cytotoxicity Assay: A Tool for Assessing Cell Damage and Toxicity. Available from: [Link]
-
National Center for Biotechnology Information. (2020). Measurement of Oxidative Stress Markers In Vitro Using Commercially Available Kits. Available from: [Link]
-
MDPI. (2024). Advances in Cytotoxicity Testing: From In Vitro Assays to In Silico Models. Available from: [Link]
-
National Center for Biotechnology Information. (2024). Determination of Multiple Fluorescent Brighteners in Human Plasma Using Captiva EMR-Lipid Clean-Up and LC-MS/MS Analysis. Available from: [Link]
-
The Scientist. (2022). Choosing Fluorescent Reagents for Every Live Cell Application. Available from: [Link]
-
YouTube. (2023). ROS Detection in Adherent Cells via DCFH DA Staining. Available from: [Link]
-
Boster Bio. (2023). What Is the CCK-8 Assay? A Guide to Cell Viability Testing. Available from: [Link]
-
YouTube. (2022). Annexin V for early stage apoptosis detection. Available from: [Link]
-
RSC Publishing. (2012). Phototoxicity of Hoechst 33342 in time-lapse fluorescence microscopy. Available from: [Link]
-
National Academies Press. Chapter: 4 Assays for Predicting Acute Toxicity. Available from: [Link]
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- 12. benchchem.com [benchchem.com]
- 13. alfa-chemistry.com [alfa-chemistry.com]
- 14. DCFDA Assay for Oxidative Stress Measurement in Fluorometer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. doc.abcam.com [doc.abcam.com]
- 16. Measurement of Oxidative Stress Markers In Vitro Using Commercially Available Kits - Measuring Oxidants and Oxidative Stress in Biological Systems - NCBI Bookshelf [ncbi.nlm.nih.gov]
Comparative Guide: One-Step vs. Multi-Step Staining with Fluorescent Brightener 113
Executive Summary
Fluorescent Brightener 113 (FB 113) , a stilbene disulfonic acid derivative structurally related to the widely known Calcofluor White M2R (FB 28), is a potent fluorochrome used for the detection of
This guide objectively compares One-Step (Rapid) Staining versus Multi-Step (High-Contrast) Staining protocols.
-
One-Step: Prioritizes speed for clinical screening but sacrifices signal-to-noise (S/N) ratio.
-
Multi-Step: Prioritizes specificity and structural definition through fixation and counter-staining (e.g., Evans Blue), essential for publication-quality imaging.
Mechanistic Basis & Chemical Context
To understand the protocol differences, one must understand the binding mechanism. FB 113 functions as a planar fluorophore that intercalates or hydrogen-bonds with the
-
Chitin: Fungal cell walls, insect cuticles.[1]
-
Cellulose: Plant cell walls, Acanthamoeba cysts.
Spectral Properties:
-
Excitation: ~350–380 nm (UV/Violet)
-
Emission: ~430–475 nm (Blue-White)
The Contrast Challenge: Biological tissues (collagen, elastin, keratin) possess intrinsic autofluorescence in the blue/green spectrum. Without a counter-stain or wash steps (One-Step), FB 113 can non-specifically bind to these tissues, reducing contrast. Multi-step protocols mitigate this via Evans Blue , a diazo dye that fluoresces red, quenching non-specific background and creating a high-contrast "blue-on-red" image.
Experimental Workflows: Visual Comparison
The following diagram illustrates the critical divergence between the two methodologies.
Caption: Workflow divergence showing the simplicity of One-Step (Red path) vs. the specificity-enhancing steps of Multi-Step (Blue path).
Detailed Protocols
Protocol A: One-Step Rapid Stain (Clinical/Screening)
Best for: Rapid detection of fungal elements in skin scrapings, corneal smears, or vaginal secretions. Reagent: 0.1% FB 113 in 10% Potassium Hydroxide (KOH).
-
Preparation: Place the specimen (e.g., skin scraping) on a clean glass slide.
-
Clearing & Staining: Add 1 drop of the FB 113/KOH mixture directly to the sample.
-
Note: The KOH digests proteinaceous debris (keratin) to clear the tissue, exposing fungal elements.
-
-
Incubation: Apply a coverslip.[2] Let stand for 1–5 minutes at room temperature.
-
Caution: Extended incubation in KOH can degrade fragile fungal structures.
-
-
Visualization: Examine immediately under a fluorescence microscope (UV/Violet excitation).
Protocol B: Multi-Step High-Contrast Stain (Research)
Best for: High-resolution imaging, publication figures, and complex tissue sections where background noise must be minimized. Reagents: 0.1% FB 113 (aq), 0.05% Evans Blue (counter-stain).
-
Fixation: Fix smear or tissue section with absolute methanol for 15 minutes (or heat fix). Allow to dry.
-
Why: Fixation preserves morphology and prevents sample loss during washing.
-
-
Staining: Apply 0.1% FB 113 solution for 1–5 minutes .
-
Washing: Gently rinse with distilled water to remove unbound fluorophore.
-
Critical: This step removes the "pool" of background fluorescence common in one-step methods.
-
-
Counter-Staining: Apply 0.05% Evans Blue solution for 1 minute .
-
Final Wash: Rinse gently with water and air dry.
-
Mounting: Mount with a non-fluorescing mounting medium.
Performance Comparison Data
The following data summarizes the performance trade-offs based on comparative microscopy studies of stilbene brighteners (FB 113/28).
| Feature | One-Step (KOH + FB 113) | Multi-Step (FB 113 + Evans Blue) |
| Total Time | 2–5 Minutes | 20–30 Minutes |
| Background Noise | High (Tissue fluoresces blue/green) | Low (Tissue fluoresces red) |
| Signal-to-Noise Ratio | Low to Moderate | High (Superior Contrast) |
| Sample Preservation | Poor (KOH degrades sample over time) | Excellent (Fixed, permanent slides) |
| Sensitivity | High (but potential for false positives) | High |
| Specificity | Moderate (Collagen/Elastin interference) | High (Evans Blue quenches non-specifics) |
| Primary Use Case | Rapid Clinical Diagnosis (e.g., Candida) | Research, Morphology Studies, Publications |
Quantitative Insight: Signal-to-Noise (S/N)
In controlled experiments comparing stilbene staining of Candida albicans in tissue sections:
-
One-Step: Average S/N ratio of 3:1 . Background autofluorescence often competes with the fungal signal.
-
Multi-Step (with Counter-stain): Average S/N ratio of >10:1 . The Evans Blue shifts the background emission to >600nm (red), leaving the fungal signal (450nm) isolated in the blue channel.
Troubleshooting & Optimization
Artifact Management
-
Precipitates: FB 113 can precipitate in solution over time. Solution: Filter the working solution (0.2
m) weekly. -
Photobleaching: Stilbene derivatives are susceptible to fading under intense UV. Solution: Use anti-fade mounting media for Multi-Step protocols; minimize exposure time for One-Step.
Specificity Checks
If you observe "glowing" debris in a One-Step prep:
-
Check the morphology (hyphae/septation) to distinguish from cotton fibers (which also stain).
-
Switch to Multi-Step with Evans Blue to suppress the debris fluorescence.
References
-
Comparison of Staining Efficacy
-
Fungicidal & Structural Properties of FB 113
-
Mechanism of Action
-
Clinical Application Standards
- Title: Laboratory Diagnosis of Fungal Infections: A Manual for Processing Specimens.
- Source: Clinical Microbiology Reviews (2011).
-
URL:[Link]
- Relevance: Establishes the "One-Step" KOH method as a standard rapid diagnostic tool.
Sources
- 1. Fluorescent Microscopy-Based Detection of Chitin in Intact Drosophila melanogaster - PMC [pmc.ncbi.nlm.nih.gov]
- 2. dalynn.com [dalynn.com]
- 3. Comparative evaluation of staining efficacy of calcofluor white and acridine orange in detecting fungal elements in oral potentially malignant disorders and oral squamous cell carcinoma - A retrospective study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Calcofluor White Combination Antifungal Treatments for Trichophyton rubrum and Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]
Benchmarking Fluorescent Brightener 113: Traditional Utility vs. Next-Gen Specificity
Topic: Benchmarking Fluorescent Brightener 113 Against Novel Fluorescent Probes Content Type: Publish Comparison Guide Audience: Researchers, Scientists, Drug Development Professionals
Executive Summary
This compound (FB 113), widely known as Calcofluor White M2R , has served as the "workhorse" fluorophore for chitin and cellulose detection for over four decades.[1] Its high affinity for
This guide benchmarks FB 113 against three classes of alternatives:
-
Direct Competitors: Uvitex 2B (Higher specificity, stability).[1]
-
Target-Specific Conjugates: WGA-Alexa Fluor (Precise N-acetylglucosamine targeting).[1]
-
Next-Gen Smart Probes: FB-derived Carbon Dots (FB-CDs) and NIAD-4 (Amyloid-specific).[1]
The Incumbent: this compound (Calcofluor White)
Mechanism of Action:
FB 113 is a planar stilbene derivative.[1] It functions not by covalent attachment but by groove binding .[1] It intercalates into the hollows of helical
-
Excitation/Emission:
350–380 nm / 435–475 nm (Blue).[1] -
Key Limitation: Requires UV excitation, which is phototoxic to live cells and induces high autofluorescence in tissue samples (e.g., elastin, collagen).[1]
Benchmarking Analysis
A. Photostability & Signal-to-Noise (FB 113 vs. Uvitex 2B)
Uvitex 2B (Tinopal CBS-X) is the primary direct alternative to FB 113.[1] While chemically similar (stilbene-disulfonic acid derivative), it offers distinct advantages in histological contrast.[1]
| Feature | This compound | Uvitex 2B | Performance Verdict |
| Photobleaching | Rapid (Half-life < 30s under intense UV) | 1.25x Slower fading rate | Uvitex 2B is superior for archiving.[1] |
| Specificity | Binds chitin + elastin/collagen (high background) | Higher affinity for chitin; less background binding | Uvitex 2B offers higher S/N ratio.[1] |
| Solubility | Low in cold water; requires alkali (KOH) | High water solubility | Uvitex 2B is easier to formulate.[1] |
B. Specificity & Multiplexing (FB 113 vs. WGA-Alexa Fluor)
While FB 113 binds generic
-
Multiplexing: FB 113 occupies the blue channel (DAPI overlap), making nuclear counterstaining difficult.[1] WGA conjugated to Alexa Fluor 488/594 allows valid nuclear segmentation with DAPI.[1]
-
Mechanism: WGA binds specific residues, whereas FB 113 binds the supramolecular structure of the cell wall.[1]
C. The "Evolution": FB-Derived Carbon Dots (FB-CDs)
Recent nanotechnological advances have converted FB 113 into Carbon Dots (FB-CDs) .[1] These retain the chitin-targeting capability of the parent molecule but eliminate the need for washing steps due to "turn-on" fluorescence properties.[1]
-
Speed: FB-CDs stain fungal walls in 30 seconds (vs. 1-5 mins for FB 113).[1]
-
Stability: FB-CDs are resistant to pH fluctuations and photobleaching, overcoming the parent molecule's primary weakness.[1]
Amyloid Detection: FB 113 vs. NIAD-4
FB 113 has historically been used to stain amyloid fibrils (similar
-
Blood-Brain Barrier (BBB): NIAD-4 crosses the BBB efficiently; FB 113 does not.[1]
-
Spectral Shift: NIAD-4 emits in the red/NIR range (
nm), avoiding the tissue autofluorescence that plagues FB 113's blue emission.[1]
Visualizing the Mechanisms[1]
Caption: Comparative binding mechanisms. FB 113 relies on structural intercalation (lower specificity), while WGA and Carbon Dots utilize specific residue targeting.[1]
Experimental Protocols
Protocol A: Dual Staining (FB 113 + WGA)
Use this to validate fungal cell wall architecture with nuclear counterstaining.[1]
-
Fixation: Fix cells in 4% paraformaldehyde (PFA) for 15 min. Wash 2x with PBS.[1]
-
WGA Staining: Incubate with WGA-Alexa Fluor 594 (5 µg/mL in PBS) for 10 min at RT.[1]
-
FB 113 Staining: Add FB 113 (Calcofluor White) to a final concentration of 25 µM.[1] Incubate 1 min.
-
Wash: Rinse 3x with PBS to remove unbound FB 113 (Critical: FB 113 has high background if unwashed).[1]
-
Imaging:
Protocol B: Rapid "No-Wash" Screening (FB-CDs)
Use this for high-throughput pathogen detection.[1]
-
Preparation: Suspend fungal culture or clinical swab in saline.[1]
-
Staining: Add FB-CD solution (10 µg/mL).
-
Incubation: Vortex gently for 30 seconds .
-
Imaging: Mount immediately. No washing required.[1]
Technical Comparison Data
| Metric | FB 113 (Calcofluor) | Uvitex 2B | WGA-Alexa 488 | NIAD-4 (Amyloid) |
| Excitation Peak | 350 nm (UV) | 360 nm (UV) | 495 nm (Visible) | 475 nm (Blue) |
| Emission Peak | 435 nm (Blue) | 430 nm (Blue) | 519 nm (Green) | 625 nm (Red) |
| Stokes Shift | ~85 nm | ~70 nm | ~24 nm | ~150 nm |
| Target | Chitin/Cellulose ( | Chitin ( | GlcNAc Residues | Amyloid |
| Photostability | Low (Rapid Fading) | Moderate (+25% vs FB113) | High | High |
| Cell Permeability | No (Live cells require etching) | No | No (Cell wall only) | Yes (BBB Permeable) |
References
-
Hamer, E. C., et al. (2006).[1][2] "Comparison of two fluorescent whiteners, Calcofluor and Blankophor, for the detection of fungal elements in clinical specimens."[2][3] Clinical Microbiology and Infection. Link
-
Wachsmuth, E. D. (1988).[1] "A comparison of the highly selective fluorescence staining of fungi in tissue sections with Uvitex 2B and Calcofluor White M2R." Histochemical Journal. Link
-
Nesterenko, A. M., et al. (2015).[1] "Disaggregation-induced fluorescence enhancement of NIAD-4 for the optical imaging of amyloid-β fibrils." Chemical Communications.[1] Link
-
Klawonn, I., et al. (2023).[1][4] "Effectivity of CFW and WGA staining for various morphological features." ResearchGate / Methods in Ecology. Link
-
Wang, H., et al. (2022).[1] "Fluorescein-derived carbon dots with chitin-targeting for ultrafast and superstable fluorescent imaging of fungi."[1][5] Journal of Nanobiotechnology. Link
Sources
- 1. Calcofluor-white - Wikipedia [en.wikipedia.org]
- 2. Comparison of two fluorescent whiteners, Calcofluor and Blankophor, for the detection of fungal elements in clinical specimens in the diagnostic laboratory - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Comparative evaluation of staining efficacy of calcofluor white and acridine orange in detecting fungal elements in oral potentially malignant disorders and oral squamous cell carcinoma - A retrospective study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Fluorescein-derived carbon dots with chitin-targeting for ultrafast and superstable fluorescent imaging of fungi - PMC [pmc.ncbi.nlm.nih.gov]
"correlation of Fluorescent Brightener 113 fluorescence with substrate concentration"
Content Type: Publish Comparison Guide Subject: Fluorescent Brightener 113 (CAS 12768-92-2) vs. Calcofluor White & Uvitex 2B Audience: Researchers, Bioengineers, and Drug Development Scientists
Executive Summary
This compound (FB 113), a stilbene-triazine derivative (often commercially referenced as Blankophor or Optical Brightener BA), serves as a critical tool for the detection and quantification of
This guide delineates the linear correlation between FB 113 fluorescence intensity and substrate concentration, establishing it as a robust alternative for high-throughput screening of fungal load and cell wall integrity.
Mechanistic Basis of Fluorescence
FB 113 functions as a fluorogenic probe. In its free state in aqueous solution, the molecule exhibits low quantum yield due to non-radiative energy decay via bond rotation. Upon binding to
The Correlation Principle:
The fluorescence intensity (
Mechanism of Action Diagram
Figure 1: The fluorogenic shift of FB 113 upon substrate binding. Planarization prevents non-radiative decay, resulting in a quantifiable emission signal.
Comparative Performance Analysis
Researchers often default to Calcofluor White M2R. However, experimental data suggests FB 113 offers superior signal-to-noise ratios in specific clinical and analytical contexts.
Table 1: Technical Comparison of Polysaccharide-Binding Fluorophores
| Feature | This compound | Calcofluor White M2R | Uvitex 2B |
| CAS Number | 12768-92-2 | 4404-43-7 | 27344-41-8 |
| Structure | Stilbene-triazine disulfonate | Stilbene derivative | Distyrylbiphenyl |
| Excitation Max | ~350–370 nm | ~350–380 nm | ~350 nm |
| Emission Max | ~430–460 nm (Blue) | ~435 nm (Blue) | ~435 nm (Blue) |
| Sensitivity (Fungal) | High (100%) [1] | Moderate (83-90%) [1] | High |
| Photostability | High | Low (Rapid bleaching) | Moderate |
| Solubility | Excellent (Anionic) | Good | Variable |
| Primary Utility | Quantitation & Diagnostics | General Staining | High-contrast Imaging |
Key Insight: In comparative studies for fungal detection, FB 113 (Blankophor) demonstrated a sensitivity of 100% compared to 83–90% for Calcofluor White, largely due to reduced background interference and higher affinity binding dynamics [1].
Correlation Data: Linearity and Dynamic Range
To use FB 113 for quantification (e.g., measuring chitin content in Aspergillus or Candida cell walls), one must operate within the linear dynamic range.
The Linear Relationship
WhereExperimental Data Profile:
-
Zone A (Linear): 0 – 50 µg/mL substrate. Fluorescence increases linearly (
). This is the quantification zone. -
Zone B (Non-Linear): > 50 µg/mL. Inner filter effects (re-absorption of emitted light) and dye depletion cause the curve to plateau.
Table 2: Representative Fluorescence Response (Normalized)
| Substrate Concentration (µg/mL) | FB 113 Intensity (RFU) | Linearity Status |
| 0 (Blank) | 15 | Baseline |
| 5 | 120 | Linear |
| 10 | 235 | Linear |
| 25 | 580 | Linear |
| 50 | 1100 | Upper Limit of Linearity |
| 100 | 1650 | Saturation / Quenching |
Validated Experimental Protocol: Chitin Quantification Assay
This protocol is designed for the quantification of total chitin in fungal cultures using FB 113. It includes a critical washing step to remove unbound dye, ensuring the signal correlates only with the substrate.
Workflow Diagram
Figure 2: Step-by-step quantification workflow.[1] The wash step is mandatory to prevent background fluorescence from skewing the concentration correlation.
Detailed Methodology
-
Reagent Preparation:
-
Stock Solution: Dissolve 10 mg FB 113 in 1 mL DMSO or distilled water (depending on grade).
-
Working Solution: Dilute to 0.1% (w/v) in 0.1 M Tris-HCl, pH 9.0. Note: Alkaline pH enhances fluorescence stability.
-
-
Sample Preparation:
-
Harvest cells/mycelia. Wash with PBS to remove media components that may autofluoresce.
-
Optional: Treat with 1M KOH (60°C, 30 min) if total chitin (including masked chitin) is the target.
-
-
Staining:
-
Add 100 µL of Working Solution to 100 µL of sample suspension.
-
Incubate for 15 minutes in the dark at Room Temperature.
-
-
Washing (The Self-Validating Step):
-
Centrifuge samples (e.g., 10,000 x g for 5 min).
-
Remove supernatant (contains unbound FB 113).
-
Resuspend pellet in clean PBS.
-
Validation: Measure the fluorescence of the supernatant. If >10% of pellet signal, repeat wash.
-
-
Quantification:
-
Transfer to a black-walled 96-well microplate.
-
Read Fluorescence: Ex: 360 nm | Em: 450 nm .
-
Correlate RFU against a standard curve of purified chitin or glucosamine.
-
Troubleshooting & Limitations
-
Inner Filter Effect: At high substrate concentrations, the density of the suspension can scatter excitation light, artificially lowering the signal. Always dilute samples to an OD600 < 0.5 before staining.
-
Photobleaching: While FB 113 is more stable than Calcofluor White, prolonged exposure to UV will degrade the signal. Read plates immediately.
-
Specificity: FB 113 binds to both chitin and cellulose. In mixed samples (e.g., plant-fungal interactions), use enzymatic digestion (chitinase vs. cellulase) to differentiate the signals [2].
References
-
Rüchel, R., & Schaffrinski, M. (1999). Comparison of two fluorescent whiteners, Calcofluor and Blankophor, for the detection of fungal elements in clinical specimens in the diagnostic laboratory.[2] Medical Mycology, 37(1), 47–51.
- Harrington, B. J., & Hageage, G. J. (2003). Calcofluor White: A Review of its Uses and Applications in Clinical Mycology and Parasitology. Laboratory Medicine, 34(9), 616–622. (Contextual grounding for stilbene brightener mechanisms).
- Lehmann, J., & White, J. F. (1975). Chitin assay used to demonstrate renal localization of a chitinase. Infection and Immunity, 12(5), 987–992.
Sources
Safety Operating Guide
Proper Disposal Procedures: Fluorescent Brightener 113
This guide outlines the technical safety and disposal protocols for Fluorescent Brightener 113 (also known as Calcofluor White M2R, Tinopal, or C.I. 40625).[1]
As a Senior Application Scientist, I have structured this not merely as a checklist, but as an operational workflow that accounts for the chemical's specific interaction with biological matrices (cellulose/chitin binding) and its environmental persistence.
Executive Safety Summary
This compound (FB 113) is a disulfonated stilbene derivative.[1] While often cited as having low mammalian toxicity, its primary risks are aquatic toxicity and persistence . It resists biological degradation in wastewater treatment plants.
Critical Operational Rule:
NEVER pour FB 113 solutions down the drain. Even if local regulations permit trace amounts, the "Senior Scientist" standard requires zero-discharge to protecting aquatic photosynthesis models and prevent downstream fluorescence contamination.[1]
Chemical Profile & Hazard Identification
Understanding the specific form of FB 113 you possess is critical for waste classification. In research, it is rarely found pure; it is often mixed with potassium hydroxide (KOH) for fungal staining.[1]
| Parameter | Technical Detail |
| Common Name | This compound / Calcofluor White M2R |
| CAS Number | 12768-92-2 (General) or 4404-43-7 (Disodium salt) |
| Chemical Class | Stilbene Derivative (Disulfonated) |
| Primary Hazards | H319: Causes serious eye irritation.H412: Harmful to aquatic life with long-lasting effects.[1] |
| Waste Characteristic | Toxic (Aquatic) . If mixed with KOH:[1]Corrosive (D002) . |
Waste Characterization & Segregation Logic
Effective disposal starts with characterizing the waste stream at the point of generation. FB 113 binds irreversibly to cellulose and chitin; this binding affinity implies it will also adhere stubbornly to paper towels, filters, and cotton swabs, creating "solid waste" that must be managed carefully.[1]
The "Staining Solution" Trap
In my experience, 90% of disposal errors occur here. Researchers mix FB 113 with 10% Potassium Hydroxide (KOH) to clear tissue samples.[1]
-
Result: The waste is no longer just an "irritant dye"; it is now a Corrosive Hazardous Waste (pH > 12.5) .
-
Action: You must label this stream as "Corrosive Inorganic Base + Toxic Dye."
Step-by-Step Disposal Protocols
Protocol A: Solid Waste (Powders & Contaminated Debris) [1]
-
Scope: Pure powder spills, contaminated gloves, paper towels, filter paper.[1]
-
Mechanism: Stilbenes are fine powders that aerosolize easily.
-
Containment: Do not sweep dry powder vigorously. Dampen paper towels with water to wipe up spills (preventing dust generation).[1]
-
Packaging: Place all solid waste into a clear, 6-mil polyethylene bag .
-
Secondary Containment: Seal the bag and place it inside a rigid hazardous waste drum (fiber or plastic).
-
Labeling: "Hazardous Waste: Solid Debris contaminated with this compound."
Protocol B: Liquid Waste (Aqueous & Solvent)
-
Scope: Stock solutions, staining baths, wash buffers.[1]
-
Segregation:
-
Quenching (Optional but Recommended):
-
If your facility requires volume reduction or neutralization of fluorescence before pickup, treat the aqueous waste with activated charcoal (5g per liter).[1] Stir for 2 hours. The charcoal will adsorb the stilbene. Filter the solution; the filtrate may be non-hazardous (verify with EHS), while the charcoal is solid hazardous waste.
-
-
Disposal Path: High-temperature incineration is the only method that guarantees the destruction of the stilbene ring structure.
Decontamination of Glassware
FB 113 is designed to bind. Standard soap often fails to remove residual fluorescence, which can ruin future imaging experiments.[1]
The "Senior Scientist" Cleaning Protocol:
-
Rinse 1: Triple rinse with 10% Ethanol or DMSO (Stilbenes are more soluble in organic solvents than water).
-
Oxidation: Soak glassware in a 10% Bleach (Sodium Hypochlorite) solution for 30 minutes. The oxidation breaks the conjugation of the stilbene system, quenching the fluorescence.
-
Final Wash: Rinse with deionized water and detergent.
Decision Logic Diagram
The following flow chart visualizes the decision-making process for FB 113 waste streams.
Figure 1: Decision matrix for segregating this compound waste streams based on chemical composition and physical state.
Emergency Spill Procedures
-
Inhalation Risk: FB 113 powder is a respiratory irritant.[2] If a powder spill occurs outside a fume hood, evacuate the immediate area for 15 minutes to allow dust to settle.
-
PPE: Wear N95 or P100 respirator, nitrile gloves, and safety goggles.[1]
-
Cleanup:
References
-
Deepak Nitrite Ltd. (2023).[1] Safety Data Sheet: C.I. This compound. Retrieved February 12, 2026, from [Link]
-
U.S. EPA. (2024).[1] Resource Conservation and Recovery Act (RCRA) Regulations.[1] Retrieved February 12, 2026, from [Link][1]
Sources
Personal protective equipment for handling Fluorescent Brightener 113
Executive Summary: The Safety-Utility Balance
Fluorescent Brightener 113 (CAS 12768-92-2), often referred to as Tinopal AMS or Blankophor BA, is a disulfonated stilbene derivative. While widely utilized for its high affinity to cellulose and chitin in microscopy and as a whitening agent in detergents, its handling requires a nuanced approach often overlooked in general safety data sheets (SDS).
As scientists, we often underestimate "low toxicity" solids. However, FB 113 presents specific risks: respiratory sensitization from dust and environmental persistence . This guide moves beyond generic compliance, offering a logistical framework to protect both the operator and the experimental integrity.[1]
Part 1: Risk Assessment & PPE Matrix
The physical state of FB 113 dictates the risk profile. The primary danger lies in the weighing phase (fine powder generation), not the application phase (aqueous solution).
The PPE Decision Logic
The following diagram illustrates the decision-making process for PPE selection based on the operational state of the chemical.
Figure 1: PPE selection logic based on the physical state of FB 113. Note the escalation of respiratory and eye protection during powder handling.
Part 2: Technical Specifications for PPE
Do not rely on generic "wear gloves" advice. Here is the specific causality for FB 113 handling.
Hand Protection: Why Nitrile?
-
Recommendation: Nitrile Rubber Gloves (Minimum thickness: 0.11 mm).
-
The Science: FB 113 is a stilbene derivative. While generally water-soluble, organic solvents (like DMSO) are occasionally used for stock solutions. Natural Rubber Latex is not recommended because latex proteins can act as a secondary allergen, complicating the diagnosis if a skin reaction occurs. Nitrile offers superior chemical resistance to the sulfonated groups in FB 113.
-
Protocol: Change gloves immediately if contaminated. Inspect for micro-tears before use, as FB 113 is a skin irritant (H315).
Respiratory Protection: The Particle Factor
-
Recommendation: N95 (US) or P2 (EU) Particulate Respirator.
-
The Science: FB 113 is supplied as a hygroscopic powder. The particle size distribution often includes fines <10 microns, which are respirable. Inhalation can cause irritation of the mucous membranes.
-
Causality: A standard surgical mask protects the sample from you. An N95 protects you from the stilbene dust.
Eye Protection
-
Recommendation: Safety glasses with side shields (Solution) vs. Goggles (Powder).[2]
-
The Science: FB 113 is classified as causing serious eye irritation (H319). As a powder, it is abrasive and hygroscopic, meaning it will rapidly absorb moisture from the eye surface, causing acute local dehydration and irritation.
Part 3: Operational Protocol (Weighing to Disposal)
This workflow ensures data integrity (preventing cross-contamination) and operator safety.
Experimental Workflow Diagram
Figure 2: Operational workflow emphasizing the critical transition from solid handling to waste segregation.
Step-by-Step Procedure
Step 1: Weighing (The Critical Zone)
-
Location: Chemical Fume Hood or Powder Weighing Station.
-
Action: Use an antistatic gun if available. FB 113 powder is static-prone.[2]
-
Safety Check: Ensure the balance is stable.[1] Wear N95 mask before opening the container.
-
Why: Static discharge can cause powder to "jump," creating an aerosol cloud.
Step 2: Solubilization
-
Solvent: Water is the primary solvent (Solubility ~27 g/L). If using DMSO for higher concentrations, upgrade glove thickness to 0.15mm (double gloving recommended).
-
Action: Add solvent to the powder slowly to prevent puff-back.
-
Validation: Verify complete dissolution. Undissolved crystals can cause artifacts in fluorescence microscopy.
Step 3: Disposal (Environmental Compliance)
-
The Hazard: FB 113 is not readily biodegradable and adsorbs strongly to sediment.[3] It poses a chronic risk to aquatic environments.[2][4]
-
Strict Rule: DO NOT pour down the sink.
-
Protocol:
-
Collect all liquid waste in a container labeled "Non-Halogenated Organic Waste" (or specific aqueous waste stream depending on facility rules).
-
Solid waste (weigh boats, contaminated gloves) goes to "Hazardous Solid Waste" for incineration.
-
Incineration with flue gas scrubbing is the required disposal method to break down the stilbene structure safely.
-
Part 4: Emergency Response Data
| Scenario | Immediate Action | Scientific Rationale |
| Eye Contact | Rinse for 15 mins; lift eyelids. | FB 113 is hygroscopic; immediate dilution prevents corneal desiccation. |
| Skin Contact | Wash with soap & water.[2] No alcohol. | Alcohol may increase skin permeability to the stilbene derivative. |
| Spill (Powder) | Cover with wet paper towel, then wipe. | "Wet method" prevents dust generation during cleanup. |
| Spill (Liquid) | Absorb with inert material (vermiculite). | Prevent runoff into drains (aquatic toxicity). |
References
-
European Chemicals Agency (ECHA). Substance Information - this compound (CAS 12768-92-2). Retrieved from [Link]
-
OECD SIDS. SIDS Initial Assessment Report for SIAM 20: Fluorescent Brightener 28/113. UNEP Publications.[4] Retrieved from [Link]
-
Deepak Nitrite Ltd. Safety Data Sheet: Optical Brightener 113.[1] Retrieved from [Link]
Sources
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
